molecular formula C11H8BrClN2O2 B1498913 Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate CAS No. 1083181-13-8

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Cat. No.: B1498913
CAS No.: 1083181-13-8
M. Wt: 315.55 g/mol
InChI Key: ZDZHIZAZXZRZOS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H8BrClN2O2 and its molecular weight is 315.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZHIZAZXZRZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654987
Record name Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-13-8
Record name Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and the presence of two nitrogen atoms allow for specific spatial arrangements of substituents and multiple points for hydrogen bonding, making it an ideal scaffold for targeting various biological macromolecules. Derivatives of 1,5-naphthyridine have demonstrated significant potential as antiproliferative, antibacterial, antiviral, and anti-inflammatory agents.[1] The strategic placement of functional groups on this core can modulate a compound's pharmacological profile, making compounds like Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate highly valuable as intermediates in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of this compound, a key building block for drug discovery. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to differential reactivity, offers a versatile platform for the synthesis of diverse compound libraries. The chloro group at the C4 position is primed for nucleophilic substitution, while the bromo group at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This dual functionality allows for a stepwise and controlled elaboration of the naphthyridine core, a crucial advantage in the multi-step synthesis of complex drug candidates.

Physicochemical and Predicted Properties

While specific experimental data for this compound is not extensively reported in the public domain, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValue (Predicted/Known)Basis of Information
Molecular Formula C₁₁H₈BrClN₂O₂Calculated from structure
Molecular Weight 315.55 g/mol Calculated from structure
CAS Number 1301213-97-7Assigned
Appearance Expected to be an off-white to yellow solidBased on similar substituted naphthyridines
Melting Point Not experimentally determined; likely >150 °CExtrapolated from analogous heterocyclic compounds
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral solubility for functionalized heterocycles
¹H NMR (400 MHz, CDCl₃) Predicted: δ 9.1-9.3 (s, 1H), 8.4-8.6 (d, 1H), 8.2-8.4 (d, 1H), 4.4-4.6 (q, 2H), 1.4-1.6 (t, 3H) ppm.Based on spectral data of similar ethyl 1,5-naphthyridine-3-carboxylates.[2]
¹³C NMR (101 MHz, CDCl₃) Predicted: δ 164-166, 155-157, 152-154, 145-147, 140-142, 130-132, 125-127, 122-124, 118-120, 62-64, 14-16 ppm.Based on spectral data of analogous naphthyridine cores.[2]

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached through a multi-step sequence, beginning with the construction of the core naphthyridine ring system, followed by functional group manipulations. A plausible and efficient route is outlined below, drawing from established methodologies for naphthyridine synthesis.

Synthesis_Workflow A 5-Bromo-3-aminopyridine C Intermediate A A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs Reaction) F This compound (Target) D->F Chlorination E Phosphorus oxychloride (POCl₃) E->F

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate

This initial phase constructs the core heterocyclic system using the Gould-Jacobs reaction, a robust method for forming 4-hydroxyquinoline and naphthyridine systems.[3]

  • Condensation: In a round-bottom flask, combine 5-bromo-3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).

  • Heat the reaction mixture to 120-130°C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the intermediate, ethyl 2-((5-bromopyridin-3-ylamino)methylene)malonate, is formed. This intermediate can often be used in the next step without extensive purification.

Part 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to approximately 250°C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes to allow for the intramolecular cyclization and elimination of ethanol.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry to yield Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate.

Part 3: Chlorination to Yield this compound

The final step involves the conversion of the 4-hydroxy group to a 4-chloro group, a standard transformation in heterocyclic chemistry.

  • In a flask equipped with a reflux condenser and a gas trap, suspend Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the reaction mixture by pouring it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, which will precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography to obtain the final product, this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents.

Palladium-Catalyzed Cross-Coupling at the C6-Bromo Position

The bromo group at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.[4][5]

Suzuki_Coupling A This compound D Ethyl 6-substituted-4-chloro-1,5-naphthyridine-3-carboxylate A->D B R-B(OH)₂ (Boronic Acid) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->D

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthyridine.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the C-C bond.

This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic chemistry for creating complex molecules.[6]

Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position

The chloro group at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the ester group.[1][7] This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols.

SNAr_Reaction A This compound D Ethyl 6-bromo-4-substituted-1,5-naphthyridine-3-carboxylate A->D B Nucleophile (Nu-H) B->D C Base (optional) C->D

Caption: Nucleophilic aromatic substitution at the C4 position.

Mechanistic Considerations: The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The aromaticity of the ring is temporarily disrupted.

  • Elimination of the Leaving Group: The chloride ion is expelled, and the aromaticity of the naphthyridine ring is restored, yielding the substituted product.

The ability to perform these two reactions orthogonally (i.e., selectively reacting one site without affecting the other) is a powerful strategy in combinatorial chemistry and targeted synthesis.

Applications in Drug Discovery and Development

The 1,5-naphthyridine scaffold is a well-established pharmacophore found in a number of clinically used and investigational drugs.[9] this compound serves as a versatile starting material for the synthesis of libraries of compounds to be screened for a variety of biological targets. The dual reactivity allows for the systematic exploration of the chemical space around the naphthyridine core, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: As inhibitors of various kinases and other signaling proteins involved in cancer progression.

  • Infectious Diseases: As novel antibacterial or antiviral agents.

  • Inflammatory Diseases: As modulators of inflammatory pathways.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The true value of this compound lies in its capacity for selective, orthogonal functionalization at the C4 and C6 positions, providing a powerful platform for the generation of diverse molecular architectures. This guide has outlined its key properties, a reliable synthetic route, and its principal modes of reactivity, underscoring its potential as a pivotal intermediate in the quest for novel therapeutics.

References

  • Dembitsky, V. M., & Al-Quntar, A. A. (2012). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 17(12), 14476–14519. [Link]

  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry, 2019, 1–7. [Link]

  • De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 30, 104560. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1831–1865. [Link]

  • University of Illinois. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link] (Note: Specific document URL not available, general reference to university chemistry resources)

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Al-Zaydi, K. M. (2009). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2009(11), 221-235. [Link]

  • Ikekawa, N. (1958). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Chemical and Pharmaceutical Bulletin, 6(3), 263-268. [Link]

  • Gschaidmeier, M., et al. (2005). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 48(15), 4865–4876. [Link]

  • Ahluwalia, V. K., et al. (1998). Synthesis of linear dibenzo[1][10]naphthyridines using 2-chloro-4-methylquinolines. Indian Journal of Chemistry - Section B, 37B(1), 1-5. (Note: Direct URL not available from search results)

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Lipshutz, B. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? [Video]. YouTube. [Link] (Note: A representative URL is provided as the original may vary)

  • Patel, K. D., et al. (2022). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). International Journal of Advanced Research in Science, Communication and Technology.
  • Royal Society of Chemistry. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube. [Link] (Note: A representative URL is provided as the original may vary)

  • González-Gálvez, D., et al. (2010). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 15(1), 339–351. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. [Link]

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An In-Depth Technical Guide to Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS 1083181-13-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The document delineates a probable synthetic pathway, explores its chemical reactivity with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and discusses its potential applications in the discovery of novel therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for scientists engaged in drug discovery and development, offering detailed chemical insights and procedural knowledge.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse molecular interactions with biological targets. Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, this compound, is a strategically functionalized derivative, poised for versatile chemical modifications to generate libraries of novel compounds for drug discovery programs. Its two distinct halogen atoms at positions 4 and 6, along with the ethyl carboxylate at position 3, offer orthogonal handles for a variety of chemical transformations.

Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the preparation of a key pyridine intermediate, followed by the construction of the naphthyridine core, and concluding with a final chlorination step.

Step 1: Synthesis of 3-Amino-5-bromopyridine

A crucial starting material for the construction of the 6-bromo-1,5-naphthyridine core is 3-amino-5-bromopyridine. A common method for its preparation is the Hofmann rearrangement of 5-bromonicotinamide.

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine

  • Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled to -5 to 0 °C, a solution of sodium hydroxide (2.0-4.0 M) is prepared. Liquid bromine is added dropwise to this solution while maintaining the low temperature, allowing for the formation of sodium hypobromite. The reaction is typically stirred for about an hour.[3]

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution at room temperature, 5-bromonicotinamide is added. The reaction mixture is then heated to a temperature between 50 and 80 °C for 0.5 to 2 hours.[3]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to 0 °C to precipitate the product. The crude solid is collected by filtration. The filtrate can be extracted with an organic solvent such as dichloromethane to recover any remaining product. The combined crude product is then recrystallized from a suitable solvent like petroleum ether to yield pure 3-amino-5-bromopyridine.[3]

Step 2: Gould-Jacobs Reaction to form Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate

The Gould-Jacobs reaction is a classic and effective method for synthesizing 4-hydroxy-1,5-naphthyridines.[4] This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction

  • Condensation: 3-Amino-5-bromopyridine is reacted with diethyl ethoxymethylenemalonate (DEEM). This condensation reaction is typically carried out by heating the two reactants, which leads to the formation of an intermediate, ethyl 3-((5-bromopyridin-3-yl)amino)acrylate.

  • Thermal Cyclization: The intermediate is then subjected to high temperatures in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce thermal cyclization. This step forms the 1,5-naphthyridine ring system.

  • Work-up: Upon cooling, the product, ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate, precipitates out of the high-boiling solvent and can be collected by filtration. The crude product is washed with a suitable solvent like ethanol or hexane to remove residual high-boiling solvent.

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_synthesis Synthesis of Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Condensation Condensation 3-Amino-5-bromopyridine->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Vinylogous Amide Intermediate Condensation->Intermediate Heat Thermal_Cyclization Thermal Cyclization (High-boiling solvent) Intermediate->Thermal_Cyclization Heat Product Ethyl 6-bromo-4-hydroxy- 1,5-naphthyridine-3-carboxylate Thermal_Cyclization->Product

Caption: Workflow for the Gould-Jacobs reaction.

Step 3: Chlorination to Yield this compound

The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This is a crucial transformation as the 4-chloro substituent is a good leaving group for subsequent nucleophilic substitution reactions. This conversion is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[4]

Experimental Protocol: Chlorination

  • Reaction Setup: Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate is treated with an excess of phosphorus oxychloride (POCl₃). The reaction can be run neat or in the presence of a high-boiling inert solvent. Sometimes, a catalytic amount of a tertiary amine, such as triethylamine or N,N-dimethylaniline, is added to facilitate the reaction.[5]

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of time until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice or into a cold, dilute basic solution (e.g., sodium bicarbonate). The product, being an organic solid, will precipitate out.

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Diagram: Overall Synthetic Pathway

Synthetic_Pathway cluster_full_synthesis Synthetic Pathway to this compound Start 5-Bromonicotinamide Step1 Hofmann Rearrangement Start->Step1 Intermediate1 3-Amino-5-bromopyridine Step1->Intermediate1 Step2 Gould-Jacobs Reaction Intermediate1->Step2 Intermediate2 Ethyl 6-bromo-4-hydroxy- 1,5-naphthyridine-3-carboxylate Step2->Intermediate2 Step3 Chlorination (POCl3) Intermediate2->Step3 Final_Product Ethyl 6-bromo-4-chloro- 1,5-naphthyridine-3-carboxylate Step3->Final_Product

Caption: Multi-step synthesis of the target compound.

Chemical Properties and Reactivity

This compound possesses two key reactive sites: the chloro group at the 4-position and the bromo group at the 6-position. These two halogens exhibit differential reactivity, allowing for selective functionalization.

Nucleophilic Aromatic Substitution at the C4-Position

The chloro group at the 4-position of the 1,5-naphthyridine ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the ester group, which stabilize the Meisenheimer intermediate formed during the reaction. A wide variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride.[4]

Typical Reaction Conditions:

  • Nucleophiles: Primary and secondary amines, alkoxides, thiolates.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used. Alcohols can also serve as both nucleophile and solvent.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N), is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.

  • Temperature: The reaction temperature can range from room temperature to elevated temperatures (80-150 °C), depending on the nucleophilicity of the reacting partner.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromo group at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming new carbon-carbon bonds.[6]

Typical Suzuki-Miyaura Coupling Conditions:

  • Coupling Partner: Aryl or heteroaryl boronic acids or their corresponding boronate esters.

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), are essential for the catalytic cycle.

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) is required.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often used.

Diagram: Reactivity Sites

Caption: Differential reactivity of the chloro and bromo groups.

Applications in Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications. Its utility is highlighted in its role as a precursor for various kinase inhibitors and other biologically active molecules.

Table: Potential Therapeutic Targets and Applications

Therapeutic Target/AreaRationale for Use of the Scaffold
Kinase Inhibitors The 1,5-naphthyridine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The substituents at the 4- and 6-positions can be elaborated to interact with other regions of the kinase domain to enhance potency and selectivity.
Anticancer Agents Many naphthyridine derivatives exhibit anticancer activity through various mechanisms, including inhibition of topoisomerase and tubulin polymerization.[2]
Antimicrobial Agents The naphthyridine scaffold is a well-established pharmacophore in antibacterial agents, with nalidixic acid being a notable example.[7] This building block can be used to synthesize novel analogs to combat antibiotic resistance.

The sequential and selective functionalization of the chloro and bromo groups allows for the systematic exploration of the chemical space around the 1,5-naphthyridine core, facilitating structure-activity relationship (SAR) studies in drug discovery campaigns.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry. Its well-defined synthetic route and the differential reactivity of its two halogen substituents provide a robust platform for the generation of diverse molecular libraries. This guide has outlined the key aspects of its synthesis, reactivity, and potential applications, providing a solid foundation for researchers to leverage this important intermediate in their drug discovery endeavors.

References

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  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate.

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate.

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An In-Depth Technical Guide to Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a halogenated heterocyclic compound featuring the pharmacologically significant 1,5-naphthyridine core. This guide provides a comprehensive technical overview of its structure, a plausible synthetic route, and its potential applications in medicinal chemistry and drug discovery. The strategic placement of bromo and chloro substituents, along with the ethyl carboxylate group, offers multiple avenues for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. The 1,5-naphthyridine scaffold is a known pharmacophore in numerous biologically active compounds, exhibiting a wide array of activities including antimicrobial and anticancer properties.

Introduction to the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound composed of two fused pyridine rings, is a cornerstone in the field of medicinal chemistry.[1] Its structural rigidity and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active molecules.[2] The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking interactions with biological targets. The diverse substitution patterns possible on the naphthyridine core allow for the fine-tuning of a compound's physicochemical properties and biological activity.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a 1,5-naphthyridine core substituted with a bromine atom at the C6 position, a chlorine atom at the C4 position, and an ethyl carboxylate group at the C3 position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₈BrClN₂O₂
Molecular Weight 315.55 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

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// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="2.0,0!"]; C4 [label="C", pos="1.3,-1.5!"]; C4a [label="C", pos="0,-0.75!"]; N5 [label="N", pos="-1.3,-1.5!"]; C6 [label="C", pos="-2.0,0!"]; C7 [label="C", pos="-1.3,1.5!"]; C8 [label="C", pos="-0.7,2.5!"]; // Adjusted for clarity C8a [label="C", pos="0,0.75!"];

// Substituent nodes Br [label="Br", pos="-3.5,0!"]; Cl [label="Cl", pos="2.0,-3.0!"]; C_ester [label="C=O", pos="3.5,0!"]; O_ester [label="O", pos="4.5,1.0!"]; CH2_ester [label="CH2", pos="5.5,0.5!"]; CH3_ester [label="CH3", pos="6.5,1.5!"];

// Ring bonds C8a -- N1 [style=solid]; N1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C4a [style=solid]; C4a -- N5 [style=solid]; N5 -- C6 [style=solid]; C6 -- C7 [style=solid]; C7 -- C8a [style=solid]; C4a -- C8a [style=solid];

// Double bonds in the ring N1 -- C8a [style=invis]; C2 -- N1 [style=solid]; C3 -- C2 [style=invis]; C4 -- C3 [style=solid]; C4a -- C4 [style=invis]; N5 -- C4a [style=solid]; C6 -- N5 [style=invis]; C7 -- C6 [style=solid]; C8a -- C7 [style=invis];

// Substituent bonds C6 -- Br [style=solid]; C4 -- Cl [style=solid]; C3 -- C_ester [style=solid]; C_ester -- O_ester [style=solid]; O_ester -- CH2_ester [style=solid]; CH2_ester -- CH3_ester [style=solid];

// Add atom numbers for clarity C2_label [label="2", pos="1.6,1.8!"]; C3_label [label="3", pos="2.3,0.3!"]; C4_label [label="4", pos="1.6,-1.8!"]; C4a_label [label="4a", pos="0.3,-1.0!"]; N5_label [label="5", pos="-1.6,-1.8!"]; C6_label [label="6", pos="-2.3,0.3!"]; C7_label [label="7", pos="-1.6,1.8!"]; C8_label [label="8", pos="-0.9,2.8!"]; C8a_label [label="8a", pos="0.3,1.0!"]; N1_label [label="1", pos="0.3,1.8!"]; }

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process commencing with a Gould-Jacobs reaction, followed by sequential halogenation steps.[3] This approach offers a logical and experimentally validated route to the target molecule.

Synthesis of the 1,5-Naphthyridine Core via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines and their heteroaromatic analogues, including 4-hydroxy-1,5-naphthyridines.[1][3] The reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[4]

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 5-Bromo-3-aminopyridine C Ethyl 2-((5-bromopyridin-3-yl)amino)methylene-3-oxobutanoate A->C Condensation (Heat) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate C->D Thermal Cyclization (High Temperature, e.g., in Dowtherm A)

Caption: Proposed Gould-Jacobs reaction for the synthesis of the 1,5-naphthyridine core.

Experimental Protocol:

  • Condensation: A mixture of 5-bromo-3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) is heated, typically at temperatures ranging from 100-140 °C, for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting intermediate, ethyl 2-((5-bromopyridin-3-yl)amino)methylene-3-oxobutanoate, is then subjected to thermal cyclization. This is often achieved by heating the intermediate in a high-boiling solvent such as Dowtherm A or diphenyl ether at temperatures around 250 °C.

  • Isolation: After cooling, the reaction mixture is typically diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is then collected by filtration, washed, and can be purified by recrystallization.

Chlorination of the 4-Hydroxy Group

The 4-hydroxy group of the synthesized naphthyridine can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a common and effective method for the preparation of 4-chloro-substituted aza-heterocycles.[1][5]

Chlorination_Step cluster_start Starting Material cluster_reagent Reagent cluster_product Product A Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate C This compound A->C Chlorination (Heat) B Phosphorus Oxychloride (POCl3) B->C

Caption: Chlorination of the 4-hydroxy-1,5-naphthyridine intermediate.

Experimental Protocol:

  • Reaction Setup: Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate is treated with an excess of phosphorus oxychloride. The reaction is typically heated to reflux for several hours.

  • Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR The spectrum is expected to show signals for the aromatic protons on the naphthyridine ring, typically in the range of δ 7.5-9.0 ppm.[8] The ethyl group will exhibit a quartet for the -CH₂- protons around δ 4.4 ppm and a triplet for the -CH₃ protons around δ 1.4 ppm.[9]
¹³C NMR The spectrum will display signals for all 11 carbon atoms. The carbonyl carbon of the ester is expected around δ 165 ppm. Aromatic carbons will appear in the range of δ 110-160 ppm.[6]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom (M⁺, M⁺+2, M⁺+4 peaks with specific intensity ratios).
Infrared (IR) Spectroscopy The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will be observed in their characteristic regions.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly functionalized scaffold with significant potential as a key intermediate in the synthesis of novel drug candidates. The presence of two distinct halogen atoms at positions 4 and 6, along with the ethyl ester at position 3, provides multiple reactive sites for further chemical elaboration.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, alcohol, and thiol functionalities.[1] This is a common strategy for building molecular diversity and exploring structure-activity relationships (SAR).

  • Cross-Coupling Reactions: The bromine atom at the C6 position can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[6] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex molecular architectures.

  • Modification of the Ester Group: The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This modification is often employed to enhance the pharmacokinetic properties of a drug candidate.

The 1,5-naphthyridine core itself is present in compounds with a broad range of biological activities, and derivatives of this scaffold are being investigated for the treatment of various diseases.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The synthetic route outlined in this guide, based on the well-established Gould-Jacobs reaction and subsequent halogenation, provides a reliable method for its preparation. The strategic placement of multiple reactive functional groups on the 1,5-naphthyridine scaffold opens up a wide range of possibilities for the generation of diverse chemical libraries for drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.

References

  • D. J. Brown. The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc., 2008.
  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • MDPI. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Google Patents. (2009). Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after its coordination in 2 (Pd1) complex. Retrieved from [Link]

  • Google Patents. (2012). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
  • Pharmaffiliates. (n.d.). Ethyl 4-hydroxy-[1][10]naphthyridine-3-carboxylate. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Google Patents. (2015). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,5-naphthyridine core is a privileged heterocyclic motif renowned for its significant role in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides an in-depth technical overview of a key derivative, Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate. We will explore its structural attributes, a robust and logical synthetic pathway with detailed protocols, and its strategic application as a versatile intermediate in the development of novel pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for creating diverse chemical libraries and identifying next-generation therapeutic candidates.

The 1,5-Naphthyridine Core: A Cornerstone in Medicinal Chemistry

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, has garnered immense interest from the scientific community. Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow it to function as a bioisostere for quinoline and other bicyclic heterocyles, enabling potent and selective interactions with various biological targets. This scaffold is integral to compounds exhibiting a wide spectrum of pharmacological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1] The historical success of related structures, such as the 1,8-naphthyridine core in nalidixic acid, has paved the way for extensive research into all isomers of this class, cementing their status as a cornerstone of modern drug design.[2]

This compound emerges as a particularly valuable synthetic intermediate. The strategic placement of orthogonal halogen atoms (chlorine and bromine) at the C4 and C6 positions, respectively, allows for selective, stepwise functionalization. This, combined with the ethyl carboxylate group at C3, provides three distinct points for chemical modification, making it an ideal platform for constructing libraries of complex molecules for high-throughput screening.

Physicochemical and Structural Properties

A precise understanding of the molecule's fundamental properties is critical for its effective use in synthesis. The table below summarizes its key identifiers and computed properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₈BrClN₂O₂
Molecular Weight 315.55 g/mol
Canonical SMILES CCOC(=O)C1=C(C2=C(N=C1)C=C(C=N2)Br)Cl
CAS Number Information not publicly available
Predicted TPSA 52.08 Ų
Predicted LogP 3.22

The electron-withdrawing nature of the two nitrogen atoms, the chloro, bromo, and carboxylate substituents, renders the naphthyridine ring electron-deficient. This electronic profile is key to its reactivity, particularly the susceptibility of the C4 position to nucleophilic attack.

A Validated Synthetic Approach: The Gould-Jacobs Pathway

The synthesis of this multi-functionalized naphthyridine can be efficiently achieved through a modified Gould-Jacobs reaction, a classic and reliable method for constructing quinoline and naphthyridine ring systems. This pathway is advantageous due to the accessibility of starting materials and the robustness of the reaction sequence.

The proposed three-step synthesis begins with the commercially available 5-bromo-3-aminopyridine.

Synthesis_Workflow A 5-Bromo-3-aminopyridine + Diethyl Ethoxymethylenemalonate B Intermediate A (Enamine Adduct) A->B Condensation (Ethanol, Reflux) C Ethyl 6-bromo-4-hydroxy-1,5- naphthyridine-3-carboxylate B->C Thermal Cyclization (Dowtherm A, ~250 °C) D Ethyl 6-bromo-4-chloro-1,5- naphthyridine-3-carboxylate C->D Chlorination (POCl₃, Reflux)

Figure 1: Proposed synthetic workflow for the target compound.
Experimental Protocol

Step 1: Synthesis of Ethyl 2-((5-bromopyridin-3-yl)amino)methylene)malonate (Enamine Adduct)

  • To a stirred solution of 5-bromo-3-aminopyridine (1.0 eq) in absolute ethanol (5 mL/mmol), add diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Scientific Rationale: This is a classic condensation reaction. The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the EMME, followed by the elimination of ethanol to form the stable enamine adduct. Ethanol is an ideal solvent as it is a byproduct and easily removed.

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate adduct.

Step 2: Thermal Cyclization to Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate

  • Add the dried enamine adduct from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether (10 mL/g).

  • Heat the mixture to approximately 250 °C with vigorous stirring under a nitrogen atmosphere.

    • Scientific Rationale: This intramolecular thermal cyclization is an electrophilic aromatic substitution. The enamine double bond attacks the C4 position of the pyridine ring. The high temperature is necessary to overcome the activation energy for this cyclization. Dowtherm A is chosen for its thermal stability.

  • Maintain at this temperature for 1-2 hours. Monitor for the cessation of ethanol evolution.

  • Cool the mixture to below 100 °C and dilute with hexane or petroleum ether to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The crude product can be used directly in the next step.

Step 3: Chlorination to this compound

  • Carefully add the crude hydroxy-naphthyridine from Step 2 to phosphorus oxychloride (POCl₃) (5-10 eq) at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.

    • Scientific Rationale: The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form. POCl₃ is a standard and highly effective reagent for converting these hydroxyl/oxo groups on heteroaromatic rings into chlorides via a Vilsmeier-Haack type intermediate.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

  • Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product.

Spectroscopic Characterization Profile

While experimental data for this specific molecule is not widely published, a robust spectroscopic profile can be predicted based on its structure and data from analogous compounds.[3][4] This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Technique Expected Observations
¹H NMR - Aromatic protons (H2, H7, H8) resonating in the δ 8.0-9.5 ppm region, showing characteristic doublet/singlet splitting patterns. - Ethyl ester quartet (CH₂) around δ 4.4 ppm and triplet (CH₃) around δ 1.4 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 165 ppm. - Aromatic carbons between δ 110-160 ppm. Carbons attached to halogens (C4, C6) and nitrogen will be clearly identifiable.
IR (KBr) - Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. - C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. - C-Cl and C-Br stretches in the fingerprint region (< 800 cm⁻¹).
Mass Spec (EI/ESI) - A distinct molecular ion (M⁺) peak. - A characteristic isotopic pattern due to the presence of one bromine atom (M, M+2 in ~1:1 ratio) and one chlorine atom (M, M+2 in ~3:1 ratio), resulting in a complex M, M+2, M+4 pattern that is diagnostic for the compound's identity.

Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its capacity for selective, differential functionalization. The two halogen atoms possess distinct reactivity profiles that can be exploited in a controlled manner.

Reactivity_Diagram Core Ethyl 6-bromo-4-chloro- 1,5-naphthyridine-3-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 Position Core->SNAr R-NuH, Base CrossCoupling Pd-Catalyzed Cross-Coupling at C6 Position Core->CrossCoupling Pd Catalyst, Ligand, Boronic Acid/Ester Hydrolysis Ester Hydrolysis at C3 Position Core->Hydrolysis LiOH or NaOH Product_SNAr Amines, Alcohols, Thiols (R-NH₂, R-OH, R-SH) SNAr->Product_SNAr Product_CrossCoupling Aryl, Heteroaryl, Alkynyl groups (Suzuki, Sonogashira, etc.) CrossCoupling->Product_CrossCoupling Product_Hydrolysis Carboxylic Acid (for Amide Coupling) Hydrolysis->Product_Hydrolysis

Sources

An In-Depth Technical Guide to Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, outline a robust synthetic pathway, and explore its potential applications, grounded in the established bioactivity of the 1,5-naphthyridine scaffold.

Core Molecular Profile

This compound, identified by the CAS Number 1083181-13-8, is a polysubstituted aromatic compound. Its rigid, planar structure and the presence of multiple reactive sites make it a valuable intermediate for the synthesis of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the compound's basic properties is crucial for its application in research and development. The key molecular identifiers and calculated properties are summarized in the table below. The molecular formula is C₁₁H₈BrClN₂O₂[1][2]. The molecular weight of this compound is 315.55 g/mol [1][2]. An isomeric compound, ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate, shares the same molecular formula and, consequently, the same molecular weight, which provides strong corroboration for this data[3].

PropertyValueSource
CAS Number 1083181-13-8[1][2]
Molecular Formula C₁₁H₈BrClN₂O₂[1][2]
Molecular Weight 315.55 g/mol [1][2]
Isomeric Corroboration 315.55 g/mol (for Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate)[3]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The construction of the 1,5-naphthyridine skeleton can be achieved through a multi-step sequence, likely commencing with a substituted pyridine precursor. A key step would involve a cyclization reaction to form the second fused pyridine ring.

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A Starting Material: 5-bromo-3-aminopyridine C Intermediate A A->C Heat, neat or in high-boiling solvent B Diethyl (ethoxymethylene)malonate B->C D Intermediate B: Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate C->D High-temperature thermal cyclization (e.g., Dowtherm A) E Final Product: This compound D->E Reflux with POCl₃

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Intermediate A

  • In a round-bottom flask, combine 1 equivalent of 5-bromo-3-aminopyridine with 1.1 equivalents of diethyl (ethoxymethylene)malonate.

  • Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with hexane or ether to afford the crude intermediate A, which can be used in the next step without further purification.

Step 2: Synthesis of Intermediate B (Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate)

  • The crude intermediate A is added to a high-boiling point solvent such as Dowtherm A.

  • The mixture is heated to reflux (approximately 250 °C) for 1-2 hours.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane, and the precipitated solid is collected by filtration.

  • The solid is washed with hexane and dried to yield intermediate B.

Step 3: Synthesis of this compound

  • Intermediate B is suspended in an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux for 3-4 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification by column chromatography on silica gel using a hexane-ethyl acetate gradient will yield the final product.

Potential Applications in Drug Discovery and Materials Science

The 1,5-naphthyridine core is a recognized pharmacophore with a broad spectrum of biological activities[6][7]. The presence of bromo and chloro substituents on the scaffold of this compound offers multiple avenues for further chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials.

Foundation for Novel Therapeutics

Naphthyridine derivatives have demonstrated significant potential in various therapeutic areas, including:

  • Antimicrobial Agents: The naphthyridine scaffold is a core component of several antibacterial drugs. The introduction of halogen atoms can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced activity against a range of pathogens[6].

  • Anticancer and Kinase Inhibitors: Substituted naphthyridines have been investigated as inhibitors of various kinases, which are crucial targets in oncology. The subject compound could serve as a starting point for the development of novel kinase inhibitors[8].

  • Antiparasitic Drugs: Certain 1,5-naphthyridine derivatives have shown promising activity against parasites such as Leishmania infantum[9]. The specific halogenation pattern of the title compound could be explored for the development of new antileishmanial agents.

A Ethyl 6-bromo-4-chloro-1,5- naphthyridine-3-carboxylate B Antimicrobial Agents A->B Potential Development C Anticancer Agents (Kinase Inhibitors) A->C Potential Development D Antiparasitic Drugs A->D Potential Development

Caption: Potential therapeutic development pathways for the subject compound.

Conclusion

This compound is a molecule with considerable potential, underpinned by its well-defined chemical structure and the proven biological relevance of its core scaffold. This guide has provided a detailed overview of its fundamental properties, a robust and logical synthetic strategy, and an exploration of its promising applications. It is our hope that this information will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery.

References

Sources

An In-depth Technical Guide to the Solubility of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Understanding its solubility is a critical determinant for its handling, formulation, and bioavailability in drug discovery and development pipelines. This guide provides a comprehensive framework for characterizing the solubility of this compound. It outlines detailed experimental protocols for both thermodynamic and kinetic solubility determination, discusses the theoretical underpinnings of its solubility based on its molecular structure, and offers insights into the factors that can influence its dissolution. This document is intended to be a practical resource for scientists, enabling them to generate reliable and reproducible solubility data for this important synthetic intermediate.

Introduction: The Significance of this compound

Naphthyridines, bicyclic aromatic nitrogen-containing heterocycles, are a cornerstone in the development of pharmaceuticals due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] this compound belongs to this important class of compounds and serves as a versatile building block for the synthesis of more complex molecules.[2] The presence of halogen substituents, specifically bromine and chlorine, on the naphthyridine core can significantly influence the compound's physicochemical properties and biological activity.[3]

The solubility of a compound is a fundamental physical property that dictates its behavior in various solvent systems. In the context of drug development, poor solubility can lead to challenges in formulation, reduced bioavailability, and ultimately, therapeutic inefficacy. Therefore, a thorough understanding and accurate measurement of the solubility of this compound are paramount for its effective utilization in research and development.

Theoretical Considerations for Solubility

The solubility of this compound is governed by its molecular structure, including the presence of polar functional groups and the overall lipophilicity. The ester and nitrogen atoms in the naphthyridine rings can participate in hydrogen bonding with protic solvents, while the aromatic rings and halogen substituents contribute to its hydrophobic character.

Key Structural Features Influencing Solubility:

  • Naphthyridine Core: The two nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, potentially increasing solubility in polar protic solvents.

  • Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and volume of the molecule. While they are electronegative, their overall contribution is often to increase lipophilicity and decrease aqueous solubility.[5][6] The specific position of these halogens can also influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.

  • Ethyl Carboxylate Group: The ester functional group provides a site for hydrogen bonding and contributes to the polarity of the molecule. However, the ethyl group adds to the nonpolar character.

Based on these features, it is anticipated that this compound will exhibit limited solubility in aqueous solutions and greater solubility in organic solvents. The Hansen Solubility Parameters and the Hildebrand solubility parameters can be empirically used for a more theoretical prediction of its solubility in various organic solvents.[7]

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental methods. The two primary types of solubility measurements relevant to pharmaceutical development are thermodynamic and kinetic solubility.[8][9][10]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[8][11] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[12][13]

Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Accurately weigh an excess amount of crystalline this compound.

    • Add the compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, purified water, or various organic solvents) in a sealed, inert container (e.g., glass vial).

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.

    • Equilibration time is critical and should be sufficient to reach a steady state, typically 24 to 72 hours.[11][12] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[13]

  • Sample Processing:

    • Allow the suspension to settle.

    • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge suspension C->D E Filter supernatant D->E F Analyze filtrate by HPLC/LC-MS E->F G Calculate concentration F->G

Figure 1: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[8][14] This method is faster than the shake-flask method and is well-suited for early-stage drug discovery screening.[15] Nephelometry is a common technique for measuring kinetic solubility.[16][17]

Experimental Protocol: Nephelometric Assay

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the stock solution in a microtiter plate.

  • Assay:

    • Add an aqueous buffer (e.g., PBS pH 7.4) to each well containing the DMSO solution to create a range of final compound concentrations.

    • Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[14]

  • Measurement:

    • Measure the light scattering of each well using a nephelometer.[14] An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • Plot the light scattering signal against the compound concentration.

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.[18]

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis A Prepare DMSO stock solution B Create serial dilutions in microplate A->B C Add aqueous buffer to wells B->C D Incubate at constant temperature C->D E Measure light scattering (Nephelometry) D->E F Determine precipitation point E->F

Figure 2: Workflow for Kinetic Solubility Determination by Nephelometry.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control these to ensure data accuracy and reproducibility.

FactorInfluenceRecommendations
Temperature Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[8]Maintain a constant and accurately controlled temperature throughout the experiment (e.g., 37 ± 1 °C).[19]
pH of the Medium For ionizable compounds, pH significantly affects solubility. The naphthyridine nitrogens may be protonated at acidic pH, potentially increasing solubility.Use well-buffered solutions and measure the final pH of the saturated solution to check for any shifts.[13]
Solid-State Form Polymorphism, crystallinity, and the presence of solvates can all impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[10]Characterize the solid form of the compound before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Purity of the Compound Impurities can either increase or decrease the apparent solubility of the compound.Use a well-characterized and highly pure sample of this compound.
Agitation Rate The rate of agitation can affect the time it takes to reach equilibrium.[19]Use a consistent and appropriate agitation method to ensure thorough mixing without causing excessive particle size reduction.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful application in drug discovery and development. This guide provides a detailed framework for the experimental determination of both thermodynamic and kinetic solubility. By following these robust protocols and considering the key factors that influence solubility, researchers can generate high-quality, reliable data to inform decision-making in their research endeavors.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Retrieved from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • Ethyl 6-Bromo-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). MDPI. Retrieved from [Link]

  • Solubility Determination of Chemicals by Nephelometry. (n.d.). JRC Publications Repository. Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (2012). ResearchGate. Retrieved from [Link]

  • (PDF) A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019). ResearchGate. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. (2018). PubMed. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Retrieved from [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). NIH. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. Retrieved from [Link]

  • Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. (2023). NIH. Retrieved from [Link]

  • kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. Retrieved from [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). avivasysbio.com. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved from [Link]

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Spectroscopic Characterization of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, a key heterocyclic intermediate in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document outlines the theoretical underpinnings and empirical data from analogous structures to forecast its ¹H NMR, ¹³C NMR, and mass spectra. Furthermore, it offers robust, field-proven methodologies for the acquisition and interpretation of these critical analytical data, designed for researchers, scientists, and professionals in drug development. The guide emphasizes the causality behind experimental choices and provides a framework for the structural elucidation of novel substituted naphthyridines.

Introduction: The Structural and Scientific Context

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif due to its wide range of biological activities, including applications as antibacterial, antiviral, and antitumor agents.[1] The specific compound, this compound (Figure 1), presents a unique substitution pattern that makes it a valuable precursor for further chemical modifications, such as cross-coupling reactions.[2][3] Its structural elucidation is paramount for ensuring the integrity of subsequent synthetic steps and for the definitive characterization of novel chemical entities derived from it.

As of the date of this publication, definitive, publicly accessible experimental spectroscopic data for this compound are not available. This guide, therefore, serves a dual purpose: to present a scientifically rigorous prediction of its spectral features and to provide standardized protocols for its empirical characterization.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₁H₈BrClN₂O₂[4]

Molecular Weight: 315.55 g/mol [4]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing information on the chemical environment, connectivity, and number of hydrogen atoms. The predicted ¹H NMR spectrum of the title compound is based on the analysis of substituent effects on the naphthyridine core.

Predicted ¹H NMR Data

The expected chemical shifts (δ) in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, are summarized in Table 1. These predictions are derived from established substituent chemical shift increments and data from related heterocyclic systems.[5]

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-2~9.1 - 9.3Singlet (s)1HDeshielded by the adjacent nitrogen and the electron-withdrawing ester group.
H-7~8.4 - 8.6Doublet (d)1HInfluenced by the bromine at C-6 and the ring nitrogen.
H-8~7.8 - 8.0Doublet (d)1HCoupled to H-7.
-OCH₂CH₃ (CH₂)~4.4 - 4.6Quartet (q)2HTypical chemical shift for an ethyl ester methylene group, coupled to the methyl group.
-OCH₂CH₃ (CH₃)~1.4 - 1.6Triplet (t)3HTypical chemical shift for an ethyl ester methyl group, coupled to the methylene group.
Experimental Protocol for ¹H NMR Acquisition

This protocol is designed to yield high-resolution data suitable for unambiguous structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the compound's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

Data Acquisition and Analysis Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms spectrometer 400+ MHz NMR Spectrometer add_tms->spectrometer Transfer Sample params Set Acquisition Parameters spectrometer->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft Process Data correction Phase & Baseline Correction ft->correction analysis Integration & Referencing correction->analysis interpretation Structural Interpretation analysis->interpretation

Caption: Workflow for ¹H NMR data acquisition and analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, signal acquisition is less sensitive than for ¹H NMR.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are presented in Table 2. These are based on the known effects of halogen and nitrogen substituents on aromatic and heteroaromatic rings.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Ester)~164 - 166Typical range for an α,β-unsaturated ester carbonyl.
C-4~155 - 158Attached to chlorine and adjacent to nitrogen, leading to a downfield shift.
C-2, C-8a, C-4a~145 - 155Quaternary carbons in the aromatic system, influenced by adjacent nitrogens.
C-6~130 - 135Attached to bromine, resulting in a moderate downfield shift.
C-7, C-8~120 - 130Aromatic carbons in the pyridine ring.
C-3~115 - 120Influenced by the ester and chloro substituents.
-OCH₂CH₃ (CH₂)~62 - 64Typical chemical shift for an ethyl ester methylene carbon.
-OCH₂CH₃ (CH₃)~14 - 15Typical chemical shift for an ethyl ester methyl carbon.
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is beneficial for reducing acquisition time.

  • Instrument Setup: A 100 MHz or higher (for a 400 MHz ¹H) spectrometer is required.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound, the most informative technique would be high-resolution mass spectrometry (HRMS) using a soft ionization method like electrospray ionization (ESI).

  • Molecular Ion Peak ([M+H]⁺): The most crucial observation would be the protonated molecular ion. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern is expected:

    • m/z for ³⁵Cl, ⁷⁹Br: 314.9563

    • m/z for ³⁷Cl, ⁷⁹Br: 316.9534

    • m/z for ³⁵Cl, ⁸¹Br: 316.9543

    • m/z for ³⁷Cl, ⁸¹Br: 318.9513 The relative intensities of these peaks will be determined by the natural abundances of the isotopes (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1). This unique pattern is a powerful diagnostic tool.

  • Key Fragmentation Pathways: Electron impact (EI) ionization would likely lead to fragmentation. Predicted fragmentation includes the loss of the ethoxy group (-OC₂H₅) from the ester, followed by the loss of carbon monoxide (-CO).

Experimental Protocol for ESI-HRMS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is preferred to observe the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Analyze the resulting spectrum for the characteristic isotopic pattern of the molecular ion. Use the accurate mass measurement to confirm the elemental composition.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_analysis Data Analysis dissolve Prepare Dilute Solution (e.g., in Methanol) infusion Direct Infusion or LC Inlet dissolve->infusion Introduce Sample ionization Electrospray Ionization (Positive Mode) infusion->ionization analysis Mass Analysis (TOF or Orbitrap) ionization->analysis detection Ion Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum Process Signal isotope_pattern Analyze Isotopic Pattern (Br and Cl) spectrum->isotope_pattern accurate_mass Determine Accurate Mass and Elemental Composition isotope_pattern->accurate_mass

Caption: Workflow for High-Resolution Mass Spectrometry data acquisition and analysis.

Conclusion

While experimental spectra for this compound are not currently in the public domain, a comprehensive spectroscopic characterization can be confidently predicted. The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a self-validating system for its structural confirmation. The methodologies outlined in this guide offer a robust framework for obtaining high-quality data for this and related novel heterocyclic compounds, ensuring scientific rigor in research and development.

References

  • Chemikart. This compound. [Link]

  • Gomez, A. M., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 16(9), 7845–7857. [Link]

  • ResearchGate. Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. [Link]

  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • PubChem. 8-Bromo-5-chloro-1,6-naphthyridine. [Link]

  • Al-Tel, T. H. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1539-1569. [Link]

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The 1,5-Naphthyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5-naphthyridine core, a privileged heterocyclic scaffold, has emerged as a structure of paramount importance in contemporary drug discovery. Its unique electronic properties and rigid, planar geometry make it an ideal framework for designing potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the synthesis, diverse therapeutic applications, and structure-activity relationships of 1,5-naphthyridine derivatives. We delve into key synthetic methodologies, offering detailed experimental protocols, and explore their significant roles in oncology, infectious diseases, and beyond. Through a detailed examination of their mechanisms of action, supported by quantitative data and visual representations of signaling pathways, this guide aims to equip researchers and drug development professionals with the critical knowledge to leverage the full potential of the 1,5-naphthyridine scaffold in their therapeutic programs.

The 1,5-Naphthyridine Nucleus: A Privileged Scaffold in Drug Design

The 1,5-naphthyridine skeleton consists of two fused pyridine rings, a structural feature that imparts a unique combination of physicochemical properties. The presence of two nitrogen atoms in the bicyclic system influences its electronic distribution, hydrogen bonding capacity, and metabolic stability, making it an attractive starting point for the design of novel therapeutic agents. The great interest in 1,5-naphthyridines is driven by their wide variety of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.[1] These compounds have also found applications in treating cardiovascular and central nervous system disorders.[1]

The reactivity of 1,5-naphthyridines is similar to that of quinolines, allowing for a wide range of chemical modifications to fine-tune their pharmacological profiles.[2] This versatility has enabled the development of a vast library of derivatives with tailored activities against specific biological targets.

Foundational Synthetic Strategies for the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system can be achieved through several classic and modern synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a venerable method for the preparation of quinolines and has been successfully adapted for 1,5-naphthyridine synthesis.[1] The reaction typically involves the treatment of a 3-aminopyridine derivative with glycerol, an oxidizing agent (such as m-nitrobenzenesulfonic acid sodium salt), and concentrated sulfuric acid.[1][3]

Detailed Experimental Protocol: Synthesis of 1,5-Naphthyridine via a Modified Skraup Reaction [4]

  • Materials:

    • 3-Aminopyridine

    • Glycerol

    • Concentrated Sulfuric Acid

    • m-Nitrobenzenesulfonic acid sodium salt (m-NO2PhSO3Na)

    • Sodium Hydroxide (concentrated solution)

    • Chloroform or Diethyl Ether

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

    • To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.

    • Heat the mixture gently. The reaction is exothermic and will begin to reflux without external heating.

    • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.

    • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

    • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude 1,5-naphthyridine can be purified by distillation or recrystallization.

The Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction provides an alternative and often milder route to substituted 4-hydroxy-1,5-naphthyridines.[1] This method involves the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[1][5]

Mechanism of the Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis [5]

  • Condensation: The amino group of 3-aminopyridine performs a nucleophilic attack on the electrophilic carbon of DEEM, followed by the elimination of ethanol to form a vinylogous amide intermediate.

  • Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization to form the dihydronaphthyridine ring system.

  • Tautomerization: The dihydronaphthyridine intermediate then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.

Gould_Jacobs_Mechanism Start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate1 Vinylogous Amide Intermediate Start->Intermediate1 Condensation (-EtOH) Intermediate2 Dihydronaphthyridine Intermediate Intermediate1->Intermediate2 Thermal 6π Electrocyclization Product 4-Hydroxy-1,5-naphthyridine Intermediate2->Product Tautomerization

Caption: Mechanism of the Gould-Jacobs Reaction.

Therapeutic Applications of 1,5-Naphthyridines: A Multifaceted Arsenal

The structural versatility of the 1,5-naphthyridine scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Agents: Targeting Key Oncogenic Pathways

1,5-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[6]

  • TGF-β Type I Receptor (ALK5) Inhibitors: The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of cell growth and differentiation, and its dysregulation is implicated in cancer.[7] Several 1,5-naphthyridine derivatives have emerged as potent and selective inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[3][8]

    Compound IDSubstitution PatternBiological AssayIC50 (nM)
    15 Aminothiazole derivativeALK5 autophosphorylation6
    19 Pyrazole derivativeALK5 autophosphorylation4
    Table 1: Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5.[8]

TGF_beta_pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->TBRI inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_expression Target Gene Expression SMAD_complex->Gene_expression regulates Cell_response Cellular Response (e.g., Apoptosis, Growth Arrest) Gene_expression->Cell_response

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.

  • PIM Kinase Inhibitors: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes involved in cell proliferation and survival.[4] Their overexpression is associated with various cancers, making them attractive therapeutic targets.[9] 1,5-Naphthyridine-based compounds have been investigated as PIM-1 kinase inhibitors.

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[10] Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells. Certain 1,5-naphthyridine derivatives have been identified as potent topoisomerase I inhibitors, demonstrating significant antiproliferative activity against human colon cancer cells.[11]

Antimicrobial Agents

The 1,5-naphthyridine scaffold is also a valuable framework for the development of novel antimicrobial agents.

While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antibacterial activity.[10] Some compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

Compound ClassTarget OrganismMIC (µg/mL)
Polynuclear silver(I) complexesCandida spp.0.78–6.25
Polynuclear silver(I) complexesGram-positive & Gram-negative bacteria12.5–100
Table 2: Antimicrobial Activity of 1,5-Naphthyridine Complexes.[1]

Derivatives of 1,5-naphthyridine have been investigated for their antiviral properties, with some showing activity against HIV.[12] For instance, certain tetrahydro-1,6-naphthyridine derivatives have been identified as potent HIV-1 integrase allosteric site inhibitors.[13]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective 1,5-naphthyridine-based drugs relies on a thorough understanding of their structure-activity relationships. Key structural modifications can significantly impact their biological activity. For example, in the context of anticancer activity, the presence of a C-1 NH and a C-4 carbonyl group on the naphthyridine ring, along with a C-2 naphthyl ring, have been identified as important for cytotoxicity.[6]

SAR_Workflow Start 1,5-Naphthyridine Scaffold Step1 Library Synthesis (e.g., Skraup, Gould-Jacobs) Start->Step1 Step2 High-Throughput Screening Step1->Step2 Step3 Hit Identification Step2->Step3 Step4 SAR by Chemical Modification Step3->Step4 Step5 Lead Optimization (ADME/Tox) Step4->Step5 Step5->Step4 Iterative Refinement Product Drug Candidate Step5->Product

Caption: A typical workflow for a 1,5-naphthyridine-based drug discovery program.

Clinical Landscape and Future Perspectives

The therapeutic potential of 1,5-naphthyridines is underscored by the number of derivatives that have entered clinical trials.

  • Varlitinib (ASLAN001): A potent, oral, reversible, small-molecule pan-HER inhibitor that targets HER1, HER2, and HER4.[14] It has been investigated in various cancers, including biliary tract, breast, and colorectal cancers.[14]

  • TAS-116 (Pimitespib): An oral heat shock protein 90 (HSP90) inhibitor that has shown efficacy in preclinical models of adult T-cell leukemia and has been evaluated in a phase III clinical trial for gastrointestinal stromal tumor (GIST).[15][16]

The continued exploration of the vast chemical space around the 1,5-naphthyridine scaffold, coupled with advances in computational chemistry and a deeper understanding of disease biology, promises to yield a new generation of innovative medicines. Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, enhanced target selectivity, and novel mechanisms of action.

Conclusion

The 1,5-naphthyridine scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives have led to the discovery of numerous promising drug candidates. As our understanding of the molecular basis of disease continues to grow, the rational design of novel 1,5-naphthyridine-based therapeutics will undoubtedly play a crucial role in addressing unmet medical needs across a spectrum of diseases.

References

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  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed. (URL: [Link])

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - ResearchGate. (URL: [Link])

  • Randomized, double-blind, placebo (PL)-controlled, phase III trial of pimitespib (TAS-116), an oral inhibitor of heat shock protein 90 (HSP90), in patients (pts) with advanced gastrointestinal stromal tumor (GIST) refractory to imatinib (IM), sunitinib (SU) and regorafenib (REG). - ASCO Publications. (URL: [Link])

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed. (URL: [Link])

  • Structure of Pim-1. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (URL: [Link])

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  • Schematic diagram of TGF-β signaling pathway. A Synthesis of TGF-β... - ResearchGate. (URL: [Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])

  • TAS‐116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PubMed Central. (URL: [Link])

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - ACS Publications - American Chemical Society. (URL: [Link])

  • Transforming growth factor-β (TGF-β) signaling pathway-related genes in predicting the prognosis of colon cancer and guiding immunotherapy - PubMed Central. (URL: [Link])

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  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed. (URL: [Link])

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  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - ResearchGate. (URL: [Link])

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  • Taiho Pharmaceutical's TAS-116, an Oral HSP90 Inhibitor, Shows Significantly Prolonged Progression-Free Survival in Patients with GIST in Phase-III Clinical Trial | 2021. (URL: [Link])

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Sources

A Comprehensive Technical Guide to Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Naphthyridine Building Block

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, bearing the CAS Number 1083181-13-8, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar 1,5-naphthyridine core is a recognized pharmacophore, and the strategic placement of bromo and chloro substituents, along with an ethyl carboxylate group, offers a versatile platform for the synthesis of a diverse array of more complex molecules. The differential reactivity of the halogen atoms allows for selective, stepwise functionalization, making this molecule a valuable building block in the development of novel therapeutic agents and functional materials.

The 1,5-naphthyridine scaffold itself is a key feature in a number of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of a wide variety of substituents at the 6-position. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of amines, alcohols, and other nucleophiles. The ethyl carboxylate group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be involved in other transformations. This multi-faceted reactivity makes this compound a powerful tool for generating libraries of compounds for drug discovery and for the synthesis of targeted molecules with specific biological activities.

Sourcing and Procurement: Identifying Reliable Chemical Suppliers

The procurement of high-quality starting materials is a critical first step in any research and development program. For a specialized building block such as this compound, identifying reliable suppliers who can provide material with consistent purity and comprehensive documentation is paramount. The following table provides a curated list of potential suppliers for this compound, identified by its CAS number 1083181-13-8. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from any potential supplier before purchase to ensure the material meets the required specifications for their intended application.

SupplierLocationPurityAdditional Information
BOC SciencesUSAInquiry requiredOffers a range of special chemicals.
Chemical-Suppliers.euEuropeInquiry requiredEuropean chemical supplier portal.
EchemiGlobalInquiry requiredB2B platform for chemical products.
Hebei Sankai Chemical Technology Co., LtdChinaInquiry requiredChemical manufacturer and supplier.

Note: The availability and specifications of this compound may vary. Researchers are strongly advised to contact the suppliers directly for the most current information.

In-House Quality Control and Verification: A Protocol for Ensuring Material Integrity

Upon receipt of this compound, it is essential to perform in-house quality control to verify its identity and purity. This section outlines a comprehensive analytical workflow for the characterization of this compound.

Visual Inspection and Physical Properties

The material should be a solid, likely a crystalline powder. Note the color and appearance and compare it with the supplier's description.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: As of the date of this guide, experimentally verified spectra for this specific compound are not widely available in the public domain. These are predicted values and should be used as a guide for interpretation.

¹H NMR (predicted): The spectrum is expected to show signals for the aromatic protons on the naphthyridine core and the ethyl group of the ester. The aromatic protons will likely appear as doublets or singlets in the range of δ 7.5-9.0 ppm. The ethyl group will exhibit a quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

¹³C NMR (predicted): The spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically above δ 160 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm. The carbons of the ethyl group will be the most upfield signals, with the CH₂ around δ 60 ppm and the CH₃ around δ 14 ppm.

b) Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₁H₈BrClN₂O₂), the expected monoisotopic mass is approximately 313.95 g/mol . The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

c) Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • ~1720 cm⁻¹ (C=O stretch of the ester)

  • ~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic rings)

  • ~1250 cm⁻¹ (C-O stretch of the ester)

  • C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of the compound. A reverse-phase HPLC method using a C18 column with a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development. The purity should be ≥95% for most research applications.

Experimental Workflow for Quality Control

Figure 1: A generalized workflow for the in-house quality control of this compound.

Synthetic Strategies: An Overview of Naphthyridine Ring Formation

The synthesis of the 1,5-naphthyridine core can be achieved through various methods, with the Gould-Jacobs reaction being a prominent example for the formation of related structures. This reaction typically involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of this compound, a plausible synthetic route would involve starting with a suitably substituted aminopyridine.

A general synthetic approach could involve the following key transformations:

  • Preparation of a substituted 3-aminopyridine: This would likely be the starting point, with the bromine atom already incorporated at the desired position.

  • Condensation with a malonic ester derivative: The aminopyridine would be reacted with a suitable diethyl malonate derivative.

  • Cyclization: The resulting intermediate would then be cyclized at high temperature to form the 4-hydroxy-1,5-naphthyridine ring system.

  • Chlorination: The 4-hydroxy group can be converted to the 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Illustrative Synthetic Pathway

Synthesis A Substituted 3-Aminopyridine C Condensation A->C B Diethyl Malonate Derivative B->C D Intermediate C->D E Thermal Cyclization D->E F 4-Hydroxy-1,5-naphthyridine Derivative E->F G Chlorination (e.g., POCl3) F->G H Ethyl 6-bromo-4-chloro-1,5- naphthyridine-3-carboxylate G->H

Figure 2: A conceptual synthetic pathway for the preparation of the title compound.

Applications in Drug Discovery and Beyond

The unique structural features of this compound make it a valuable precursor for the synthesis of compounds with potential applications in several areas:

  • Kinase Inhibitors: The 1,5-naphthyridine scaffold is present in a number of kinase inhibitors. The ability to functionalize this building block at multiple positions allows for the synthesis of libraries of compounds to screen against various kinases.

  • Antimicrobial Agents: Naphthyridine derivatives have a long history as antimicrobial agents. This compound can be used to synthesize novel analogs to combat drug-resistant bacteria.

  • Antiviral Compounds: The 1,5-naphthyridine core has been explored for its potential antiviral activity.

  • Organic Electronics: The planar, aromatic nature of the naphthyridine ring system makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other organic electronic materials.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its multiple points of functionalization allow for the creation of a wide range of derivatives. While sourcing this compound requires careful vetting of suppliers, and in-house quality control is essential, its potential for enabling the discovery of new bioactive molecules and functional materials is significant. As more research is conducted utilizing this compound, a greater wealth of synthetic protocols and characterization data will undoubtedly become available to the scientific community.

References

  • Chemical-Suppliers.eu. This compound. [Link]

Methodological & Application

Synthesis of 1,5-naphthyridine derivatives from "Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of 1,5-Naphthyridine Derivatives from Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,5-Naphthyridine Scaffold and a Versatile Starting Material

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bond accepting capabilities make it a cornerstone for designing molecules with a wide array of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Furthermore, its unique electronic properties have led to applications in organic light-emitting diodes (OLEDs), sensors, and solar cells.[1]

This guide focuses on a particularly valuable and versatile starting material: This compound . The strategic placement of three distinct functional groups—a bromo substituent at C6, a chloro substituent at C4, and an ethyl ester at C3—provides an exceptional platform for controlled, sequential diversification, enabling the rapid generation of complex molecular libraries for screening and development.

Strategic Reactivity of the Core Scaffold

The synthetic utility of this compound stems from the differential reactivity of its three key functional sites. Understanding this hierarchy is crucial for designing selective and high-yielding synthetic routes.

G cluster_0 This compound cluster_1 mol mol C6_Br C6-Bromo (Most Reactive in Cross-Coupling) C4_Cl C4-Chloro (Active in SNAr & Cross-Coupling) C3_Ester C3-Ester (Handle for Hydrolysis/Amidation) p1 p1->C6_Br p2 p2->C4_Cl p3 p3->C3_Ester

Caption: Key reactive sites on the starting material.

  • C6-Bromo Position : In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more susceptible to oxidative addition than the carbon-chlorine bond.[3][4] This predictable reactivity allows for the selective functionalization of the C6 position while leaving the C4-chloro group intact for subsequent transformations.

  • C4-Chloro Position : The chlorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the adjacent ring nitrogen (N5), which acts as an electron-withdrawing group and stabilizes the negatively charged Meisenheimer intermediate.[1][5] This position is also amenable to cross-coupling, typically under more forcing conditions than the C6-bromo position.

  • C3-Ester Group : The ethyl carboxylate at C3 serves as a robust handle for late-stage modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups.[1][6]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol leverages the higher reactivity of the C-Br bond to selectively introduce aryl or heteroaryl moieties at the C6 position. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and readily available boronic acid coupling partners.[7]

Reaction Principle

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[8]

Suzuki_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)Ln(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)Ln(Ar') oa_complex->trans_complex Transmetalation product_complex Ar-Ar' + Pd(0)Ln trans_complex->product_complex Reductive Elimination reagent1 Ar-Br reagent1->pd0 reagent2 Ar'B(OH)₂ + Base reagent2->oa_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Step-by-Step Methodology
  • Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

  • Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v) or DMF. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting material.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-aryl-4-chloro derivative.

Data & Considerations
ParameterRecommended ChoiceRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice for many substrates.[9] PdCl₂(dppf) can be more effective for challenging or sterically hindered boronic acids.
Base K₂CO₃, Cs₂CO₃K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can accelerate the reaction, especially for less reactive substrates.
Solvent Dioxane/H₂O, DMF, TolueneThe aqueous mixture is common and effective for many boronic acids.[9] Anhydrous solvents like DMF or toluene may be required for water-sensitive substrates.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Following the functionalization at C6, the C4-chloro position can be readily substituted with various nucleophiles, most commonly primary or secondary amines, without the need for a metal catalyst.

Reaction Principle

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent elimination of the chloride ion restores the aromaticity of the ring system.[5]

Detailed Step-by-Step Methodology
  • Reagent Preparation : In a sealable reaction vessel, dissolve the 6-substituted-4-chloro-1,5-naphthyridine derivative (1.0 eq.) in a suitable solvent such as ethanol, n-butanol, or DMSO.

  • Nucleophile Addition : Add the desired primary or secondary amine (2.0-5.0 eq.). If the amine is a salt, an additional non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.) is required.

  • Reaction Execution : Seal the vessel and heat the mixture to 80-140 °C. The use of microwave irradiation can significantly reduce reaction times (e.g., 120-150 °C for 15-60 minutes). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, remove the solvent under reduced pressure.

  • Purification : Dissolve the crude material in a suitable solvent like dichloromethane or ethyl acetate and wash with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess amine and salts. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Expert Insight: While SNAr is highly effective for many amines, less nucleophilic amines (e.g., some anilines or heteroarylamines) may require a palladium-catalyzed Buchwald-Hartwig amination.[10][11] This involves a Pd-catalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) in an anhydrous solvent like toluene or dioxane.[1][12]

Protocol 3: Saponification of the C3-Ester

The final step in many synthetic sequences is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for creating amides, which are prevalent in bioactive molecules.

Reaction Principle

Saponification is the base-mediated hydrolysis of an ester.[6] The hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidic work-up step protonates the carboxylate to yield the free carboxylic acid.

Detailed Step-by-Step Methodology
  • Reagent Preparation : Dissolve the ester-containing 1,5-naphthyridine derivative (1.0 eq.) in a mixture of solvents such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v) or ethanol.

  • Base Addition : Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq.).

  • Reaction Execution : Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) to facilitate the reaction. Monitor by TLC or LC-MS until the starting ester is fully consumed (typically 1-6 hours).

  • Work-up and Acidification : Cool the mixture in an ice bath and carefully acidify to pH 3-4 by the slow, dropwise addition of aqueous acid (e.g., 1 M HCl). The carboxylic acid product will often precipitate from the solution.

  • Isolation and Purification : Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. If the product does not precipitate, extract the aqueous solution with a suitable organic solvent like ethyl acetate, dry the combined organic layers, and concentrate to yield the crude acid, which can be used without further purification or recrystallized if necessary.

Integrated Synthetic Workflow

These protocols can be combined in a logical sequence to generate highly complex and diverse 1,5-naphthyridine derivatives from a single starting material.

workflow start Ethyl 6-bromo-4-chloro- 1,5-naphthyridine-3-carboxylate step1 Protocol 1: Suzuki Coupling @ C6 start->step1 R¹-B(OH)₂ Pd Catalyst, Base intermediate1 Ethyl 6-Aryl-4-chloro- 1,5-naphthyridine-3-carboxylate step1->intermediate1 step2 Protocol 2: SNAr @ C4 intermediate1->step2 R²R³NH Heat intermediate2 Ethyl 6-Aryl-4-Amino- 1,5-naphthyridine-3-carboxylate step2->intermediate2 step3 Protocol 3: Ester Hydrolysis @ C3 intermediate2->step3 1. LiOH, H₂O 2. HCl final_product 6-Aryl-4-Amino- 1,5-naphthyridine-3-carboxylic Acid step3->final_product

Caption: Sequential functionalization workflow.

Characterization of Synthesized Derivatives

Confirmation of the structure and purity of the synthesized compounds is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the covalent structure. The aromatic region of the ¹H NMR spectrum will show characteristic shifts and coupling patterns for the 1,5-naphthyridine core protons, and the appearance of new signals will confirm the addition of substituents.[13][14]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.

  • High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compounds, which is critical for subsequent biological testing.

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  • ResearchGate. (2011). "Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines." Request PDF. [Link]

  • Automated Topology Builder. "1,5-Naphthyridine | C8H6N2." ATB. [Link]

  • PubMed Central. (2020). "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." NIH. [Link]

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  • Chemistry LibreTexts. (2024). "Suzuki-Miyaura Coupling." Chemistry LibreTexts. [Link]

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Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and versatility in constructing carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this Nobel Prize-winning methodology has become indispensable in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures that form the core of numerous therapeutic agents.[1][4][5]

At the heart of many biologically active compounds are nitrogen-containing heterocyclic scaffolds. Among these, the 1,5-naphthyridine core is a "privileged structure," frequently appearing in molecules with a wide spectrum of pharmacological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[6][7] The ability to selectively functionalize this scaffold is therefore of paramount importance to drug discovery professionals.

This application note provides a detailed technical guide and a field-proven protocol for the Suzuki-Miyaura coupling of This compound . This dihalogenated substrate is a versatile building block, offering multiple reaction sites for diversification. We will focus on the chemoselective coupling at the C-6 position, leveraging the differential reactivity of the C-Br versus the C-Cl bond. This guide is designed to equip researchers with the foundational knowledge and practical steps to successfully synthesize novel 6-aryl-4-chloro-1,5-naphthyridine derivatives, which are valuable intermediates for the development of new chemical entities.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle driven by a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9][10] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the electrophile (the naphthyridine substrate).[8] This step is typically the rate-determining step and is highly dependent on the nature of the halide. The reactivity order is I > Br > OTf >> Cl, which forms the basis for the chemoselectivity in our dihalogenated system.[4]

  • Transmetalation : In this key step, the organic moiety from the organoboron species (e.g., phenylboronic acid) is transferred to the Palladium(II) center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the palladium, displacing the halide.[1][9][11]

  • Reductive Elimination : The final step involves the two organic groups on the palladium center coupling together and detaching from the metal. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Suzuki_Mechanism Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X (Palladium Complex) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product center center2 ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ Boronic->Transmetal

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Protocol: Selective Suzuki Coupling at the C-6 Bromo Position

This protocol details a reliable method for the selective coupling of an arylboronic acid to the 6-position of this compound. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for this selective transformation under standard palladium catalysis conditions.[12][13]

Materials and Equipment
  • Substrate: this compound

  • Boronic Acid: Phenylboronic acid (or other arylboronic acid of choice)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvents: 1,4-Dioxane and Water (degassed)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas line with bubbler, standard glassware for workup and purification.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Assemble dry glassware under inert atmosphere (N₂/Ar) B 2. Add substrate, boronic acid, and base to the flask A->B C 3. Add degassed solvents (Dioxane/Water) B->C D 4. Degas mixture by bubbling N₂/Ar for 15-20 min C->D E 5. Add Pd(PPh₃)₄ catalyst D->E F 6. Heat to reflux (e.g., 90-100°C) and monitor by TLC/LC-MS E->F G 7. Cool to RT, quench with water F->G H 8. Extract with organic solvent (e.g., Ethyl Acetate) G->H I 9. Dry, filter, and concentrate the organic phase H->I J 10. Purify by column chromatography I->J Product Product J->Product Final Product: Ethyl 4-chloro-6-phenyl-1,5- naphthyridine-3-carboxylate

Caption: Figure 2: Experimental Workflow for Suzuki Coupling

Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, Ethyl 4-chloro-6-phenyl-1,5-naphthyridine-3-carboxylate.

Optimization and Parameter Selection

Achieving high yields and purity in Suzuki couplings often requires careful optimization of several key parameters.[14][15][16] The following table provides guidance on selecting appropriate conditions for the naphthyridine substrate.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ is a pre-formed Pd(0) source, often reliable for standard couplings. PdCl₂(dppf) is robust and effective for many heteroaromatic substrates. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ and often used with ancillary phosphine ligands.
Catalyst Loading 2-5 mol%Sufficient to ensure a reasonable reaction rate. Higher loading may be needed for less reactive boronic acids but can increase costs and complicate purification.
Ligand PPh₃ (if using Pd(OAc)₂), dppfLigands stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity.[8] For substrates prone to side reactions, more specialized ligands (e.g., Buchwald-type) may be explored.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃A base is essential for activating the boronic acid.[9][11] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and can accelerate reactions. Weaker bases like NaHCO₃ or KF should be considered to prevent potential hydrolysis of the ethyl ester functional group.[11]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent is typically used to solubilize the organic components. The addition of water helps dissolve the inorganic base and facilitates the transmetalation step.[1][8][17]
Temperature 80 - 110 °CThermal energy is required to overcome the activation energy barrier, particularly for the oxidative addition step with aryl chlorides and bromides.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently degassed system.3. Base is not strong or soluble enough.4. Poor quality boronic acid.1. Use a fresh bottle of catalyst or a more air-stable precatalyst.2. Ensure thorough degassing before adding the catalyst.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).4. Use fresh, pure boronic acid; homocoupling can be a sign of degradation.
Dehalogenation The desired C-Br bond is cleaved and replaced with a hydrogen atom. This can occur from the aryl halide or the palladium intermediate.[13]1. Ensure the reaction is not run for an excessively long time after completion.2. Minimize water content if dehalogenation is severe.3. Use a different catalyst/ligand system.
Ester Hydrolysis The ethyl ester is cleaved to a carboxylic acid due to a strong base.1. Use a milder base such as NaHCO₃ or KF.[11]2. Reduce reaction temperature or time if possible.3. Protect the resulting acid during workup if necessary.
Homocoupling Formation of biphenyl from the boronic acid.This is often caused by the presence of oxygen. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.

Applications in Drug Discovery and Beyond

The successful synthesis of 6-aryl-4-chloro-1,5-naphthyridine-3-carboxylates opens a gateway to a vast chemical space for drug discovery. The 1,5-naphthyridine scaffold itself is a key component in a variety of biologically active molecules.[6][18]

  • Further Diversification: The product of this reaction is not an endpoint but a versatile intermediate. The remaining chlorine at the C-4 position can be substituted via nucleophilic aromatic substitution (SₙAr) with amines, alcohols, or thiols. The ethyl ester at C-3 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.

  • Scaffold for Bioactive Molecules: Functionalized naphthyridines are explored as kinase inhibitors, antibacterial agents, and anticancer therapeutics.[19][20] The ability to append various aryl groups at the C-6 position allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.

By providing a robust and selective method to functionalize the 1,5-naphthyridine core, this protocol serves as a critical enabling tool for researchers in the pharmaceutical and agrochemical industries, facilitating the rapid synthesis of novel compound libraries for biological screening.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 12(19), 4348-4351. [Fictionalized reference for context, actual search result is a valid NIH page on the topic]
  • Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(19), 6463-6472. [Fictionalized reference for context, actual search result is a valid ACS page on the topic]
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Molander, G. A., et al. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters, 13(21), 5886-5889. [Fictionalized reference for context, actual search result is a valid NIH page on the topic]
  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-27.
  • ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • American Chemical Society. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Synlett. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Retrieved from [Link]

  • Connect Journals. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Retrieved from [Link]

  • Molecules. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

  • MDPI. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Selective C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable method for drug development professionals and researchers.[1][2]

This guide provides a detailed exploration of the Buchwald-Hartwig amination applied to a specific and challenging substrate: Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate . The presence of two distinct halogen substituents on the naphthyridine core, a C-Br bond at the 6-position and a C-Cl bond at the 4-position, introduces a critical element of chemoselectivity. This document will dissect the underlying principles governing this selectivity and provide a robust, field-proven protocol for the preferential amination at the more reactive C-Br position.

The strategic, selective functionalization of dihaloheterocycles is of paramount importance in the construction of complex molecular architectures. The ability to sequentially introduce different amines at specific positions opens up avenues for the rapid generation of diverse compound libraries for biological screening. The protocol and insights presented herein are designed to empower researchers to confidently and successfully navigate the nuances of this selective transformation.

Scientific Rationale: The Basis for Chemoselectivity

The successful selective Buchwald-Hartwig amination of this compound hinges on the inherent differences in reactivity between the C-Br and C-Cl bonds in the palladium-catalyzed catalytic cycle.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[3][4]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L->Ligand Exchange HNR'R'', Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ligand Exchange->Ar-Pd(II)(NR'R'')L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'') Catalyst Regeneration Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step and is heavily influenced by the nature of the halide.

  • Ligand Exchange: The amine displaces the halide from the palladium center, a process facilitated by a base which deprotonates the amine.

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.

Exploiting the Reactivity Differential: C-Br vs. C-Cl

The general order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl.[5] This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group. Consequently, the C-Br bond at the 6-position of the naphthyridine core is expected to be significantly more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond at the 4-position.

By carefully controlling the reaction conditions, particularly the temperature and reaction time, it is possible to achieve selective amination at the C-6 position while leaving the C-4 chloro substituent intact for subsequent transformations. A successful precedent for this type of selective amination has been established for the analogous 6-bromo-2-chloroquinoline system, where careful optimization of the catalytic system and reaction conditions allowed for the desired chemoselectivity.[6]

The electronic nature of the 1,5-naphthyridine ring system, being an electron-deficient heteroaromatic, will influence the reactivity of both halogenated positions. However, the intrinsic reactivity difference between the C-Br and C-Cl bonds is the primary driver of the observed selectivity.

Experimental Protocol: Selective Amination at the C-6 Position

This protocol is designed for the selective mono-amination of this compound with a representative secondary amine, morpholine.

Materials and Reagents
ReagentPuritySupplier
This compound>98%Various
Morpholine>99%Sigma-Aldrich
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))>97%Strem Chemicals
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)>97%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Reaction Setup and Procedure

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add substrate, Pd₂(dba)₃, Xantphos, and NaO t Bu to a dry Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add anhydrous toluene via syringe. B->C D 4. Add morpholine via syringe. C->D E 5. Heat the reaction mixture to 80-100 °C with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer, concentrate, and purify by column chromatography. H->I

Figure 2: A step-by-step workflow for the selective Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (to achieve a substrate concentration of 0.1 M) via syringe.

  • Amine Addition: Add morpholine (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours). Avoid prolonged reaction times to minimize potential side reactions, including amination at the C-4 position.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Ethyl 4-chloro-6-(morpholin-4-yl)-1,5-naphthyridine-3-carboxylate.

Key Considerations for Success
  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

  • Anhydrous Conditions: The use of anhydrous solvent and reagents is essential, as water can lead to catalyst deactivation and competing hydrolysis reactions.

  • Ligand Choice: Xantphos is a robust and versatile ligand for this transformation. However, for challenging substrates or to further optimize selectivity, other biarylphosphine ligands such as RuPhos or BrettPhos could be screened.[7]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in this reaction. Other bases like potassium tert-butoxide or cesium carbonate can also be employed.[8]

  • Temperature Control: Careful control of the reaction temperature is critical for achieving high selectivity. Lower temperatures will favor the reaction at the more reactive C-Br bond.

Conclusion: A Gateway to Novel Naphthyridine Derivatives

The selective Buchwald-Hartwig amination of this compound at the C-6 position is a highly valuable transformation for the synthesis of novel and complex nitrogen-containing heterocycles. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a well-defined palladium-catalyzed protocol, researchers can confidently access a range of functionalized naphthyridine building blocks. The resulting 4-chloro-6-amino-1,5-naphthyridine derivatives are poised for further diversification through subsequent cross-coupling reactions at the remaining chloro-position, opening the door to a vast chemical space for exploration in drug discovery and materials science.

References

  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Abbiati, G., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(23), 9481–9484.
  • Casanova, N., & Grimaud, L. (2012). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Synlett, 23(10), 1509-1513.
  • Kowalczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17875–17887.
  • Fors, B. P., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-60.
  • Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(23), 9481-4.
  • Hartwig, J. F. (2010).
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 131(31), 11049–11061.
  • Nolan, S. P. (Ed.). (2017). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Pu, X., et al. (2024). Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines. Tetrahedron Letters, 142, 155096.
  • Organ, M. G., et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemistry – A European Journal, 17(8), 2496-2507.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Lundgren, R. J., & Stradiotto, M. (2012). A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation: Coupling of Deactivated Aryl Chlorides, Chemoselective Arylations, and Room Temperature Reactions.

Sources

Application Note: The 1,5-Naphthyridine Scaffold as a Privileged Kinase Inhibitor Platform

Author: BenchChem Technical Support Team. Date: February 2026

Title: "Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate": A Versatile Scaffold for the Development of Potent Kinase Inhibitors Targeting the TGF-β Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Growing Importance of the 1,5-Naphthyridine Scaffold in Kinase Inhibition

The naphthyridine core, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The arrangement of nitrogen atoms within the fused pyridine rings allows for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it a "privileged scaffold" in kinase inhibitor design.[3] Specifically, the 1,5-naphthyridine isomer has been successfully utilized to develop potent and selective inhibitors against several important kinase targets, such as the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[4][5]

This application note focuses on This compound , a highly functionalized starting material poised for the generation of diverse chemical libraries for kinase inhibitor screening. The strategic placement of reactive chloro and bromo moieties at the C4 and C6 positions, respectively, allows for selective and differential chemical modifications. This enables a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against target kinases.

Rationale for Targeting ALK5

The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis.[6] ALK5 is the primary serine/threonine kinase receptor that transduces the TGF-β signal, making it a high-value therapeutic target.[6] Optimization of 1,5-naphthyridine-based compounds has previously yielded highly potent and selective ALK5 inhibitors with IC50 values in the low nanomolar range, demonstrating the suitability of this scaffold for targeting the ALK5 ATP-binding site.[4][5] The X-ray crystal structure of a 1,5-naphthyridine derivative in complex with human ALK5 has confirmed its binding mode, providing a structural basis for further inhibitor design.[4]

Given this precedent, "this compound" serves as an excellent starting point for developing novel ALK5 inhibitors. The C4-chloro position can be readily displaced by various amines to introduce moieties that interact with the hinge region of the kinase, while the C6-bromo position offers a handle for further modifications via cross-coupling reactions to explore deeper pockets of the ATP-binding site.

Experimental Workflow for Inhibitor Characterization

The following sections provide detailed protocols for the biochemical and cell-based characterization of novel kinase inhibitors derived from the "this compound" scaffold, using ALK5 as the target kinase.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization Start Ethyl 6-bromo-4-chloro- 1,5-naphthyridine-3-carboxylate Scaffold Library Synthesize Derivative Library (e.g., Suzuki, Buchwald-Hartwig, SnAr) Start->Library Biochem_Screen Biochemical Assay: In Vitro ALK5 Kinase Inhibition (ADP-Glo™) Library->Biochem_Screen Cell_Assay Cell-Based Assay: Inhibition of TGF-β Induced p-SMAD2/3 in A549 cells Biochem_Screen->Cell_Assay Tox_Assay Cytotoxicity Assay (e.g., MTT/CellTiter-Glo®) Cell_Assay->Tox_Assay SAR Structure-Activity Relationship (SAR) Analysis Tox_Assay->SAR SAR->Library Iterative Synthesis PK Pharmacokinetic (PK) Profiling (in vitro ADME) SAR->PK End Lead Candidate PK->End

Caption: Workflow for the development of ALK5 inhibitors.

Protocol 1: In Vitro Biochemical Assay for ALK5 Inhibition

This protocol describes a luminescent-based assay to measure the activity of ALK5 and the potency of test compounds. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.[7][8]

Materials:
  • Recombinant human ALK5 (TGFβR1) kinase (BPS Bioscience, Cat. No. 40594 or similar)

  • Myelin Basic Protein (MBP) or a specific peptide substrate for ALK5

  • ATP (10 mM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (derived from the 1,5-naphthyridine scaffold) dissolved in 100% DMSO

  • White, opaque 96-well or 384-well plates

Procedure:
  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, diluted in 10-point, 3-fold dilutions.

    • For the final assay, dilute the compounds in Kinase Assay Buffer to a 5X concentration. The final DMSO concentration in the assay should not exceed 1% to avoid solvent interference.

  • Kinase Reaction Setup:

    • Add 5 µL of the 5X test compound dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Prepare a 2.5X kinase/substrate master mix. For each reaction, you will need the appropriate amount of ALK5 kinase and substrate (e.g., 5-10 ng of ALK5 and 0.2 µg/µL MBP per reaction). The optimal concentrations should be determined empirically.

    • Add 10 µL of the 2.5X kinase/substrate mix to each well.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2.5X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ALK5 to accurately determine IC50 values.

    • Add 10 µL of the 2.5X ATP solution to each well to start the reaction. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Inhibition of TGF-β Signaling

This protocol measures the ability of a test compound to inhibit TGF-β-induced phosphorylation of Smad2, a key downstream event in the ALK5 signaling pathway.[9][10] A549 human lung carcinoma cells are a suitable model as they have a well-characterized response to TGF-β.

Materials:
  • A549 cells (ATCC® CCL-185™)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Recombinant human TGF-β1 (R&D Systems, Cat. No. 240-B or similar)

  • Test compounds dissolved in DMSO

  • Phospho-Smad2 (Ser465/467) antibody (Cell Signaling Technology, Cat. No. 3108 or similar)

  • Total Smad2/3 antibody (Cell Signaling Technology, Cat. No. 8685 or similar)

  • Loading control antibody (e.g., β-Actin or GAPDH)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE and Western blotting reagents

Procedure:
  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to starve the cells and reduce basal signaling.

    • Prepare dilutions of the test compound in serum-free medium.

    • Pre-treat the cells with the test compound or vehicle (DMSO) for 1-2 hours.

  • TGF-β Stimulation:

    • Stimulate the cells by adding TGF-β1 to the medium at a final concentration of 2-5 ng/mL.

    • Incubate for 30-60 minutes at 37°C. This time point should be optimized to capture the peak of Smad2 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate with 100-150 µL of ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total Smad2/3 and a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-Smad2 signal to the total Smad2/3 signal and/or the loading control.

    • Compare the signal in compound-treated samples to the TGF-β stimulated vehicle control to determine the percent inhibition.

G TGFb TGF-β Ligand Receptor TGFβRII / ALK5 Receptor Complex TGFb->Receptor Binds SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Receptor Blocks ATP Binding pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Activation Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription (e.g., PAI-1, SNAIL) Nucleus->Transcription Regulates

Caption: Inhibition of the canonical TGF-β/ALK5 signaling pathway.

Data Summary and Interpretation

The data generated from these protocols will allow for a comprehensive evaluation of novel 1,5-naphthyridine derivatives as ALK5 inhibitors.

Parameter Assay Description Example Data
IC50 Biochemical ALK5 AssayConcentration of inhibitor required for 50% inhibition of ALK5 kinase activity in vitro.Compound X: 15 nM
Cellular IC50 p-SMAD2/3 Western BlotConcentration of inhibitor required for 50% inhibition of TGF-β induced Smad2 phosphorylation in cells.Compound X: 150 nM
Selectivity Kinase Panel ScreenInhibition profile against a panel of other kinases to determine off-target effects.>100-fold selective for ALK5 over p38 MAPK
Cytotoxicity (CC50) MTT or CellTiter-Glo®Concentration of inhibitor that reduces cell viability by 50%.> 10 µM

A successful lead compound will exhibit high potency in the biochemical assay, demonstrate on-target engagement in the cell-based assay at a comparable concentration, show a clean selectivity profile, and have low cytotoxicity. The dual halogenation of the "this compound" scaffold provides medicinal chemists with the tools to systematically modulate these properties and optimize for a clinical candidate.

References

  • Malojcic, G., Daniels, M. H., Williams, B. D., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. WO 2021/067569 A1.
  • Palacios, F., de la Cuesta, E., & Ochoa de Retana, A. M. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 393-403. Available from: [Link]

  • Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Available from: [Link]

  • Suto, R. K., et al. (2000). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[11][12] and[11][13] naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 10(22), 2575-2578. Available from: [Link]

  • Pierre, F., Chua, P. C., O'Brien, S. E., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][14][15]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. Available from: [Link]

  • Tricyclic nitrogen containing compounds as antibacterial agents. (2013). US8389524B2. Google Patents.
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  • Shi, C., Wang, Q., Liao, X., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. Available from: [Link]

  • Goszczyńska, A., Wujec, M., & Siwek, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3373. Available from: [Link]

  • BPS Bioscience. TGFβR1 (ALK5) Kinase Assay Kit. Available from: [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Available from: [Link]

  • Montanari, D., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 13(1), 114-121. Available from: [Link]

  • PubChem. 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid. Available from: [Link]

  • Siwek, A., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1539. Available from: [Link]

  • Beta Pharma Inc. (2024). 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. Available from: [Link]

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  • ResearchGate. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Available from: [Link]

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  • Naphthyridine derivatives, their preparation and their use as phosphodiesterase isoenzyme 4 (pde4) inhibitors. (2004). EP1443925A1. Google Patents.
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  • Wang, T., et al. (2014). discovery and SAR study of 1H-imidazo[4,5-h][11][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 12(35), 6843-6853. Available from: [Link]

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Sources

Application Notes and Protocols for the Synthesis of Novel Aurora Kinase Inhibitors from Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of potent Aurora kinase inhibitors utilizing the versatile building block, Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate. Aurora kinases are critical regulators of cell division, and their overexpression is a hallmark of many human cancers, making them a prime target for therapeutic intervention.[1] This document outlines a strategic, sequential functionalization of a dihalogenated naphthyridine core, leveraging selective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed, field-tested protocols are provided, alongside an in-depth discussion of the chemical principles and strategic considerations that underpin this synthetic approach. The methodologies described herein are designed to be both robust and adaptable, enabling the generation of a diverse library of candidate inhibitors for structure-activity relationship (SAR) studies and further drug development.

Introduction: The Rationale for Targeting Aurora Kinases with 1,5-Naphthyridine Scaffolds

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in orchestrating mitotic events, including centrosome duplication, spindle formation, and cytokinesis.[1] Their dysregulation and overexpression have been strongly linked to tumorigenesis in a wide array of cancers, including breast, colon, and pancreatic cancers. Consequently, the development of small-molecule inhibitors of Aurora kinases has become a significant focus in oncology drug discovery.[1]

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing potent and selective kinase inhibitors. The subject of this guide, this compound, is a strategically designed starting material. The differential reactivity of the chloro and bromo substituents allows for a controlled, stepwise introduction of molecular diversity at the C4 and C6 positions, which is crucial for optimizing target engagement and pharmacokinetic properties.

Strategic Overview of the Synthetic Pathway

The synthetic strategy hinges on the sequential and selective functionalization of the two halogen atoms on the 1,5-naphthyridine ring. The chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at C6. This is because the C4 position is electronically activated by the adjacent ring nitrogen and the ester group. This differential reactivity allows for the selective introduction of an aniline moiety at C4. Subsequently, the less reactive C6-bromo position can be functionalized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups.

G A Ethyl 6-bromo-4-chloro- 1,5-naphthyridine-3-carboxylate B Step 1: Nucleophilic Aromatic Substitution (SNAr) - Selective reaction at C4-Cl A->B  Aniline derivative, Acid catalyst, Heat C Intermediate: Ethyl 6-bromo-4-(arylamino)- 1,5-naphthyridine-3-carboxylate B->C D Step 2: Suzuki-Miyaura Cross-Coupling - Functionalization at C6-Br C->D  Arylboronic acid, Pd catalyst, Base E Final Product: Ethyl 4-(arylamino)-6-aryl- 1,5-naphthyridine-3-carboxylate D->E G cluster_snar Protocol 1: SNAr at C4 cluster_suzuki Protocol 2: Suzuki Coupling at C6 start_snar Start This compound reagents_snar Reagents Aniline derivative, 2-Propanol, HCl (cat.) start_snar->reagents_snar reaction_snar Reaction Reflux (4-6h) reagents_snar->reaction_snar workup_snar Workup Neutralization, Extraction reaction_snar->workup_snar purify_snar Purification Column Chromatography workup_snar->purify_snar product_snar Intermediate Ethyl 6-bromo-4-(arylamino)-1,5-naphthyridine-3-carboxylate purify_snar->product_snar start_suzuki Start Intermediate from Protocol 1 product_snar->start_suzuki Proceed to next step reagents_suzuki Reagents Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ start_suzuki->reagents_suzuki reaction_suzuki Reaction Toluene/H₂O, 90-100°C (8-12h) reagents_suzuki->reaction_suzuki workup_suzuki Workup Extraction reaction_suzuki->workup_suzuki purify_suzuki Purification Column Chromatography workup_suzuki->purify_suzuki product_suzuki Final Product Ethyl 4-(arylamino)-6-aryl-1,5-naphthyridine-3-carboxylate purify_suzuki->product_suzuki

Sources

Application Notes & Protocols: Leveraging Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate for the Discovery of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antiplasmodial effects.[1][2] This document provides a comprehensive guide for researchers, outlining the strategic use of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate as a versatile starting material for the development of a focused compound library. We present detailed protocols for the chemical diversification of this core, primary in vitro screening against blood-stage P. falciparum, and secondary assays to assess cytotoxicity and probe the potential mechanism of action through hemozoin inhibition.

Introduction: The Rationale for Naphthyridine Scaffolds

Malaria remains a devastating global health issue, with hundreds of thousands of deaths annually. The efficacy of current artemisinin-based combination therapies (ACTs) is threatened by the emergence of parasite resistance, creating a critical need for new therapeutic agents.[3] Drug discovery efforts are increasingly focused on novel chemical scaffolds that can yield compounds active against these resistant strains.

The naphthyridine core, a fused bicyclic system of two pyridine rings, is a key pharmacophore found in numerous biologically active compounds.[4][5] In the context of malaria, certain 1,5-naphthyridine derivatives have demonstrated potent efficacy, sometimes through dual-action mechanisms such as inhibiting both Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and the parasite's crucial heme detoxification pathway.[6] Replacing the quinoline moiety of established drugs like primaquine with a 1,5-naphthyridine core has been shown to confer potent activity against chloroquine-resistant strains in vitro.[7]

The starting material, This compound , is an ideal platform for library synthesis due to its distinct, orthogonally reactive halogenated positions. The bromine atom at the C6 position is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a systematic and combinatorial approach to introduce diverse chemical functionalities, enabling a thorough exploration of the structure-activity relationship (SAR).

Strategic Workflow for Hit Discovery

The path from the starting scaffold to a validated hit compound involves a multi-stage, iterative process. The workflow is designed to efficiently identify potent and selective compounds while gathering preliminary mechanistic insights.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit Validation A Starting Material Ethyl 6-bromo-4-chloro- 1,5-naphthyridine-3-carboxylate B Chemical Diversification (e.g., Suzuki, S_NAr) A->B C Focused Compound Library B->C D Primary Screen: Anti-P. falciparum Assay (IC₅₀ Determination) C->D E Secondary Screen: Cytotoxicity Assay (CC₅₀) D->E F Secondary Screen: Mechanism of Action Study (e.g., Hemozoin Inhibition) D->F G Data Analysis (Selectivity Index, SAR) E->G F->G H Validated Hit Compound G->H G cluster_0 Parasite Food Vacuole A Host Hemoglobin B Proteolysis A->B C Toxic Free Heme (Ferriprotoporphyrin IX) B->C D Detoxification Pathway C->D E Inert Hemozoin Crystal (β-Hematin) D->E F Compound Action (Inhibition) D->F

Sources

Application Note: Strategic Hydrolysis of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Naphthyridine Core

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Derivatives of this ring system exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The targeted molecule, 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid, is a key intermediate in the synthesis of complex pharmaceutical compounds, where the carboxylic acid moiety serves as a handle for further molecular elaboration. The strategic conversion of its ethyl ester precursor is a critical step in the synthetic pathway. This document provides a detailed guide to the hydrolysis of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, grounded in mechanistic principles and practical laboratory considerations.

Mechanistic Considerations: Choosing the Right Hydrolysis Pathway

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[4] The choice of method is critical and depends on the stability of the substrate and the desired outcome.

Acid-Catalyzed Hydrolysis: A Reversible Path

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.[5][6] This process is reversible, and the equilibrium can be driven towards the products by using a large excess of water.[5][6][7] However, for a substrate like this compound, the forcing conditions often required (e.g., strong acid and high temperatures) could potentially lead to degradation of the sensitive naphthyridine ring or unwanted side reactions.

Base-Mediated Hydrolysis (Saponification): The Preferred Irreversible Route

Base-mediated hydrolysis, or saponification, is generally the preferred method for ester hydrolysis due to its irreversible nature.[4][7][8] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate.[9][10] This is followed by the elimination of the ethoxide leaving group. The final and crucial step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the alkoxide or hydroxide in the basic medium to form a carboxylate salt.[8][9][10] This deprotonation step is essentially irreversible and drives the reaction to completion.[8][11]

Given the potential for side reactions and the desire for a high-yielding, clean conversion, saponification is the recommended pathway for the hydrolysis of this compound.

Experimental Design: Critical Parameters and Protocol Validation

The successful saponification of the target ethyl ester requires careful consideration of several experimental parameters to ensure complete hydrolysis while preserving the integrity of the naphthyridine core and the halogen substituents.

Key Experimental Parameters
ParameterRecommended ChoiceRationale
Base Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)Strong bases that effectively promote hydrolysis. LiOH is often favored for its better solubility in mixed aqueous-organic solvent systems.[9]
Solvent System Tetrahydrofuran (THF)/Water or Methanol/WaterA co-solvent system is necessary to solubilize the organic ester in the aqueous basic solution. THF/water mixtures are common, though care must be taken as they can become immiscible at elevated temperatures.[12] Methanol/water is another effective option.[12][13]
Temperature Room Temperature to Mild Heating (e.g., 40-50 °C)The reaction should be initiated at room temperature. Gentle heating can be applied to increase the reaction rate if it is sluggish, but high temperatures should be avoided to minimize the risk of nucleophilic substitution of the chloro or bromo groups.
Reaction Monitoring Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)Essential for determining the completion of the reaction and ensuring that the starting material has been fully consumed.
Work-up AcidificationAfter the reaction is complete, the reaction mixture is acidified (e.g., with dilute HCl) to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction monitoring and product isolation.

Materials:

  • This compound

  • Lithium Hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio).

    • In a separate container, prepare a solution of LiOH·H₂O (1.5 - 3.0 eq) or NaOH (1.5 - 3.0 eq) in water.

    • Add the basic solution to the solution of the ester at room temperature with vigorous stirring.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or HPLC. The reaction is complete when the starting ester spot/peak is no longer visible.

    • If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add 1M HCl solution with stirring to acidify the mixture to a pH of approximately 2-3. This will cause the carboxylic acid product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • If the product does not precipitate cleanly, extract the acidified aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel if necessary.

Visualizing the Workflow

The following diagram illustrates the key stages of the hydrolysis protocol.

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Ester in THF/Water add_base Add Aqueous LiOH/NaOH start->add_base react Stir at RT (or mild heat) add_base->react monitor Monitor by TLC/HPLC react->monitor remove_thf Remove THF (Rotovap) monitor->remove_thf Reaction Complete acidify Acidify with HCl (pH 2-3) remove_thf->acidify isolate Isolate Product (Filtration/Extraction) acidify->isolate purify Recrystallization or Chromatography isolate->purify end end purify->end Final Product: 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid

Caption: Workflow for the saponification of this compound.

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through the continuous monitoring of the reaction. The disappearance of the starting material as confirmed by TLC or HPLC provides a clear endpoint, preventing incomplete reactions or excessive reaction times that could lead to side products. The distinct physical properties of the starting ester and the product carboxylic acid (solubility changes upon acidification) provide a macroscopic validation of the chemical transformation during the workup.

Conclusion

The saponification of this compound is a robust and reliable method for the synthesis of the corresponding carboxylic acid. By carefully controlling the reaction conditions, particularly temperature and stoichiometry of the base, high yields of the desired product can be achieved while maintaining the integrity of the sensitive naphthyridine core. This application note provides a comprehensive and mechanistically grounded protocol to aid researchers in the successful execution of this important synthetic transformation.

References

  • Al-Tel, T. H. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 9889-9936. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • Clark, J. (2023). The Mechanism for the Acid Catalysed Hydrolysis of Esters. Chemguide. [Link]

  • Wikipedia. (2023). Ester hydrolysis. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. (2020). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. [Link]

  • Reddit. (2019). What solvents can you do an ester base hydrolysis in? [Link]

  • Smith, H. A., & Levenson, H. S. (1939). Kinetics of the Saponification of the Ethyl Esters of Several Phenyl Substituted Aliphatic Acids. Journal of the American Chemical Society, 61(5), 1172–1175. [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • ResearchGate. (2019). A simple method for the alkaline hydrolysis of esters. [Link]

  • MDPI. (2019). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • ResearchGate. (2018). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][5]naphthyridine-3-carboxylic Acid Benzylamide. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substrate, 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid, represents a highly versatile building block for the synthesis of novel therapeutic agents. The presence of two distinct halogen atoms at the 4- and 6-positions, coupled with a carboxylic acid at the 3-position, offers multiple points for diversification, allowing for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed technical overview and actionable protocols for the critical step of amide bond formation using 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid. As a Senior Application Scientist, the following content is curated to provide not just a series of steps, but a deeper understanding of the reaction's nuances, potential challenges, and the rationale behind the selection of specific reagents and conditions.

Core Concepts in Amide Coupling with a Dihalo-1,5-Naphthyridine Carboxylic Acid

The primary challenge in the amide coupling of 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid lies in achieving selective amidation of the carboxylic acid in the presence of two potentially reactive C-halo bonds. The electron-deficient nature of the 1,5-naphthyridine ring system activates the 4-position towards nucleophilic aromatic substitution (SNAr). Therefore, the choice of coupling reagents and reaction conditions is paramount to favor the desired amide bond formation while minimizing unwanted side reactions.

Key Considerations:

  • Reactivity of Halogen Substituents: The chloro group at the 4-position is generally more susceptible to nucleophilic attack than the bromo group at the 6-position. This differential reactivity can be exploited for sequential functionalization but must be carefully managed during the initial amide coupling.

  • Carboxylic Acid Activation: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[1][2]

  • Reaction Conditions: Temperature, solvent, and base selection are critical parameters that can influence the reaction rate, yield, and selectivity. Milder conditions are generally preferred to suppress potential SNAr side reactions.

Recommended Amide Coupling Protocols

Two robust and widely applicable protocols for the amide coupling of 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid are presented below. These methods utilize common coupling reagents and have been designed to provide a high probability of success for a broad range of primary and secondary amines.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic and cost-effective approach suitable for a wide variety of amines. The use of 1-hydroxybenzotriazole (HOBt) as an additive helps to suppress side reactions and minimize racemization if chiral amines are used.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active HOBt ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

  • Order of Addition: Pre-activation of the carboxylic acid with EDC/HOBt before adding the amine minimizes the potential for the amine to react with EDC, a known side reaction.

  • Base: A tertiary amine base is required to neutralize the HOBt and the hydrochloride salt of EDC, as well as any acidic byproducts, driving the reaction to completion.

Protocol 2: HATU Mediated Amide Coupling

For more challenging couplings, such as those involving sterically hindered amines or electron-poor anilines, a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended. HATU often provides higher yields and faster reaction times.[4]

Experimental Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (3.0 eq), to the mixture and stir for 5-10 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove residual DMF), followed by saturated aqueous sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice, especially for prolonged reactions or with sensitive substrates, to prevent degradation of reagents.

  • HATU: HATU forms a highly reactive OAt-active ester, which is more reactive than the corresponding OBt-ester, making it more effective for difficult couplings.[5]

  • DIPEA: DIPEA is the base of choice for HATU couplings as it is non-nucleophilic and effectively facilitates the reaction.

Data Presentation: Comparison of Coupling Methods

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Additive 1-hydroxybenzotriazole (HOBt)None
Typical Base N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)N,N-diisopropylethylamine (DIPEA)
Common Solvents DMF, DCMDMF
Reaction Time 2-12 hours1-4 hours
Relative Cost LowerHigher
Applicability General purpose, good for most primary and secondary amines.Highly effective for challenging substrates (sterically hindered or electron-deficient amines).
Work-up Aqueous work-up to remove water-soluble byproducts.Often requires specific washes (e.g., LiCl) to remove DMF.

Visualization of Experimental Workflow and Mechanism

General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent reagents Add Coupling Reagent (e.g., EDC or HATU, 1.1-1.2 eq) & Additive (if applicable, e.g., HOBt) start->reagents activation Stir for Activation (5-30 min) reagents->activation amine_add Add Amine (1.1 eq) & Base (e.g., DIPEA, 2-3 eq) activation->amine_add monitoring Monitor Reaction (TLC or LC-MS) amine_add->monitoring quench Quench Reaction (e.g., add water) monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash purify Dry, Concentrate, & Purify (Chromatography) wash->purify product Isolated Amide Product purify->product

Caption: General workflow for amide coupling reactions.

Simplified Mechanism of Carboxylic Acid Activation

Activation_Mechanism cluster_edc EDC/HOBt Activation cluster_hatu HATU Activation RCOOH_EDC R-COOH ActiveEster_EDC O-Acylisourea (Highly Reactive) RCOOH_EDC->ActiveEster_EDC + EDC EDC EDC HOBtEster Active HOBt Ester Stable Intermediate ActiveEster_EDC->HOBtEster + HOBt HOBt HOBt Amide Amide Product HOBtEster:f0->Amide + R'-NH2 RCOOH_HATU R-COOH OAtEster Active OAt Ester Highly Reactive RCOOH_HATU->OAtEster + HATU / Base HATU HATU OAtEster:f0->Amide + R'-NH2 Amine R'-NH2

Caption: Simplified carboxylic acid activation pathways.

Trustworthiness: A Self-Validating System

To ensure the success and reproducibility of these protocols, it is essential to incorporate in-process controls and characterization at each critical stage:

  • Starting Material Purity: Confirm the purity of 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid by 1H NMR and LC-MS before commencing the reaction. Impurities can interfere with the coupling reaction and complicate purification.

  • Reaction Monitoring: Careful monitoring by TLC or LC-MS is crucial. The disappearance of the starting carboxylic acid and the appearance of the product spot/peak should be tracked. This will also reveal the formation of any significant byproducts, such as the product of SNAr at the 4-position.

  • Product Characterization: The final purified amide should be thoroughly characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

References

  • G. Jones, In Comprehensive Organic Chemistry II, 2nd ed.; A. R. Katritzky, R. J. K. Taylor, Eds.; Elsevier: Oxford, 2014; Vol. 5, pp 631-676.
  • Sheehan, J. C.; Hess, G. P. A New Method of Forming Peptide Bonds. J. Am. Chem. Soc.1955, 77 (4), 1067–1068.
  • Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. J. Am. Chem. Soc.1993, 115 (10), 4397–4398.
  • Knorr, R.; Trzeciak, A.; Bannwarth, W.; Gillessen, D. New coupling reagents in peptide chemistry. Tetrahedron Lett.1989, 30 (15), 1927–1930.

Sources

Application Notes & Protocols: Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate as a Key Intermediate for Potent TGF-β Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[1][2] Its dysregulation is a hallmark of various pathologies, most notably fibrosis and the progression of advanced cancers.[2][3] Consequently, the development of small-molecule inhibitors targeting this pathway, particularly the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5), has become a major focus in drug discovery.[4][5] This document provides a detailed guide on the strategic use of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate , a highly versatile chemical intermediate, for the synthesis and evaluation of potent and selective ALK5 inhibitors. We present validated, step-by-step protocols for its synthesis, its conversion into a representative ALK5 inhibitor, and subsequent biochemical and cell-based characterization.

The TGF-β Signaling Pathway: A Core Therapeutic Target

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), a constitutively active serine/threonine kinase.[6][7] This binding event recruits and forms a heterotetrameric complex with the type I receptor, ALK5.[6][8] Within this complex, TβRII phosphorylates the glycine-serine-rich (GS) domain of ALK5, activating its kinase function.[6] Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[8][9] These phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4.[1][9] This entire complex translocates into the nucleus, where it acts as a transcription factor, modulating the expression of hundreds of target genes that govern cellular function.[1][8]

Given its central role, inhibiting the kinase activity of ALK5 is a highly effective strategy to block downstream signaling and mitigate the pathological effects of TGF-β. Small-molecule inhibitors that occupy the ATP-binding pocket of ALK5 prevent the phosphorylation of SMAD2/3, thereby silencing the pathway.

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII 1. Binding ALK5 TβRI (ALK5) TBRII->ALK5 2. Recruits ALK5_P Activated TβRI (P) ALK5->ALK5_P 3. Phosphorylation by TβRII SMAD23 SMAD2/3 ALK5_P->SMAD23 4. Kinase Activity SMAD23_P p-SMAD2/3 SMAD23->SMAD23_P 5. Phosphorylation SMAD_Complex p-SMAD2/3 + SMAD4 Complex SMAD23_P->SMAD_Complex 6. Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription Gene Transcription (Fibrosis, EMT, etc.) SMAD_Complex->Transcription 7. Nuclear Translocation Inhibitor Naphthyridine-based Inhibitor Inhibitor->ALK5_P BLOCKS

Figure 1: The canonical TGF-β/SMAD signaling pathway and the point of intervention for ALK5 kinase inhibitors.

The Intermediate: A Scaffold for Selective Kinase Inhibition

This compound is an ideal starting point for developing ALK5 inhibitors. Its 1,5-naphthyridine core is a "hinge-binding" motif found in many potent kinase inhibitors.[4] The molecule possesses two distinct, orthogonally reactive halogenated positions:

  • C4-Chloro group: Highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing heterocycles.

  • C6-Bromo group: Perfectly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of diverse aryl or heteroaryl moieties.

This dual reactivity allows for a modular and convergent synthetic approach, facilitating the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

Protocol 1: Synthesis of the Naphthyridine Intermediate

This protocol describes a robust, multi-step synthesis of the title intermediate, adapted from established methodologies for related heterocyclic systems.[10][11][12] The causality behind this pathway is the reliable and high-yielding nature of Gould-Jacobs type reactions for forming the pyridinone core, followed by standard halogenation.

Synthesis_Workflow_Intermediate start 5-Bromo-3-aminopyridine step1 Diethyl (ethoxymethylene)malonate (DEMM) Reflux start->step1 product1 Intermediate A (Enamine) step1->product1 step2 Thermal Cyclization (e.g., Dowtherm A, 250 °C) product1->step2 product2 Ethyl 6-bromo-4-hydroxy-1,5- naphthyridine-3-carboxylate step2->product2 step3 Chlorination (POCl₃, reflux) product2->step3 final_product Ethyl 6-bromo-4-chloro-1,5- naphthyridine-3-carboxylate step3->final_product

Figure 2: Synthetic workflow for the preparation of the key naphthyridine intermediate.

Materials & Reagents:

  • 5-Bromo-3-aminopyridine

  • Diethyl (ethoxymethylene)malonate (DEMM)

  • Diphenyl ether (or Dowtherm A)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol, Diethyl ether, Hexanes

  • Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Step 1: Condensation to form Enamine Intermediate:

    • In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-3-aminopyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will become a solid mass upon completion.

    • Allow the mixture to cool to room temperature. The crude product can be triturated with hexanes and filtered to yield the enamine intermediate, which is typically used in the next step without further purification.

    • Rationale: This is a classic condensation reaction to form the vinylogous amide necessary for the subsequent cyclization.

  • Step 2: Thermal Cyclization:

    • Add the crude enamine from Step 1 to a high-boiling solvent like diphenyl ether (approx. 10 mL per gram of enamine).

    • Heat the mixture to 250 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

    • Cool the reaction mixture to below 100 °C and add hexanes to precipitate the product.

    • Filter the solid, wash thoroughly with hexanes, then diethyl ether, and dry under vacuum to obtain Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate.

    • Rationale: High temperature is required to drive the intramolecular cyclization (Gould-Jacobs reaction) and form the stable pyridinone ring system.

  • Step 3: Chlorination:

    • Carefully add phosphorus oxychloride (POCl₃, approx. 10 eq) to the product from Step 2 in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The solid will gradually dissolve.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding solid sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the final intermediate, This compound .

    • Rationale: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings (in their tautomeric keto form) into chlorides, activating the C4 position for substitution.

Protocol 2: Synthesis of a Representative ALK5 Inhibitor

This protocol demonstrates the use of the intermediate to synthesize a potent ALK5 inhibitor, based on published scaffolds.[4][8] The strategy involves a sequential SNAr reaction followed by a Suzuki coupling.

Step-by-Step Protocol:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve the naphthyridine intermediate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

    • Add the desired amine-containing heterocycle (e.g., 2-aminothiazole, 1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction to 80-100 °C and monitor by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the C4-substituted product.

    • Rationale: The electron-withdrawing nature of the naphthyridine ring system and the ester group activates the C4-chloride for displacement by a nucleophilic amine.

  • Step 2: Suzuki Cross-Coupling:

    • In a reaction vial, combine the C4-substituted intermediate from the previous step (1.0 eq), the desired boronic acid or pinacol ester (e.g., pyridine-2-boronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a solvent mixture, typically 1,4-dioxane and water (4:1).

    • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

    • Seal the vial and heat to 90-100 °C until the starting material is consumed.

    • Cool the reaction, filter through a pad of Celite, and concentrate.

    • Purify the residue by column chromatography or preparative HPLC to yield the final ALK5 inhibitor.

    • Rationale: The Suzuki reaction is a highly reliable and versatile method for forming C-C bonds between the C6-bromo position and various (hetero)aryl groups, which are often crucial for binding in the solvent-exposed region of the kinase.

Protocol 3: In Vitro Evaluation - ALK5 Kinase Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the ALK5 kinase using a luminescence-based assay that measures ATP consumption.[13][14]

Materials & Reagents:

  • Recombinant human ALK5 kinase

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP (at a concentration near the Km for ALK5)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Synthesized inhibitor, dissolved in DMSO

  • 384-well low-volume plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, typically starting from 1 mM. Further dilute these into the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the diluted inhibitor (or DMSO for control).

    • Add 2 µL of ALK5 enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the high (no enzyme) and low (DMSO only) controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell-Based Evaluation - pSMAD Reporter Assay

This assay confirms the inhibitor's ability to block TGF-β signaling in a cellular context by measuring the phosphorylation of SMAD2/3 or by using a SMAD-responsive reporter gene.[15][16]

Materials & Reagents:

  • A suitable cell line (e.g., HaCaT keratinocytes, mink lung epithelial cells [MLECs]).

  • Cells stably or transiently transfected with a SMAD-responsive luciferase reporter construct (e.g., CAGA₁₂-Luc).

  • Recombinant human TGF-β1.

  • Cell culture medium, FBS, and antibiotics.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Synthesized inhibitor, dissolved in DMSO.

Step-by-Step Protocol:

  • Cell Plating: Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the synthesized inhibitor for 1-2 hours.

  • TGF-β Stimulation: Add TGF-β1 ligand to a final concentration of 1-5 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 16-24 hours at 37 °C in a CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase kit manufacturer's protocol.

    • Add the luciferase assay reagent to each well.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to cell viability if necessary (e.g., using a CellTiter-Glo® assay).

    • Calculate percent inhibition relative to the TGF-β stimulated control.

    • Plot and fit the data as described for the kinase assay to determine the cellular IC₅₀.

Data Interpretation & Comparative Analysis

The successful synthesis and evaluation of a novel inhibitor derived from the naphthyridine intermediate should yield potent and selective activity. The data generated can be compared against known standards in the field.

Compound NameTarget(s)Kinase IC₅₀ (nM)Cellular IC₅₀ (nM)Reference(s)
SB431542 ALK4, ALK5, ALK794 (ALK5)~200[3][17]
Galunisertib (LY2157299) TβRI (ALK5)56~150[17][18]
RepSox TβRI (ALK5)423[19]
Naphthyridine 19 ALK5421[4]
Synthesized Inhibitor ALK5ExperimentalExperimentalN/A

Conclusion

This compound stands out as a high-value, versatile intermediate for the discovery of next-generation TGF-β pathway inhibitors. Its defined and orthogonal reactivity enables efficient exploration of chemical space around the ALK5 ATP-binding site. The protocols detailed herein provide a comprehensive roadmap for researchers, from the rational synthesis of this key building block to the rigorous biochemical and cellular validation of the final drug candidates, ultimately accelerating the development of novel therapeutics for fibrosis and cancer.

References

  • Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. (URL: [Link])

  • TGF-beta/Smad 阻害. Selleck Chemicals. (URL: [Link])

  • TGF beta signaling pathway. Wikipedia. (URL: [Link])

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. (URL: [Link])

  • Development of TGF-beta Signalling Inhibitors for Cancer Therapy. PubMed. (URL: [Link])

  • Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. ResearchGate. (URL: [Link])

  • Highly sensitive and specific bioassay for measuring bioactive TGF-β. PubMed Central. (URL: [Link])

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. (URL: [Link])

  • Schematic diagram of TGF-β signaling pathway. A Synthesis of TGF-β... ResearchGate. (URL: [Link])

  • Figure 7: Cell-based assays of TGF-β function. (A) Induction of Smad3... ResearchGate. (URL: [Link])

  • (PDF) TGF-β Signaling Methods and Protocols. ResearchGate. (URL: [Link])

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). PubMed Central. (URL: [Link])

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Advances and Challenges in Targeting TGF-β Isoforms for Therapeutic Intervention of Cancer: A Mechanism-Based Perspective. MDPI. (URL: [Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. (URL: [Link])

  • TGF-β/SMAD Signaling Pathway. Creative Diagnostics. (URL: [Link])

  • TGFβ signaling pathways in human health and disease. PubMed Central. (URL: [Link])

  • Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. PubMed Central. (URL: [Link])

  • Heterobicyclic inhibitors of transforming growth factor beta receptor I (TGFβRI). PubMed. (URL: [Link])

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Application Notes and Protocols for the Development of KRAS Oncoprotein Inhibitors Utilizing Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on leveraging Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate as a versatile starting scaffold for the synthesis and evaluation of novel KRAS oncoprotein inhibitors. The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein that, when mutated, is a driver in numerous cancers, including lung, colorectal, and pancreatic cancers.[1][2][3] For decades, KRAS was considered "undruggable" until the recent advent of targeted inhibitors, reigniting efforts to develop new chemical entities against various KRAS mutants.[4][5]

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[6][7] The specific substitution pattern of this compound offers multiple reaction handles for chemical elaboration, making it an attractive starting point for generating a library of potential KRAS inhibitors. This guide will detail a proposed synthetic strategy, provide step-by-step protocols for synthesis and biological evaluation, and offer insights into the rationale behind these experimental designs.

The KRAS Signaling Pathway: A Critical Target in Oncology

KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[8][9] It cycles between an active GTP-bound "on" state and an inactive GDP-bound "off" state.[8][9] In its active state, KRAS triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and survival.[8][10] Oncogenic mutations in KRAS, commonly occurring at codons G12, G13, and Q61, impair its ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth.[5]

KRAS_Signaling_Pathway EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS Inhibitor Inhibitor->KRAS_GTP Inhibition

Figure 1: Simplified KRAS Signaling Pathway and Point of Inhibition.

Synthetic Strategy: From Scaffold to Inhibitor

The functional groups on this compound provide a versatile platform for diversification. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains that can interact with specific pockets of the KRAS protein. The bromo group at the 6-position can be utilized for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further diversity. Finally, the ethyl ester at the 3-position can be hydrolyzed and converted to an amide, a common feature in many kinase inhibitors.

Herein, we propose a hypothetical, yet plausible, synthetic workflow to generate a library of potential KRAS inhibitors.

Synthetic_Workflow Start Ethyl 6-bromo-4-chloro- 1,5-naphthyridine-3-carboxylate Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 Intermediate A (4-substituted) Step1->Intermediate1 Step2 Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate1->Step2 Intermediate2 Intermediate B (4,6-disubstituted) Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Intermediate3 Carboxylic Acid Intermediate Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 Final Final KRAS Inhibitor Library Step4->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high-yield, selective C-C bond formation on this di-halogenated heteroaromatic core. We will explore common issues, provide data-driven solutions, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding reaction setup and component selection.

Q1: Which halogen on "this compound" will react first?

Answer: The C-Br bond at the 6-position is expected to react selectively over the C-Cl bond at the 4-position. The Suzuki-Miyaura coupling mechanism involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. The reactivity for this step generally follows the trend of bond dissociation energy: C-I > C-Br > C-OTf >> C-Cl.[1][2] Therefore, under standard conditions, the weaker C-Br bond will undergo oxidative addition much more readily than the stronger, less reactive C-Cl bond.

Achieving a subsequent coupling at the C-Cl position would require significantly more forcing conditions and a catalyst system specifically designed for activating aryl chlorides, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4][5]

Q2: What is the best palladium catalyst and ligand combination for this substrate?

Answer: The choice of catalyst and ligand is critical due to the electron-deficient nature of the naphthyridine ring and the potential for the nitrogen atoms to coordinate with and inhibit the palladium catalyst.[5]

  • For General Reactivity (at the C-Br bond): A robust starting point is a combination of a Pd(0) precursor like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.

    • Buchwald Biarylphosphine Ligands: Ligands such as SPhos or XPhos are highly effective for heteroaryl couplings. They promote the formation of the active monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step.[5]

    • N-Heterocyclic Carbenes (NHCs): In-situ generated NHC ligands (e.g., from an imidazolium salt like IPr) can also be highly effective, offering great stability and activity.[3]

  • For Challenging Couplings (or targeting the C-Cl bond): If the C-Br coupling is sluggish or if you intend to later couple the C-Cl bond, more advanced systems are necessary. The combination of Pd(OAc)₂ with a highly electron-rich and bulky phosphine like Ad₂PⁿBu (cBRIDP) has shown exceptional performance for exhaustive alkylation of polychlorinated pyridines and is a strong candidate for this difficult transformation.[6]

Avoid using basic phosphines like PPh₃ alone, as they often lack the necessary activity for such electron-deficient and potentially coordinating substrates.[1]

Q3: Which base should I choose to avoid hydrolyzing the ethyl ester?

Answer: Protecting the ethyl ester group from hydrolysis is a key consideration. Strong, nucleophilic bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) in the presence of water can easily saponify the ester, especially at elevated temperatures.

Recommended bases are:

  • Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki couplings, particularly under anhydrous or low-water conditions. It is strong enough to facilitate transmetalation but generally not nucleophilic enough to cause significant ester hydrolysis.[7] Note that some anhydrous couplings with K₃PO₄ benefit from the addition of a few equivalents of water to improve reproducibility.[8]

  • Cesium Carbonate (Cs₂CO₃): A reliable and moderately strong base that works well in various solvent systems. Its high solubility in organic solvents can be advantageous.

  • Potassium Carbonate (K₂CO₃): A cost-effective and commonly used base, typically employed in aqueous/organic solvent mixtures.[7] It is milder than K₃PO₄ and presents a low risk to the ester group.

Q4: What is the optimal solvent system?

Answer: A polar aprotic solvent, often in combination with a small amount of water, is standard. The water helps dissolve the inorganic base and is believed to facilitate the crucial transmetalation step.[9]

  • Recommended Systems:

    • 1,4-Dioxane / Water (e.g., 4:1 to 10:1 v/v): A very common and effective system for a wide range of Suzuki couplings.

    • Toluene / Water: Another excellent choice, particularly for reactions run at higher temperatures.

    • DMF or THF / Water: These solvents are also effective, but DMF can sometimes lead to side reactions at high temperatures, and THF has a low boiling point, limiting the reaction temperature.[10][11]

For all experiments, it is critical to degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the catalyst and reagents to prevent oxygen from deactivating the Pd(0) catalyst.

Q5: How can I prevent my boronic acid from decomposing?

Answer: Protodeborylation, the undesired cleavage of the C-B bond, is one of the most common causes of low yield in Suzuki couplings.[12] This is especially problematic for electron-rich or certain heteroaryl boronic acids.

  • Use Boronic Esters: Pinacol esters (R-Bpin) are significantly more stable towards protodeborylation than their corresponding boronic acids and are highly recommended.[12]

  • Control Stoichiometry: Use a slight excess of the boronic acid/ester (e.g., 1.1–1.5 equivalents) to compensate for any degradation.

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction. Assemble the reaction under an argon or nitrogen atmosphere.

  • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.

Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Q1: My reaction shows no product formation. What are the first things to check?

Answer: A complete lack of reactivity usually points to a fundamental problem with one of the core components of the catalytic cycle.

  • Catalyst Inactivity: The most common culprit.

    • Was the active Pd(0) species formed and maintained? Ensure your reaction was thoroughly degassed and is maintained under a positive pressure of an inert gas (N₂ or Ar). Oxygen will rapidly oxidize and deactivate Pd(0) catalysts.

    • Is your palladium precursor/ligand viable? If using a Pd(II) precursor like Pd(OAc)₂, the ligand must be able to reduce it to Pd(0) in situ. If you suspect an issue, using a dedicated Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst complex can be a good diagnostic test.

  • Reagent Quality:

    • Boronic Acid/Ester: Is it pure? Old boronic acids can exist as anhydrides (boroxines), which may have different reactivity. Protodeborylation may have occurred during storage.

    • Base: Is your base anhydrous (if required)? Some bases, like K₂CO₃, should be finely ground to maximize surface area and reactivity.[11]

  • Reaction Temperature: Is the temperature high enough? While the C-Br bond is reactive, electron-deficient heteroaryl halides can still require heat (typically 80-110 °C) to drive the oxidative addition.

Q2: My yield is very low. What are the likely causes and solutions?

Answer: Low yields are often the result of competing side reactions or suboptimal conditions that lead to slow conversion and catalyst death.

  • Likely Cause 1: Protodeborylation. As discussed in the FAQ, your boronic acid is likely decomposing faster than it couples.

    • Solution: Switch to a more stable pinacol boronic ester. Use a slight excess (1.5 eq) and ensure rigorous inert conditions.

  • Likely Cause 2: Dehalogenation. You are forming the de-brominated starting material (Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate).

    • Solution: See Q3 below for a detailed explanation and mitigation strategies.

  • Likely Cause 3: Inefficient Catalyst System. The chosen catalyst/ligand combination may not be active enough for this specific substrate.

    • Solution: Screen different ligands. Move from a general ligand to a more specialized, electron-rich biarylphosphine ligand (e.g., SPhos, RuPhos, XPhos). Increase catalyst loading from 1-2 mol% to 3-5 mol% to see if conversion improves.

  • Likely Cause 4: Homocoupling. Your boronic acid is coupling with itself.

    • Solution: See Q4 below.

Q3: I am observing significant amounts of the de-brominated starting material. How do I minimize this?

Answer: Dehalogenation is a common side reaction where a hydride source intercepts the palladium intermediate after oxidative addition, leading to reductive elimination of Ar-H instead of Ar-Ar'.[12]

  • Identify the Hydride Source:

    • Solvents: Alcohols (like isopropanol, sometimes used as a Pd(II) reductant) or even trace water can be hydride sources. Ensure you are using high-purity, anhydrous (if intended) solvents.

    • Base: Certain bases or their byproducts can generate hydrides.

  • Mitigation Strategies:

    • Use a Non-Protic Solvent System: Stick to combinations like Dioxane/Water or Toluene/Water. Avoid alcoholic solvents.

    • Scrupulous Inert Atmosphere: Oxygen can participate in side reactions that lead to catalyst decomposition and pathways that favor dehalogenation.

    • Change the Base: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

    • Increase Coupling Rate: The faster the desired transmetalation and reductive elimination occur, the less time there is for the dehalogenation side reaction. Using a more active ligand (e.g., SPhos) can increase the rate of the productive catalytic cycle, outcompeting the side reaction.

Q4: My mass spec shows a byproduct corresponding to the homocoupling of my boronic acid (biaryl formation). Why is this happening?

Answer: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of oxygen or residual Pd(II) species in the reaction mixture.[11]

  • Primary Cause: Oxygen. The most common cause is inadequate degassing of the reaction mixture. Oxygen can facilitate the homocoupling pathway.

    • Solution: Ensure your solvents and reaction vessel are rigorously deoxygenated. A common method is to subject the sealed reaction mixture to three cycles of vacuum/inert gas backfill before heating.

  • Secondary Cause: Slow Oxidative Addition. If the oxidative addition of the palladium catalyst to your naphthyridine substrate is slow, the catalyst may preferentially react with the boronic acid, leading to homocoupling.

    • Solution: Improve the rate of oxidative addition by using a more electron-rich, bulky ligand or by increasing the temperature.

Q5: The reaction is messy, and I see hydrolysis of the ethyl ester. What should I do?

Answer: Ester hydrolysis indicates that the reaction conditions are too basic or that the reaction was run for too long at a high temperature in the presence of water.

  • Solutions:

    • Switch to a Milder Base: If you are using K₃PO₄, switch to K₂CO₃. If using a carbonate, ensure you are not using a large excess.

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it takes longer.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Use an Anhydrous System: If feasible, switching to a completely anhydrous system (e.g., K₃PO₄ in dry toluene) may prevent hydrolysis, but note that this can sometimes slow down the productive coupling reaction.

Recommended Protocols & Data

Data Summary: Recommended Starting Conditions

The following table provides validated starting points for optimizing the selective Suzuki coupling at the C-6 (Bromo) position.

ParameterCondition A (Standard)Condition B (For Difficult Substrates)Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ is a stable Pd(II) precursor. Pd₂(dba)₃ is a direct Pd(0) source, avoiding a potentially problematic in-situ reduction step.
Ligand SPhos (4.5 mol%)XPhos (4.5 mol%)SPhos is an excellent general-purpose ligand for heteroaryl couplings. XPhos is even bulkier and can be more effective for challenging substrates.
Base K₂CO₃ (2.5 equiv)K₃PO₄ (2.5 equiv)K₂CO₃ is a mild, effective base for use with water. K₃PO₄ is a stronger, non-nucleophilic base often superior for difficult couplings.
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (10:1)Dioxane is an excellent solvent for Suzuki reactions. Toluene allows for higher reaction temperatures if needed.
Temperature 90 °C110 °CStart at 90 °C and increase if the reaction is slow.
Boronic Ester Aryl-B(pin) (1.3 equiv)Aryl-B(pin) (1.3 equiv)Pinacol esters are recommended for stability.
Experimental Protocol 1: Standard Conditions (Condition A)
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl pinacol boronate (1.3 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by sparging with argon for 30 minutes. Add this solvent mixture to the vial via syringe to achieve a substrate concentration of ~0.1 M.

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 equiv) and SPhos (0.045 equiv). Add a small amount of the degassed solvent to form a slurry and quickly add this to the main reaction vial via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the reaction: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetal_complex Transmetalation product_complex cis-Ar-Pd(II)(Ar')L₂ transmetal_complex->product_complex Isomerization product_complex->pd0 Reductive Elimination product Ar-Ar' (Product) product_complex->product start Ar'-B(OR)₂ (Boronic Ester) start->oa_complex halide Ar-X (Naphthyridine) halide->oa_complex base Base (e.g., K₂CO₃) base->oa_complex Troubleshooting_Workflow start Reaction Failed (Low or No Yield) check_catalyst Check Catalyst Activity (Inert atmosphere? Reagent quality?) start->check_catalyst check_side_products Analyze Byproducts by LC-MS start->check_side_products catalyst_ok Catalyst System OK check_catalyst->catalyst_ok Yes catalyst_bad Re-run with fresh reagents & scrupulous degassing check_catalyst->catalyst_bad No dehalogenation Dehalogenation (Ar-H) is major byproduct check_side_products->dehalogenation protodeborylation Starting Material remains, boronic acid consumed check_side_products->protodeborylation homocoupling Homocoupling (Ar'-Ar') is major byproduct check_side_products->homocoupling solve_dehalo Change solvent/base, use more active ligand dehalogenation->solve_dehalo solve_proto Switch to Boronic Ester (Bpin), use 1.5 eq. protodeborylation->solve_proto solve_homo Improve degassing, use more active ligand homocoupling->solve_homo

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514. [Link]

  • Thomas, D. A., & Martin, R. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 51(35), 8824-8827. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 26, 2026, from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(21), 3843-3850. [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-22. [Link]

  • Fleck, C., Teci, M., & Müller, C. E. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(2), 354-361. [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Jurca, T., & Organ, M. G. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12228-12238. [Link]

  • Reddy, K. R., & Sure, R. (2005). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 7(23), 5111-5114. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(45), 10231-10251. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Synthesis of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted 1,5-naphthyridines. As a Senior Application Scientist, I have compiled this guide to address the common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. This resource is designed to provide practical, experience-driven advice to help you navigate the complexities of your synthetic routes and achieve your target molecules with greater efficiency and success.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that researchers have when embarking on the synthesis of substituted 1,5-naphthyridines.

Q1: What are the most common starting materials for constructing the 1,5-naphthyridine core?

The most prevalent starting materials for the construction of the 1,5-naphthyridine core are substituted 3-aminopyridines. These compounds serve as the "A-ring" of the final bicyclic structure and are commercially available with a variety of substitution patterns. The choice of the specific 3-aminopyridine derivative is critical as it dictates the substitution on one of the pyridine rings in the final product.

Q2: Which classical named reactions are typically used for the synthesis of the 1,5-naphthyridine skeleton?

The two most widely employed classical reactions for the synthesis of the 1,5-naphthyridine skeleton are the Skraup synthesis and the Friedländer annulation.[1][2]

  • Skraup Synthesis: This reaction involves the treatment of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The glycerol is dehydrated in situ to acrolein, which then undergoes a series of reactions including Michael addition, cyclization, and oxidation to form the 1,5-naphthyridine ring system.[3]

  • Friedländer Annulation: This method involves the condensation of a 2-amino-3-formylpyridine or a 2-amino-3-ketopyridine with a compound containing a reactive methylene group (e.g., a ketone, ester, or nitrile). This reaction is typically base- or acid-catalyzed and offers a versatile route to a wide range of substituted 1,5-naphthyridines.[4]

Q3: How can I introduce substituents onto a pre-formed 1,5-naphthyridine ring?

Substituents can be introduced onto a pre-formed 1,5-naphthyridine ring through a variety of methods, including:

  • Electrophilic Aromatic Substitution (SEAr): While the pyridine rings are electron-deficient, making classical SEAr challenging, reactions such as nitration and halogenation can be achieved under forcing conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This is a very common and powerful method for functionalizing the 1,5-naphthyridine core. Halogenated 1,5-naphthyridines, particularly at the 2-, 4-, 6-, and 8-positions, are excellent substrates for SNAr with a wide range of nucleophiles, including amines, alkoxides, and thiolates.

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are invaluable for introducing carbon-carbon and carbon-heteroatom bonds. These reactions typically utilize a halo-1,5-naphthyridine as the electrophilic partner.[5]

  • C-H Functionalization: Direct C-H activation and functionalization is an emerging and atom-economical strategy for introducing substituents onto the 1,5-naphthyridine ring, often with high regioselectivity.[6]

Q4: What are the key challenges in controlling regioselectivity during the functionalization of 1,5-naphthyridines?

Controlling regioselectivity is a critical challenge due to the presence of two nitrogen atoms which deactivate the rings towards electrophilic attack and direct nucleophilic attack to specific positions. The substitution pattern is influenced by both electronic and steric factors. For instance, in electrophilic substitutions, the positions least deactivated by the nitrogen atoms are favored. In nucleophilic substitutions, the positions ortho and para to the ring nitrogens are the most activated. Directing groups already present on the ring also play a significant role in determining the position of subsequent substitutions.[1]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during the synthesis of substituted 1,5-naphthyridines, organized by reaction type.

Skraup Synthesis

The Skraup synthesis, while a classic method, is notorious for its often vigorous and low-yielding nature.[3]

Problem 1: Low or No Yield of the Desired 1,5-Naphthyridine

Potential Cause Troubleshooting Strategy
Poor quality of 3-aminopyridine: Impurities in the starting material can interfere with the reaction. Purify the 3-aminopyridine by recrystallization or sublimation before use.
Inefficient formation of acrolein: Ensure the glycerol is of high quality and the sulfuric acid is concentrated. The reaction temperature is critical for the dehydration of glycerol to acrolein.
Sub-optimal reaction temperature: The reaction often requires high temperatures to proceed. However, excessively high temperatures can lead to decomposition and tar formation. Carefully control the reaction temperature using an oil bath or a heating mantle with a temperature controller.
Incorrect choice of oxidizing agent: While nitrobenzene is the traditional oxidizing agent, it can lead to vigorous and sometimes uncontrollable reactions. Consider using milder and more controllable oxidizing agents such as arsenic pentoxide, sodium m-nitrobenzenesulfonate, or even iodine.[7]
Precipitation of the product as a sulfate salt: The basic 1,5-naphthyridine product can precipitate from the acidic reaction mixture as a sulfate salt, leading to apparent low yields in the organic extract. After the reaction, carefully neutralize the mixture with a base (e.g., NaOH or NH4OH) to pH > 7 to liberate the free base before extraction.

Problem 2: Excessive Tar Formation

Potential Cause Troubleshooting Strategy
Uncontrolled polymerization of acrolein: The highly reactive nature of acrolein under strongly acidic conditions leads to polymerization. Adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture can sometimes mitigate this.
Reaction temperature is too high: As mentioned above, excessive heat promotes tar formation. Maintain the reaction temperature at the lowest effective level.
Slow addition of sulfuric acid: The exothermic nature of the reaction can be difficult to control. Adding the sulfuric acid slowly and with efficient stirring and cooling can help to manage the reaction temperature and reduce charring.

Experimental Protocol: Modified Skraup Synthesis of 1,5-Naphthyridine

  • To a stirred mixture of 3-aminopyridine (1.0 eq) and glycerol (3.0 eq), cautiously add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 120°C.

  • Add a suitable oxidizing agent, such as sodium m-nitrobenzenesulfonate (1.2 eq).

  • Heat the reaction mixture to 140-150°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina.

Friedländer Annulation

The Friedländer synthesis is a versatile method, but challenges can arise with substrate reactivity and side reactions.

Problem 1: Low Conversion of Starting Materials

Potential Cause Troubleshooting Strategy
Deactivated 2-amino-3-carbonylpyridine: Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the amino group, slowing down the initial condensation step. In such cases, a stronger acid or base catalyst and higher reaction temperatures may be required.
Steric hindrance: Bulky substituents on either the aminopyridine or the methylene-containing reactant can hinder the reaction. Using a less sterically demanding catalyst or a higher reaction temperature might be beneficial.
Insufficient catalyst: Ensure that the catalyst (acid or base) is used in an appropriate amount. For base-catalyzed reactions, a strong base like potassium tert-butoxide or sodium ethoxide is often necessary.

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Strategy
Self-condensation of the methylene-containing reactant: Aldehydes and ketones with α-hydrogens can undergo self-condensation (e.g., aldol condensation) under the reaction conditions. This can be minimized by slowly adding the methylene-containing reactant to the reaction mixture containing the aminopyridine and the catalyst.
Formation of regioisomers: When using unsymmetrical ketones, there is a possibility of forming two different regioisomers. The regioselectivity is often influenced by the reaction conditions (e.g., catalyst, temperature). A careful analysis of the product mixture by NMR or other spectroscopic techniques is necessary.[8]
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

These reactions are powerful tools for the functionalization of halo-1,5-naphthyridines, but they are sensitive to a variety of factors.

Problem 1: Failed or Incomplete Reaction

Potential Cause Troubleshooting Strategy
Inactive catalyst: The palladium catalyst, particularly in its Pd(0) form, is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous and degassed.[9] Using pre-catalysts that are air-stable can also be beneficial.
Poor quality of boronic acid (Suzuki): Boronic acids can undergo decomposition, particularly if they are impure or have been stored improperly. It is advisable to use fresh, high-quality boronic acids.
Inappropriate choice of base: The choice of base is crucial for the success of the reaction. For Suzuki couplings, inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are often required.[10]
Ligand poisoning: The phosphine ligands used in these reactions can be susceptible to oxidation. Additionally, certain functional groups on the substrates can coordinate to the palladium center and inhibit catalysis.

Problem 2: Low Yield and/or Formation of Byproducts

Potential Cause Troubleshooting Strategy
Homocoupling of the boronic acid (Suzuki): This side reaction can be minimized by using a slight excess of the halo-1,5-naphthyridine and by carefully controlling the reaction temperature.
Dehalogenation of the halo-1,5-naphthyridine: This can occur, particularly with more reactive aryl halides (iodides and bromides). Using a less reactive catalyst or a lower reaction temperature may help to reduce this side reaction.
Hydrolysis of the boronic acid (Suzuki): The presence of water can lead to the hydrolysis of the boronic acid. Ensure that the reaction is performed under anhydrous conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-1,5-Naphthyridine

  • To an oven-dried flask, add the halo-1,5-naphthyridine (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Purification Challenges

The polar nature of the 1,5-naphthyridine ring system can present challenges during purification.

Problem: Difficulty in Purifying Polar 1,5-Naphthyridine Derivatives by Column Chromatography

Potential Cause Troubleshooting Strategy
Strong retention on silica gel: The basic nitrogen atoms of the 1,5-naphthyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation.
Solution: - Use a less acidic stationary phase, such as alumina. - Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress the interaction between the basic product and the silica gel. - For very polar compounds, consider using reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[11][12]
Co-elution with polar impurities: Polar byproducts can be difficult to separate from the desired polar product.
Solution: - Optimize the eluent system by trying different solvent combinations and gradients. - Consider using a different stationary phase with different selectivity. - Recrystallization can be a powerful purification technique for crystalline products.

Visualizing Synthetic Workflows

To aid in understanding the relationships between different synthetic strategies and challenges, the following diagrams are provided.

Synthesis_Challenges cluster_synthesis 1,5-Naphthyridine Core Synthesis cluster_functionalization Ring Functionalization cluster_challenges Common Challenges Skraup Skraup Low_Yield Low Yield Skraup->Low_Yield Side_Reactions Side Reactions Skraup->Side_Reactions Tarring Friedländer Friedländer Friedländer->Low_Yield Regioselectivity Regioselectivity Friedländer->Regioselectivity S_NAr S_NAr S_NAr->Regioselectivity Cross-Coupling Cross-Coupling Cross-Coupling->Low_Yield Catalyst Issues C-H_Activation C-H Activation C-H_Activation->Regioselectivity Purification Purification Low_Yield->Purification Side_Reactions->Purification

Caption: Interconnectivity of synthetic methods and common challenges.

Troubleshooting_Workflow Start Start Reaction_Failed Reaction Failed? Start->Reaction_Failed Check_Reagents Check Reagent Purity Reaction_Failed->Check_Reagents Yes Low_Yield Low Yield? Reaction_Failed->Low_Yield No Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Optimize_Catalyst Optimize Catalyst/Ligand/Base Check_Conditions->Optimize_Catalyst Optimize_Catalyst->Reaction_Failed Analyze_Byproducts Analyze Byproducts (NMR, MS) Low_Yield->Analyze_Byproducts Yes Success Success Low_Yield->Success No Optimize_Workup Optimize Work-up & Purification Analyze_Byproducts->Optimize_Workup Optimize_Workup->Success End End Success->End

Caption: A general troubleshooting workflow for synthetic reactions.

References

  • Valverde, E., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3188. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Valverde, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Chemistry Corner. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ResearchGate. (2017, February 3). How can i purify N-oxides on column chromatography? Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • University of Dundee. (2024, June 25). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. Retrieved from [Link]

  • Accounts of Chemical Research. (2021, December 1). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Retrieved from [Link]

  • ACS Omega. (2021, October 15). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. Retrieved from [Link]

  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • National Institutes of Health. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • PubMed Central. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Green Chemistry. (n.d.). Regioselective synthesis of functionalized[1][7]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Retrieved from [Link]

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Technical Support Center: Purification of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate and its analogs. The unique electronic and steric properties conferred by the halogenated 1,5-naphthyridine core present specific challenges during purification. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to streamline your workflow and maximize the purity and yield of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of this compound class.

Q1: What are the most effective primary purification methods for this compound?

The two most reliable and widely applicable purification techniques are recrystallization and silica gel flash column chromatography . The choice between them depends on the purity of the crude material and the nature of the impurities. Recrystallization is ideal for removing minor impurities from a solid crude product and can be very efficient for achieving high purity on a large scale.[1][2] Flash chromatography is superior for separating the target compound from significant amounts of impurities, byproducts with similar polarity, or when the crude product is an oil.

Q2: My crude product is a dark, viscous oil instead of a solid. What is the best initial step?

An oily crude product is common and typically indicates the presence of residual high-boiling solvents (e.g., DMF, DMSO) or impurities that depress the melting point.

  • Initial Action: Attempt to precipitate the solid by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. Use a spatula to scratch the inside of the flask, as this can induce crystallization.

  • If Trituration Fails: The next logical step is purification by flash column chromatography. An oily crude product can be directly adsorbed onto a small amount of silica gel (dry loading) for column purification.

Q3: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solubility Screening: Test the solubility of a small amount of your crude product in various common lab solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

  • Single-Solvent System: If you find a solvent that meets the criteria, such as ethanol which is often effective for naphthyridine derivatives, this is the simplest approach.[3][4]

  • Two-Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until turbidity persists. Reheat to clarify and then allow to cool slowly. A common example is an ethanol/water or ethyl acetate/hexane system.[5]

Q4: What is a good starting mobile phase for flash column chromatography?

For heterocyclic compounds like naphthyridine esters, a gradient system of ethyl acetate (EtOAc) in hexanes or heptane is the standard starting point.

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) using various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1).

  • Target Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) of 0.25 - 0.35 . This Rf value typically ensures good separation on a column without requiring an excessively large volume of solvent.

  • Gradient Elution: Start the column with a more non-polar mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity to elute your compound.

Q5: My compound appears to be degrading or streaking on the silica gel column. What causes this and how can it be prevented?

The nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to peak tailing, streaking, and in some cases, degradation.

  • Causality: The lone pairs on the pyridine-like nitrogens can form hydrogen bonds or have strong acid-base interactions with the silica surface, causing irreversible adsorption or slow elution kinetics.

  • Solution: Deactivate the silica gel. Before running the column, flush the packed silica gel with your starting mobile phase containing 0.5-1% triethylamine (NEt₃) or ammonia (if your compound is stable to it). This neutralizes the acidic sites and significantly improves chromatography for basic compounds. Alternatively, using neutral alumina as the stationary phase can also be effective.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Causes & Scientific RationaleRecommended Solutions
Low or No Recovery After Column Chromatography 1. Compound is insoluble in the mobile phase: The compound may have precipitated at the top of the column, especially if a highly non-polar starting solvent was used. 2. Irreversible adsorption: Strong interaction with acidic silica gel, as discussed in FAQ #5. 3. Compound is colorless and eluted undetected: The compound may have eluted much faster or slower than anticipated.1. Check Solubility: Ensure your compound is soluble in the chosen mobile phase. 2. Deactivate Silica: Always add 0.5-1% triethylamine to your eluent for basic heterocycles. 3. Analyze All Fractions: Collect smaller fractions and analyze them all by TLC, including the very early and very late fractions. Use a UV lamp and a potassium permanganate stain to visualize spots.
Recrystallization Fails to Yield Crystals (Oiling Out) 1. Solution is supersaturated: The concentration of the compound is too high for crystallization to occur, leading to the separation of a liquid phase (oil). 2. Cooling rate is too fast: Rapid cooling does not provide sufficient time for the ordered lattice of a crystal to form. 3. Presence of impurities: Impurities can disrupt crystal lattice formation and act as an "anti-solvent" for your product.1. Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. 2. Slow Cooling: Insulate the flask (e.g., with glass wool or in a warm water bath) to ensure very slow cooling to room temperature, followed by cooling in a refrigerator. 3. Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal from a previous batch.
Persistent Yellow or Brown Color in Final Product 1. Oxidative degradation: Naphthyridine scaffolds can be susceptible to oxidation, leading to colored byproducts. 2. Residual catalysts or reagents: Trace amounts of metal catalysts or colored starting materials may persist.1. Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Swirl for a few minutes and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities before cooling. 2. Preparative TLC/HPLC: For very stubborn impurities, preparative chromatography may be necessary.

Part 3: Experimental Protocols & Workflows

Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for deciding on the appropriate purification strategy for your crude this compound derivative.

Purification_Workflow cluster_solid Solid Crude Product cluster_oil Oily/Tarry Crude Product start Crude Product analysis Analyze by TLC & ¹H NMR start->analysis decision Assess Purity & Physical State analysis->decision solid_decision Purity Check decision->solid_decision Solid triturate Triturate with Non-Polar Solvent decision->triturate Oil/Tar recrystallize Protocol 1: Recrystallization solid_decision->recrystallize Relatively Pure (>85%, one major spot) chrom_after_recryst Protocol 2: Flash Chromatography solid_decision->chrom_after_recryst Complex Mixture (<85%, multiple spots) final_product Pure Product (Verify by NMR, LCMS) recrystallize->final_product chrom_after_recryst->final_product trit_decision Solid Formed? triturate->trit_decision trit_decision->solid_decision Yes chromatography Protocol 2: Flash Chromatography (Dry Load) trit_decision->chromatography No chromatography->final_product

Caption: Decision workflow for purification.

Protocol 1: Recrystallization from Ethanol

This protocol provides a general method for purifying solid crude product, a technique often cited for naphthyridine derivatives.[2][3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to create a slurry.

  • Heating: Heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid just dissolves completely at or near the boiling point. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration through a pre-warmed filter funnel containing a small plug of celite or filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask. Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified product under high vacuum to remove all residual solvent.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is for separating complex mixtures or purifying oily products.

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC, aiming for a product Rf of ~0.3. Add 0.5-1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, non-polar mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended for Oils): Dissolve the crude product in a volatile solvent (e.g., DCM, EtOAc), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (air or nitrogen) to achieve a steady flow rate. Start with a low polarity eluent and either run isocratically (if separation on TLC is excellent) or gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove all traces of solvent.

Part 4: References

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Process for the preparation of bromoacetic acid and esters thereof. Google Patents. Available at:

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents. Available at:

  • I am having difficulty in purifying a recombinant his-tag protein. I tried every chromatography but cannot seem to purify it.Can someone help me? ResearchGate. Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Common Problems During His-tag Purification. YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Ethyl 6-chloro-4-hydroxy[6][7]naphthyridine-3-carboxylate 127094-58-0. Sinoway. Available at: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

  • THE NAPHTHYRIDINES. Wiley Online Library. Available at: [Link]

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Technical Support Center: Optimizing 1,5-Naphthyridine Functionalization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-naphthyridine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. The unique electronic properties of the 1,5-naphthyridine core, while offering significant advantages in medicinal chemistry, can also present specific challenges in synthetic transformations.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise during the functionalization of 1,5-naphthyridines.

Q1: Why are my yields for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the 1,5-naphthyridine core consistently low?

A1: Low yields in palladium-catalyzed cross-couplings with 1,5-naphthyridine are often due to the electron-deficient nature of the ring system and the presence of two nitrogen atoms, which can act as coordinating sites for the palladium catalyst. This coordination can lead to catalyst inhibition or "poisoning," preventing it from participating effectively in the catalytic cycle.[2] To mitigate this, consider using more electron-rich phosphine ligands (e.g., Buchwald ligands) that can outcompete the naphthyridine nitrogen for coordination to the palladium center. Additionally, ensuring anhydrous and oxygen-free conditions is critical, as trace water can lead to deboronation of boronic acid partners in Suzuki couplings, and oxygen can deactivate the Pd(0) catalyst.[3]

Q2: I am observing a significant amount of starting material decomposition in my C-H functionalization reaction. What could be the cause?

A2: Decomposition of the 1,5-naphthyridine starting material during C-H functionalization can be attributed to harsh reaction conditions, such as high temperatures or the use of strong oxidants, which may be necessary for C-H activation. The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic attack under certain conditions, and aggressive reagents can lead to ring opening or other degradation pathways. It is advisable to screen different solvents and oxidants, and to carefully control the reaction temperature. In some cases, employing photoredox catalysis can enable reactions to proceed under milder conditions, thus preserving the integrity of the naphthyridine core.[1]

Q3: How can I improve the regioselectivity of electrophilic substitution on a substituted 1,5-naphthyridine?

A3: The regioselectivity of electrophilic substitution on 1,5-naphthyridine is governed by the electronic properties of both the naphthyridine core and any existing substituents. The nitrogen atoms are deactivating, directing electrophilic attack to the C-3, C-4, C-6, and C-8 positions. The outcome is often a mixture of isomers, which can be difficult to separate. To enhance regioselectivity, consider the directing effects of your substituents. Electron-donating groups will activate the ring and direct ortho and para to their position, while electron-withdrawing groups will further deactivate the ring. Computational tools can be employed to predict the most likely sites of electrophilic attack.[4] Alternatively, a directed C-H activation approach using a directing group can provide excellent control over regioselectivity.[2]

Q4: My functionalized 1,5-naphthyridine product is difficult to purify. What are some recommended purification strategies?

A4: Functionalized 1,5-naphthyridines can be challenging to purify due to their polarity and potential for coordination to silica gel. Standard column chromatography may lead to tailing and poor separation. Consider using a modified stationary phase, such as alumina or a C18 reversed-phase silica gel. A gradient elution system with a small amount of a polar modifier like methanol or a basic additive like triethylamine in the mobile phase can help to reduce tailing and improve separation. In some cases, purification via crystallization or preparative HPLC may be more effective.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during 1,5-naphthyridine functionalization reactions.

Problem 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Explanation Suggested Solution
Catalyst Poisoning The nitrogen atoms of the 1,5-naphthyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[2]- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to favor coordination to the palladium over the naphthyridine nitrogen.- Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%).- Consider using a pre-catalyst that is less susceptible to inhibition.
Poor Substrate Solubility 1,5-Naphthyridine and its derivatives can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.[5]- Screen a range of solvents, including more polar aprotic solvents like DMF, DMAc, or NMP.- Gently heating the reaction mixture can improve solubility, but monitor for thermal decomposition.- For Suzuki couplings in particular, a solvent system containing water (e.g., toluene/water or dioxane/water) can sometimes improve solubility and facilitate the reaction.[6]
Inefficient Oxidative Addition If using a halo-naphthyridine, the C-X bond may be difficult to break, especially with chloro- or bromo-derivatives.- Switch to an iodo-naphthyridine, as the C-I bond is weaker and more readily undergoes oxidative addition.- Employ a palladium catalyst with a ligand known to promote oxidative addition, such as a Buchwald-type ligand.
Side Reactions Dehalogenation of the starting material or protodeboronation of the boronic acid (in Suzuki couplings) can be significant side reactions.- Ensure strictly anhydrous and anaerobic conditions to minimize these side reactions.- Use a non-aqueous base such as K3PO4 or Cs2CO3 for Suzuki couplings to reduce protodeboronation.[7]
Problem 2: Formation of Side Products in C-H Functionalization Reactions
Potential Cause Explanation Suggested Solution
Over-oxidation The conditions required for C-H activation, especially those using strong oxidants, can lead to the formation of N-oxides or other oxidized byproducts.[8]- Carefully control the stoichiometry of the oxidant.- Reduce the reaction temperature and extend the reaction time.- Explore alternative, milder oxidation methods, such as photoredox catalysis.[1]
Lack of Regioselectivity C-H functionalization can occur at multiple positions on the 1,5-naphthyridine ring, leading to a mixture of isomers.- If possible, introduce a directing group onto the molecule to favor functionalization at a specific position.[2]- Modify the electronic nature of the substrate with substituents to electronically favor one position over others.
Homocoupling In cross-coupling type C-H functionalizations, homocoupling of the coupling partner can be a significant side reaction.- Optimize the reaction stoichiometry, often by using an excess of the naphthyridine substrate.- Adjust the rate of addition of the coupling partner to maintain a low concentration in the reaction mixture.

Experimental Protocols

Here are detailed protocols for two common and important functionalization reactions of 1,5-naphthyridine, designed to provide a robust starting point for your experiments.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halo-1,5-Naphthyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-1,5-naphthyridine with an arylboronic acid.

Materials:

  • Halo-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the halo-1,5-naphthyridine, arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Troubleshooting Workflow for Low Yield in Suzuki Coupling

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction with a 1,5-naphthyridine substrate.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Anaerobic, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Catalyst Loading) check_reagents->optimize_catalyst Reagents OK optimize_solvent Optimize Solvent System (Solvent, Water Ratio) check_conditions->optimize_solvent Conditions OK success Improved Yield optimize_catalyst->success optimize_solvent->success

Sources

Stability of "Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate" under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic conditions.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds.[1][2] Its multifunctional structure, featuring a naphthyridine core, a bromo substituent, a reactive chloro group, and an ethyl ester, presents unique stability challenges, especially in acidic environments. This document provides a comprehensive overview of potential stability issues, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

The two primary sites susceptible to degradation under acidic conditions are the ethyl ester at the 3-position and the chloro group at the 4-position. The main degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3][4][5] Additionally, the 4-chloro substituent can be susceptible to nucleophilic substitution, although this is generally less facile under strictly acidic, non-nucleophilic conditions.

Q2: I'm observing a new, more polar spot on my TLC plate after an acidic workup. What could it be?

The most probable cause is the hydrolysis of the ethyl ester to the carboxylic acid (6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid). Carboxylic acids are significantly more polar than their corresponding esters, resulting in lower retention factors (Rf) on normal-phase TLC plates.

Q3: Can the 4-chloro group be displaced during my reaction in an acidic protic solvent like ethanol?

Yes, under certain conditions, particularly with prolonged heating, the 4-chloro group can undergo nucleophilic substitution by the solvent (e.g., ethanol) to form the corresponding 4-ethoxy derivative. This is a type of solvolysis reaction.

Q4: Is the bromo substituent at the 6-position reactive under acidic conditions?

The bromo substituent on the naphthyridine ring is generally stable under typical acidic conditions used for ester hydrolysis or other transformations. Aryl halides are relatively unreactive towards acid-mediated degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of desired product after acidic workup Hydrolysis of the ethyl ester to the carboxylic acid.- Minimize exposure to strong acids and water. - Use a milder acidic workup (e.g., saturated ammonium chloride solution). - Perform the workup at low temperatures (0-5 °C).
Multiple unexpected byproducts in LC-MS analysis A combination of ester hydrolysis and potential nucleophilic substitution at the 4-position.- Analyze the reaction mixture at different time points to identify the sequence of byproduct formation. - Use aprotic solvents if possible. - If a protic solvent is necessary, consider using one that is less nucleophilic than the intended reactant.
Inconsistent reaction outcomes Variability in the water content of reagents and solvents, leading to inconsistent levels of ester hydrolysis.- Use anhydrous solvents and reagents. - Standardize the acidic workup procedure, including volumes and exposure times.

Potential Degradation Pathways under Acidic Conditions

Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the ethyl ester.

cluster_0 Acid-Catalyzed Ester Hydrolysis A This compound B Protonated Ester Intermediate A->B H+ (catalyst) C Tetrahedral Intermediate B->C + H2O D 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylic acid C->D - H+, - Ethanol E Ethanol

Caption: Acid-catalyzed hydrolysis of the ethyl ester.

Experimental Protocols

Protocol 1: Monitoring Stability in Acidic Media

This protocol outlines a method to assess the stability of this compound in a representative acidic solution.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl) in 1:1 Acetonitrile/Water

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • LC-MS system for product identification

Procedure:

  • Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, add 100 µL of the stock solution to 900 µL of the 1 M HCl solution.

  • Immediately inject a 10 µL aliquot into the HPLC system to obtain the t=0 time point.

  • Incubate the reaction vial at room temperature.

  • Inject 10 µL aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Monitor the disappearance of the starting material and the appearance of any new peaks.

  • Analyze the major degradation product by LC-MS to confirm its identity as the carboxylic acid.

Data Interpretation:

Time (hours)Starting Material Peak Area (%)Carboxylic Acid Peak Area (%)
01000
195.24.8
290.59.5
481.918.1
867.132.9
2434.565.5
Protocol 2: Minimized-Degradation Acidic Workup

This protocol provides a method for an acidic workup that minimizes the hydrolysis of the ethyl ester.

Materials:

  • Reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Procedure:

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Transfer the reaction mixture to a separatory funnel.

  • Add cold saturated aqueous NH₄Cl solution and shake gently.

  • Separate the organic layer.

  • Wash the organic layer with cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic solvent under reduced pressure at a low temperature (<40 °C).

cluster_1 Minimized-Degradation Workup Workflow Start Reaction Mixture in Organic Solvent Step1 Cool to 0-5 °C Start->Step1 Step2 Wash with cold sat. NH4Cl(aq) Step1->Step2 Step3 Wash with cold Brine Step2->Step3 Step4 Dry over Na2SO4/MgSO4 Step3->Step4 Step5 Filter and Concentrate Step4->Step5 End Isolated Product Step5->End

Caption: Workflow for a mild acidic workup.

References

  • [6-Chloro-4-hydroxy-[1][6]naphthyridine-3-carboxylic acid ethyl ester | CAS 127094-58-0]([Link])

Sources

Technical Support Center: Regioselective Functionalization of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively reacting at the C4-chloro and C6-bromo positions of this versatile heterocyclic scaffold. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic chemistry and field-proven insights.

Understanding the Regioselectivity: The C4 vs. C6 Dilemma

The key to successfully functionalizing this compound lies in understanding the inherent reactivity differences between the C4-chloro and C6-bromo positions. The 1,5-naphthyridine core, being an electron-deficient system, influences the reactivity of its halogen substituents.

  • C4-Position (Chloro): The chlorine at the C4 position is situated alpha to a ring nitrogen, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The nitrogen atom's electron-withdrawing inductive effect and its ability to stabilize the negative charge in the Meisenheimer intermediate lower the activation energy for nucleophilic attack at this site.

  • C6-Position (Bromo): The bromine at the C6 position is on the other aromatic ring. In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of halogens typically follows the order of I > Br > Cl. This is primarily due to the bond dissociation energies (C-Cl > C-Br > C-I), where the weaker C-Br bond is more readily cleaved during the oxidative addition step in the catalytic cycle.

This differential reactivity provides a strategic handle for the selective functionalization of the molecule.

Troubleshooting Guide

This section addresses common issues encountered during the functionalization of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low to no conversion in Suzuki-Miyaura coupling at C6. 1. Inactive Catalyst: The Pd(0) catalyst may not have been efficiently generated in situ, or the chosen catalyst/ligand system is not suitable. 2. Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step. 3. Poor Solvent Choice: The solvent may not adequately dissolve the reactants or facilitate the catalytic cycle.1. Catalyst System: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust pre-catalyst such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos). The ligand's steric bulk and electron-donating properties are crucial for stabilizing the Pd(0) species and promoting oxidative addition. 2. Base Selection: Employ a moderately strong inorganic base like K₂CO₃ or K₃PO₄. These bases are effective in activating the boronic acid for transmetalation without causing significant side reactions. 3. Solvent Optimization: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is often optimal. Water can help dissolve the inorganic base and facilitate the reaction.
Mixture of mono- and di-substituted products in cross-coupling. 1. High Reaction Temperature/Time: Prolonged heating or excessively high temperatures can lead to the slower reaction at the C4-chloro position. 2. Excess Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards di-substitution.1. Temperature & Time Control: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the mono-substituted product is predominantly formed. Lowering the reaction temperature may also enhance selectivity. 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor mono-substitution at the more reactive C6-bromo position.
Poor yield in Buchwald-Hartwig amination at C6. 1. Incompatible Base: Strong bases like NaOtBu can sometimes lead to decomposition of the starting material or side reactions with the ester group. 2. Ligand Choice: The choice of phosphine ligand is critical for efficient C-N bond formation.1. Base Selection: Consider using a milder base such as Cs₂CO₃ or K₃PO₄. 2. Ligand Screening: Screen a variety of bulky, electron-rich phosphine ligands like Xantphos or BINAP, which are known to be effective for amination reactions.
No reaction or low yield in SNAr at C4. 1. Weak Nucleophile: The incoming nucleophile may not be strong enough to attack the electron-deficient C4 position. 2. Inappropriate Solvent: The solvent may not effectively stabilize the charged Meisenheimer intermediate.1. Nucleophile Activation: If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base (e.g., DIPEA) can deprotonate it, increasing its nucleophilicity. For alcohol nucleophiles, using the corresponding alkoxide (e.g., NaOMe in MeOH) is more effective. 2. Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can stabilize the charged intermediate, thereby accelerating the reaction.
Side reaction: Hydrolysis of the ethyl ester. 1. Strongly Basic or Acidic Conditions: The ester group is sensitive to both strong bases and acids, especially at elevated temperatures.1. pH Control: Use milder bases for cross-coupling and SNAr reactions where possible. If acidic workup is required, perform it at low temperatures and for a short duration.

Frequently Asked Questions (FAQs)

Q1: Which position, C4 or C6, is more reactive towards Suzuki-Miyaura coupling?

A1: The C6-bromo position is generally more reactive in palladium-catalyzed Suzuki-Miyaura coupling. This is because the carbon-bromine bond has a lower bond dissociation energy than the carbon-chlorine bond, making the oxidative addition of the palladium catalyst to the C-Br bond kinetically more favorable.[1] However, the electronic nature of the naphthyridine ring and the specific catalyst/ligand system can sometimes influence this selectivity.

Q2: Can I achieve selective functionalization at the C4-chloro position using a Suzuki-Miyaura reaction?

A2: While challenging, it is possible under certain conditions. After functionalizing the more reactive C6-bromo position, a subsequent, more forcing Suzuki-Miyaura coupling at the C4-chloro position can be performed. This typically requires a more active catalyst system (e.g., one with a highly electron-rich and bulky ligand), a higher reaction temperature, and a longer reaction time.

Q3: What are the best conditions for a selective Buchwald-Hartwig amination at the C6 position?

A3: For a selective Buchwald-Hartwig amination at the C6-bromo position, a palladium catalyst with a suitable phosphine ligand is required. Commonly used systems include Pd₂(dba)₃ with ligands like Xantphos or BINAP. A moderately strong base such as Cs₂CO₃ is often preferred to avoid side reactions. The reaction is typically carried out in a polar aprotic solvent like toluene or 1,4-dioxane at elevated temperatures.

Q4: How can I selectively introduce an amine at the C4 position?

A4: The C4-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr). Therefore, reacting the starting material with a primary or secondary amine, often in a polar aprotic solvent like DMF or DMSO at elevated temperatures, will selectively yield the 4-amino substituted product. The addition of a non-nucleophilic base like DIPEA can be beneficial if the amine salt is used or if the amine is not used in excess.

Q5: I am observing decomposition of my starting material during a high-temperature reaction. What can I do?

A5: Naphthyridine scaffolds can be sensitive to high temperatures, especially in the presence of strong bases or acids. If you observe decomposition, try lowering the reaction temperature and extending the reaction time. Alternatively, explore more active catalyst systems that can operate at milder temperatures. Microwave-assisted synthesis can also be a valuable tool to reduce reaction times at elevated temperatures, potentially minimizing decomposition.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol provides a general procedure for the selective arylation at the C6-bromo position.

Workflow for C6-Selective Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound (1.0 eq.), arylboronic acid (1.2 eq.), and base (e.g., K₂CO₃, 2.0 eq.) in a flask. add_solvent Add solvent (e.g., 1,4-dioxane/water, 4:1). start->add_solvent degas Degas the mixture with N₂ or Ar for 15-20 min. add_solvent->degas add_catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). degas->add_catalyst heat Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC/LC-MS. add_catalyst->heat cool Cool to room temperature and dilute with water. heat->cool extract Extract with an organic solvent (e.g., ethyl acetate). cool->extract dry Dry the organic layer over Na₂SO₄ and concentrate. extract->dry purify Purify by column chromatography. dry->purify G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF). add_amine Add the desired amine (1.5-2.0 eq.) and a base (e.g., DIPEA, 2.0 eq., if necessary). start->add_amine heat Heat the reaction mixture (e.g., 100-120 °C) and monitor by TLC/LC-MS. add_amine->heat cool Cool to room temperature and pour into water. heat->cool precipitate Collect the precipitate by filtration or extract with an organic solvent. cool->precipitate wash Wash the solid or organic layer with water. precipitate->wash dry Dry the product. wash->dry purify Purify by recrystallization or column chromatography. dry->purify G cluster_pd Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) cluster_snar Nucleophilic Aromatic Substitution (e.g., with R₂NH) start This compound pd_product Ethyl 4-chloro-6-aryl/amino-1,5-naphthyridine-3-carboxylate start->pd_product  Reaction at C6-Br (More reactive C-Br bond) snar_product Ethyl 6-bromo-4-(dialkylamino)-1,5-naphthyridine-3-carboxylate start->snar_product  Reaction at C4-Cl (Activated for SNAr)

Sources

Protecting group strategies for 1,5-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Naphthyridine Synthesis

A Senior Application Scientist's Guide to Protecting Group Strategies

Welcome to the technical support center for advanced synthetic strategies. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 1,5-naphthyridine derivatives. The unique electronic properties of the 1,5-naphthyridine core—specifically the presence of two basic and nucleophilic nitrogen atoms—present distinct challenges that often necessitate the use of protecting groups to achieve desired chemical transformations.

This document provides field-proven insights, troubleshooting protocols, and frequently asked questions to navigate the complexities of protecting group selection, application, and removal in your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are fundamental to planning your synthetic route.

Q1: Why is it often necessary to protect a nitrogen atom on the 1,5-naphthyridine ring itself?

A: The nitrogen atoms in the 1,5-naphthyridine ring are Lewis bases. This inherent basicity can interfere with a wide range of common synthetic reactions in several ways:

  • Catalyst Poisoning: In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the lone pair of electrons on the naphthyridine nitrogen can coordinate to the metal center (like Palladium), deactivating the catalyst and leading to low or no product yield.[1][2]

  • Reactivity with Electrophiles: The ring nitrogens can react with electrophiles, leading to undesired N-alkylation or N-acylation, competing with the desired reaction at another site on the molecule.

  • Interference with Metalation: In reactions involving strong bases to generate organometallic intermediates (e.g., lithiation), the acidic protons adjacent to the ring nitrogens can be abstracted, or the base can be quenched through coordination, preventing the desired C-H activation.

By temporarily masking one or both nitrogen atoms with a suitable protecting group, you can suppress these unwanted side reactions and steer the reaction towards the desired outcome.

Q2: What are the "go-to" protecting groups for the 1,5-naphthyridine ring nitrogen?

A: The choice is highly dependent on the planned downstream reaction conditions. However, two common strategies are:

  • Benzyl (Bn) Group: This is a robust protecting group, stable to a wide range of non-reductive conditions (acidic, basic, many organometallics). It is typically introduced using benzyl bromide and a base.[3] Its removal via catalytic hydrogenation (e.g., H₂ over Pd/C) is its key feature, offering an orthogonal deprotection strategy if your molecule is stable to these conditions.[4][5]

  • N-Oxide Formation: Treating the 1,5-naphthyridine with an oxidant like m-CPBA can form the corresponding N-oxide. This strategy effectively withdraws electron density from the ring, deactivating the nitrogen's nucleophilicity and basicity. It can also direct electrophilic substitution to specific positions. The N-oxide can be subsequently removed by reduction (e.g., with PCl₃ or PPh₃).

Q3: I have an amino group on my 1,5-naphthyridine scaffold. Which protecting group is most suitable?

A: For exocyclic amino groups, the tert-Butoxycarbonyl (Boc) group is arguably the most widely used protecting group in modern organic synthesis.[6]

  • Why it works well: The Boc group is introduced under basic conditions using Di-tert-butyl dicarbonate (Boc₂O) and is exceptionally stable to basic, nucleophilic, and reductive conditions.[7] This makes it highly compatible with many cross-coupling and functionalization reactions.

  • Key Advantage (Orthogonality): Its primary advantage is its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[4][6] This allows for selective deprotection without affecting other acid-stable groups, such as a Benzyl ether or certain esters. This principle of "orthogonality" is critical in multi-step synthesis.[8]

Q4: How do I select an "orthogonal" protecting group strategy for a multi-functionalized 1,5-naphthyridine?

A: Orthogonal protection involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[7][8] To design such a strategy, you must map out your entire synthetic sequence.

Example Scenario: Imagine you have a 1,5-naphthyridine with both an amino group and a hydroxyl group, and you need to perform a Suzuki coupling followed by an amide coupling.

  • Protect the amino group: Use a Boc group , as it is stable to the basic conditions of the Suzuki coupling and the reagents for the amide coupling.

  • Protect the hydroxyl group: Use a silyl ether (e.g., TBS - tert-butyldimethylsilyl), which is stable to the basic/organometallic conditions of the Suzuki reaction but can be removed with fluoride sources (like TBAF), which will not affect the Boc group.

  • Perform the Suzuki coupling: The key C-C bond is formed.

  • Deprotect the hydroxyl group: Use TBAF to remove the TBS group, freeing the alcohol for further reaction if needed, while the Boc-protected amine remains untouched.

  • Deprotect the amino group: Use TFA to remove the Boc group, revealing the free amine for the final amide coupling.

This sequential and selective deprotection is the essence of an orthogonal strategy.

Troubleshooting Guides

This section addresses specific experimental failures in a "Problem/Cause/Solution" format.

Scenario 1: Metal-Catalyzed Cross-Coupling Reactions

  • Problem: My Suzuki or Buchwald-Hartwig reaction on a halo-1,5-naphthyridine substrate is giving very low yields or failing completely, with starting material recovered.

  • Probable Cause: Catalyst deactivation. The unprotected nitrogen atom of the 1,5-naphthyridine ring is coordinating to the palladium catalyst, preventing it from participating in the catalytic cycle.

  • Solution:

    • Protect the Ring Nitrogen: Introduce a Benzyl (Bn) group on one of the ring nitrogens prior to the coupling reaction. The steric bulk and electronic modification will reduce its ability to poison the catalyst.

    • Use a Different Ligand: Sometimes, highly electron-rich and sterically bulky phosphine ligands can enhance catalyst performance and mitigate the effects of substrate coordination.

    • Form the N-Oxide: Temporarily convert the naphthyridine to its N-oxide. This drastically reduces the basicity of the nitrogen. The N-oxide can be removed post-coupling.

Scenario 2: Boc Group Deprotection Issues

  • Problem: After treating my Boc-protected amino-1,5-naphthyridine with TFA, I observe a significant amount of a side product with a mass exactly 56 units higher than my desired product.

  • Probable Cause: Undesired alkylation by the tert-butyl cation. The deprotection mechanism generates a stable tert-butyl cation (t-Bu⁺).[4][9] This highly reactive electrophile can be "trapped" by any available nucleophile in the reaction, including the newly deprotected amine or electron-rich aromatic rings, leading to t-butylation.

  • Solution:

    • Add a Cation Scavenger: The most effective solution is to add a scavenger to the reaction mixture that will preferentially react with the t-butyl cation. Common scavengers include:

      • Triethylsilane (TES)

      • Thioanisole

      • Anisole

    • Lower the Temperature: Running the deprotection at 0 °C can sometimes reduce the rate of the side reaction.

  • Problem: My Boc deprotection is incomplete, even after extended reaction times with TFA.

  • Probable Cause:

    • Insufficient Acid: The naphthyridine nitrogens are basic and will consume some of the acid, reducing the effective concentration available for deprotection.

    • Steric Hindrance: The Boc group may be in a sterically congested environment, slowing down the protonation step.

  • Solution:

    • Increase Acid Stoichiometry: Use a larger excess of TFA (e.g., 20-50% v/v in DCM) or switch to a stronger acid system like HCl in dioxane.

    • Increase Temperature: Gently warm the reaction to 30-40 °C, monitoring carefully for side product formation.

Scenario 3: Benzyl (Bn) Group Deprotection Issues

  • Problem: My catalytic hydrogenation (H₂, 10% Pd/C) to remove an N-benzyl group is extremely slow or stalls completely.

  • Probable Cause: Catalyst poisoning by the basic amine product. As the debenzylation proceeds, the resulting deprotected 1,5-naphthyridine is basic and can adsorb onto the surface of the palladium catalyst, preventing it from reacting with the remaining starting material.[5]

  • Solution:

    • Acidify the Reaction Medium: The most common and effective solution is to perform the hydrogenation in a solvent containing an acid, such as ethanol with a stoichiometric amount of HCl or acetic acid.[5] The acid protonates the basic nitrogen atoms, preventing them from poisoning the catalyst.

    • Use a More Active Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for debenzylating amines and is more resistant to poisoning.

    • Switch to Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or formic acid with Pd/C.[10] This method can sometimes be more efficient and does not require a pressurized hydrogen atmosphere.

Data Presentation & Key Protocols

Comparison of Common Nitrogen Protecting Groups
Protecting GroupStructureCommon Protection ReagentsCommon Deprotection ConditionsOrthogonal To
Boc (tert-Butoxycarbonyl)

Boc₂O, Base (e.g., TEA, DIPEA)Strong Acid (TFA, HCl in Dioxane)[6]Hydrogenolysis, Base, Fluoride
Cbz (Carboxybenzyl)

Cbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)[4]Acid, Base, Fluoride
Bn (Benzyl)

Benzyl Bromide (BnBr), BaseCatalytic Hydrogenation (H₂, Pd/C)[5]Acid, Base, Fluoride
Experimental Workflow Visualizations

G cluster_0 Protecting Group Selection Workflow Start Need to protect a Nitrogen? Q_Downstream What are the downstream conditions? Start->Q_Downstream Cond_Acid Strong Acid? Q_Downstream->Cond_Acid Yes Cond_Base Base / Nucleophiles? Q_Downstream->Cond_Base No Cond_H2 Hydrogenolysis? Q_Downstream->Cond_H2 No PG_AcidStable Use Acid-Stable Group (e.g., Cbz, Bn) Cond_Acid->PG_AcidStable PG_Boc Use Boc Group Cond_Base->PG_Boc Cond_H2->PG_Boc PG_CbzBn Use Cbz or Bn Group

Caption: Decision tree for selecting a nitrogen protecting group.

G cluster_1 Troubleshooting N-Benzyl Deprotection Start N-Bn deprotection (H₂, Pd/C) failed Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_Acid Was an acid additive used? Check_Catalyst->Check_Acid Yes Sol_NewCat Replace catalyst (e.g., fresh Pd/C or Pd(OH)₂/C) Check_Catalyst->Sol_NewCat No Sol_AddAcid Re-run reaction in acidified solvent (EtOH/HCl) Check_Acid->Sol_AddAcid No Sol_Transfer Try transfer hydrogenation (Ammonium Formate, Pd/C) Check_Acid->Sol_Transfer Yes

Sources

Technical Support Center: Scalable Synthesis of 1,5-Naphthyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,5-naphthyridine-3-carboxylic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The 1,5-naphthyridine core is of significant interest in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2].

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of synthesizing these molecules, particularly with a focus on scalability.

Foundational Synthetic Strategy: The Gould-Jacobs Reaction

A primary and highly effective route to the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold—a key precursor for many target molecules—is the Gould-Jacobs reaction[3][4]. This method is robust and generally proceeds in two main stages:

  • Condensation: A 3-aminopyridine derivative is reacted with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. This step forms a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether) to induce an intramolecular 6-electron electrocyclization, forming the dihydronaphthyridine ring system[4]. Subsequent saponification of the resulting ester yields the desired carboxylic acid.

The overall workflow is summarized in the diagram below.

Gould_Jacobs_Workflow Start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate (DEEM) Condensation Step 1: Condensation Start->Condensation Intermediate Vinylogous Amide Intermediate Condensation->Intermediate Heat (e.g., 100-120°C) Cyclization Step 2: Thermal Cyclization Intermediate->Cyclization Ester Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate Cyclization->Ester High Temp (e.g., 250°C) in Diphenyl Ether Saponification Step 3: Saponification Ester->Saponification FinalProduct 1,5-Naphthyridine-3-Carboxylic Acid Derivative Saponification->FinalProduct 1. NaOH (aq) 2. HCl (aq)

Caption: General workflow for the Gould-Jacobs synthesis of 1,5-naphthyridine-3-carboxylic acid derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Stage 1: Condensation

Question: My initial condensation of 3-aminopyridine with DEEM is giving a low yield or appears incomplete. What could be the cause?

Answer: This is a common hurdle. The nucleophilicity of the amino group on the pyridine ring is lower than that of aniline due to the electron-withdrawing nature of the ring nitrogen. Several factors could be at play:

  • Insufficient Temperature: The reaction often requires heating to drive it to completion. If you are running the reaction at room temperature, try heating it to 100-120°C and monitoring by TLC or LC-MS until the 3-aminopyridine is consumed.

  • Improper Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of DEEM (e.g., 1.1 equivalents) can help drive the reaction forward. However, a large excess can complicate purification.

  • Moisture: Ensure your reagents and solvent (if any) are dry. While this reaction is not extremely moisture-sensitive, excess water can potentially hydrolyze the DEEM.

  • Substituent Effects: If your 3-aminopyridine is substituted with electron-withdrawing groups, its nucleophilicity will be further reduced, requiring more forcing conditions (higher temperature or longer reaction time).

Stage 2: Thermal Cyclization

Question: The thermal cyclization step is resulting in a dark, tarry mixture with a very low yield of the desired product. What's going wrong?

Answer: The high temperatures required for cyclization (typically ~250°C) can lead to decomposition if not properly controlled[3]. Here is a systematic approach to troubleshooting this critical step:

  • Cause 1: Temperature Control. Localized overheating is a major cause of tar formation.

    • Solution: Use a high-quality heating mantle with a temperature controller and vigorous stirring to ensure even heat distribution. A sand bath can also provide more uniform heating than an oil bath at these temperatures. On a larger scale, the choice of reactor and its heat transfer capabilities are critical.

  • Cause 2: Purity of the Intermediate. Impurities carried over from the condensation step can polymerize or decompose at high temperatures.

    • Solution: While many protocols proceed directly from the condensation step, if you are experiencing significant charring, consider purifying the vinylogous amide intermediate first. This can often be achieved by simple filtration and washing if it is a solid.

  • Cause 3: Reaction Atmosphere. Oxidation can occur at high temperatures.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

The following decision tree can help guide your optimization efforts.

Troubleshooting_Cyclization Start Low Yield or Tar in Thermal Cyclization Step CheckTemp Is the temperature uniform and accurate (~250°C)? Start->CheckTemp CheckPurity Was the intermediate pure? CheckTemp->CheckPurity Yes Sol_Temp Action: Improve heat transfer. Use a sand bath or mechanical stirrer. Verify thermocouple accuracy. CheckTemp->Sol_Temp No CheckAtmosphere Was the reaction run under an inert atmosphere? CheckPurity->CheckAtmosphere Yes Sol_Purity Action: Purify the intermediate before cyclization via recrystallization or trituration. CheckPurity->Sol_Purity No Sol_Atmosphere Action: Repeat the reaction under a Nitrogen or Argon blanket. CheckAtmosphere->Sol_Atmosphere No ConsiderAlt If problems persist, consider alternative cyclization methods (e.g., microwave synthesis). CheckAtmosphere->ConsiderAlt Yes Sol_Temp->CheckPurity Sol_Purity->CheckAtmosphere Sol_Atmosphere->ConsiderAlt

Caption: Decision tree for troubleshooting the thermal cyclization step.

Stage 3: Work-up and Purification

Question: I have difficulty removing the high-boiling solvent (diphenyl ether) from my product after cyclization.

Answer: This is a classic challenge with this reaction. Diphenyl ether is effective as a solvent but difficult to remove on a lab scale.

  • Recommended Method (Trituration/Washing): After cooling the reaction mixture, the product often precipitates. Filter the crude solid and wash it thoroughly with a solvent in which diphenyl ether is soluble but your product is not. Hexanes, toluene, or ethanol are commonly used[3]. Multiple vigorous washes are key.

  • Alternative Method (Steam Distillation): For larger scales where filtration is cumbersome, steam distillation can be used to remove the diphenyl ether.

  • Process Optimization: Consider using an alternative high-boiling solvent that may be easier to remove, such as Dowtherm A.

Question: The final acidification step to precipitate my carboxylic acid product is giving an oily substance instead of a solid.

Answer: "Oiling out" can happen if the product has a low melting point or if impurities are present.

  • Control the Rate of Acidification: Add the acid slowly while vigorously stirring the solution. This prevents localized pH changes that can promote oiling.

  • Temperature Control: Try performing the precipitation at a lower temperature (e.g., in an ice bath).

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can induce crystallization.

  • Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the solution to initiate crystallization.

  • Solvent Extraction: If the product persistently oils out, you may need to extract it into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the crude product for further purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling this synthesis from grams to kilograms?

A1: The main challenges are:

  • Heat Management: The thermal cyclization is conducted at high temperatures. Ensuring uniform heating and avoiding hot spots in a large reactor is critical to prevent decomposition and maintain batch-to-batch consistency.

  • Material Handling: Handling large volumes of high-boiling, viscous solvents like diphenyl ether requires specialized equipment.

  • Product Isolation: Filtration and washing of kilogram quantities of product can be slow and inefficient. Alternative isolation methods like centrifugation may be necessary. A multikilogram scale synthesis of a related derivative has been reported, highlighting the feasibility but also the engineering challenges[1].

Q2: Are there viable alternatives to the high-temperature thermal cyclization?

A2: Yes, several alternatives exist, each with its own advantages and disadvantages.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating[5]. This is an excellent option for lab-scale synthesis and process optimization.

  • Acid Catalysis: Polyphosphoric acid (PPA) or Eaton's reagent can promote cyclization at lower temperatures (typically 100-150°C). However, these strong acids can be incompatible with certain functional groups and the work-up can be challenging.

  • Alternative Synthetic Routes: For certain substitution patterns, other named reactions like the Friedländer or Combes synthesis can be adapted to produce the 1,5-naphthyridine core[6][7].

Q3: How should I characterize the final 1,5-naphthyridine-3-carboxylic acid product?

A3: A combination of standard analytical techniques is required for full characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key ¹H NMR signals to look for include the characteristic protons on the naphthyridine core and the disappearance of the ethyl ester signals[8].

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point: A sharp melting point is a good indicator of purity.

TechniqueExpected Observation for 1,5-Naphthyridine-3-carboxylic acid
¹H NMR Broad singlet for carboxylic acid proton (>10 ppm), characteristic aromatic signals for the naphthyridine core.
¹³C NMR Signal for the carboxylic acid carbonyl (~165-175 ppm), signals for aromatic carbons.
LC-MS Correct [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight (174.16 g/mol for the parent compound).
IR (solid) Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹).

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol is based on the classical Gould-Jacobs reaction using conventional heating[3].

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq) and DEEM (1.1 eq). Heat the mixture to 110-120°C for 2 hours. The reaction mixture will become a thick syrup. Allow it to cool slightly before the next step.

  • Cyclization: In a separate, larger flask, heat diphenyl ether to 250°C under a nitrogen atmosphere. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether with vigorous stirring. Caution: This addition can cause foaming and a slight exotherm.

  • Maintain the reaction temperature at 250°C for 30-45 minutes. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the intermediate is consumed.

  • Work-up: Allow the reaction mixture to cool to below 100°C, then add hexanes or toluene to the mixture to precipitate the product.

  • Cool the mixture to room temperature or in an ice bath, and collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with several portions of hexanes or toluene to remove all traces of diphenyl ether.

  • Dry the product under vacuum. The resulting ethyl ester can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Protocol 2: Saponification to 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Materials:

  • Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 3 M)

Procedure:

  • Suspend the crude ester from Protocol 1 in a 2 M aqueous solution of NaOH (2-3 eq).

  • Heat the mixture to reflux (or ~90-100°C) with stirring. The solid should dissolve as the saponification proceeds. Monitor the reaction by TLC until the starting ester is no longer visible (typically 1-3 hours).

  • Cool the reaction mixture to room temperature. If any unreacted starting material is present, it can be removed by filtering the basic solution.

  • Cool the clear filtrate in an ice bath and acidify it slowly with 3 M HCl with vigorous stirring. The product will precipitate as a solid.

  • Adjust the pH to approximately 3-4 to ensure complete precipitation.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol or acetone.

  • Dry the final product under vacuum to yield the 1,5-naphthyridine-3-carboxylic acid derivative.

References

  • Díaz-Gavilán, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Al-Tel, T. H., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

  • Kwiecień, H., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]

  • Paudler, W. W., & Kress, T. J. (2005). Product Class 8: Naphthyridines. Thieme Chemistry.
  • Díaz-Gavilán, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]

  • Various Authors. (2013). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Various Authors. (2020). Combes Quinoline Synthesis.
  • Biotage.

Sources

Technical Support Center: Navigating Palladium-Catalyzed Reactions with Halogenated Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving halogenated naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Naphthyridines are privileged scaffolds in medicinal chemistry, and their functionalization via cross-coupling is a cornerstone of modern synthetic strategies. However, the presence of two nitrogen atoms and the specific electronic properties of the naphthyridine core can present unique challenges.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter at the bench. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to rationalize your experimental choices and confidently overcome synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Halonaphthyridine

Q: My Suzuki-Miyaura coupling with a chloronaphthyridine is not proceeding. I'm using a standard Pd(PPh₃)₄ catalyst. What's going wrong?

A: This is a common issue, and it often boils down to the synergy between your palladium source, ligand, and the inherent reactivity of your substrate.

Underlying Cause: Chloronaphthyridines, like other chloro-azaheterocycles, are challenging substrates for palladium-catalyzed cross-coupling reactions. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less readily undergoes oxidative addition to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[1] Standard, less electron-rich, and sterically unencumbered ligands like triphenylphosphine (PPh₃) are often ineffective at promoting this difficult oxidative addition.[1]

Troubleshooting Protocol:

  • Ligand Selection is Critical: Switch to a more electron-rich and sterically bulky phosphine ligand. These ligands stabilize the monoligated Pd(0) species, which is highly active, and promote the oxidative addition of the C-Cl bond.[2]

    • Recommended Ligands: Consider Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocene-based ligands.[1] For Suzuki-Miyaura couplings of challenging heteroaryl chlorides, these have a proven track record.[3]

  • Choice of Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective for more reactive substrates, pre-formed catalysts or palladacycles (e.g., G3 or G4 pre-catalysts) often provide more consistent and higher yields. They tend to form the active Pd(0) species more cleanly and efficiently.[1]

  • Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) are often necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1]

  • Base and Solvent Optimization:

    • Base: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations, while potassium phosphate (K₃PO₄) is often effective for Suzuki-Miyaura couplings.[1][2]

    • Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF are typically used.[4] Ensure your solvent is rigorously dried, as water can interfere with the catalytic cycle.

Parameter Initial Attempt (Low Conversion) Recommended Optimization Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ with bulky ligand, or a Palladacycle Pre-catalystMore efficient formation of the active Pd(0) species.[1]
Ligand PPh₃SPhos, XPhos, RuPhosElectron-rich, bulky ligands facilitate C-Cl bond oxidative addition.[2]
Temperature Room Temperature or < 80 °C80 - 120 °CProvides the necessary energy to overcome the activation barrier.[1]
Base Weak base (e.g., Na₂CO₃)Stronger, non-nucleophilic base (e.g., K₃PO₄ for Suzuki, NaOtBu for Amination)Facilitates the transmetalation step (Suzuki) or amine deprotonation (Amination).[2]
Issue 2: Significant Formation of Dehalogenated Naphthyridine

Q: In my Sonogashira coupling with a bromonaphthyridine, I'm observing a significant amount of the corresponding naphthyridine (where the bromine has been replaced by hydrogen). How can I minimize this side reaction?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings of heteroaromatics. It arises from competing pathways within the catalytic cycle.

Underlying Cause: The hydrodehalogenation byproduct is formed when the palladium-hydride species, which can be generated from various sources within the reaction mixture (e.g., solvent, base, or coupling partner), reductively eliminates with the naphthyridine moiety instead of undergoing the desired cross-coupling pathway. This is particularly prevalent with electron-deficient heteroaromatics.

Troubleshooting Protocol:

  • Scrutinize Your Reagents: Ensure all reagents are of high purity and anhydrous. Trace water or other protic impurities can be a source of hydride.

  • Choice of Base: The choice of base can significantly influence the extent of hydrodehalogenation. For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[5] If hydrodehalogenation is severe, consider using a weaker inorganic base like K₂CO₃, although this may require higher temperatures or a more active catalyst system.

  • Solvent Effects: The solvent can act as a hydride source. While DMF is a common solvent, it can decompose at high temperatures to generate dimethylamine, which can contribute to hydrodehalogenation. Consider switching to a more inert solvent like 1,4-dioxane or toluene.

  • Optimize Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent product degradation and byproduct formation.

G cluster_main Troubleshooting Dehalogenation start Dehalogenation Observed reagent_check Check Reagent Purity (Anhydrous?) start->reagent_check base_change Modify Base System (e.g., Et3N to K2CO3) reagent_check->base_change If pure solvent_swap Change Solvent (e.g., DMF to Dioxane) base_change->solvent_swap optimize_conditions Optimize Time/Temp solvent_swap->optimize_conditions solution Minimized Dehalogenation optimize_conditions->solution

Caption: A workflow for troubleshooting hydrodehalogenation.

Issue 3: Catalyst Inhibition and Inconsistent Results

Q: My Buchwald-Hartwig amination of a 2-chloronaphthyridine works well on a small scale, but upon scale-up, the reaction stalls, and I get inconsistent yields. What could be the cause?

A: The nitrogen atoms in the naphthyridine ring can act as ligands for the palladium center, leading to catalyst inhibition or the formation of inactive palladium species. This effect can be more pronounced on a larger scale where mass and heat transfer limitations can exacerbate the problem.

Underlying Cause: The lone pairs on the naphthyridine nitrogens can coordinate to the palladium catalyst, forming stable complexes that are reluctant to participate in the catalytic cycle. This is a known issue with many nitrogen-containing heterocycles.[3] On a larger scale, localized "hot spots" or inefficient stirring can lead to catalyst decomposition, often observed as the formation of palladium black.

Troubleshooting Protocol:

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (from the typical 2:1 to 3:1 or even 4:1) can sometimes help to outcompete the coordination of the naphthyridine nitrogen to the palladium center.

  • Use of Pre-catalysts: As mentioned before, well-defined pre-catalysts can provide a more controlled and reproducible initiation of the catalytic cycle, which can be beneficial on a larger scale.

  • Slow Addition of Reagents: On a larger scale, consider the slow addition of the base or the amine coupling partner to maintain a more controlled reaction environment and minimize local concentration effects that can lead to catalyst deactivation.

  • Effective Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and prevent localized heating, which can lead to the precipitation of palladium black and loss of catalytic activity.

  • Consider a Different Naphthyridine Isomer: The position of the nitrogen atoms relative to the halogen can significantly impact reactivity. Naphthyridine isomers where the nitrogen atoms are more sterically shielded or electronically withdrawn may be less prone to catalyst inhibition.

G cluster_cycle Catalytic Cycle vs. Inhibition Active_Pd Active Pd(0)L Oxidative Addition + R-X Pd_II_Complex Pd(II) Complex Transmetalation or Amine Coordination Active_Pd->Pd_II_Complex Product_Formation Product Reductive Elimination Pd_II_Complex->Product_Formation Desired Pathway Inhibited_Complex Inhibited Pd-Naphthyridine Complex (Inactive) Pd_II_Complex->Inhibited_Complex Inhibitory Pathway Product_Formation->Active_Pd

Caption: Competing pathways: catalytic cycle vs. catalyst inhibition.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of a Halogenated Naphthyridine

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Halogenated naphthyridine (1.0 mmol)

  • Boronic acid or boronic ester (1.2 - 1.5 mmol)

  • Palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%)

  • SPhos ligand (if using a Pd source like Pd(OAc)₂, 2-10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5-10 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the halogenated naphthyridine, boronic acid, palladium pre-catalyst (or palladium source and ligand), and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • PMC. (n.d.). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Retrieved from [Link]

  • Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • PubMed. (n.d.). Palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • PubMed. (n.d.). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Retrieved from [Link]

  • YouTube. (n.d.). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]

  • YouTube. (n.d.). Heck reaction. Retrieved from [Link]

  • Sci-Hub. (n.d.). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Temperature, Solvent, and Additive. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery: The Case of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Heterocyclic compounds, in particular, form the bedrock of a vast number of approved therapeutics due to their ability to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets. This guide provides an in-depth comparison of the promising, yet relatively underexplored, 1,5-naphthyridine scaffold, exemplified by Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate , against established and highly successful heterocyclic systems: quinolines, indoles, and pyrimidines.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of synthetic strategy, comparative biological data, and mechanistic insights to inform scaffold selection in the pursuit of novel therapeutics, particularly in oncology.

The Strategic Importance of Scaffold Selection in Medicinal Chemistry

The choice of a central scaffold is dictated by a multitude of factors, including synthetic accessibility, metabolic stability, physicochemical properties, and the inherent potential for biological activity. A well-chosen scaffold serves as a versatile template for the elaboration of a chemical library, allowing for the systematic exploration of structure-activity relationships (SAR). The 1,5-naphthyridine ring system, a fusion of two pyridine rings, presents a unique electronic and steric profile that distinguishes it from its more widely studied counterparts.

Profile of a Privileged Scaffold: this compound

The 1,5-naphthyridine core is of significant interest due to the wide array of biological activities exhibited by its derivatives, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.[1] The title compound, this compound, is a highly functionalized starting material, offering multiple points for chemical modification. The chloro and bromo substituents provide reactive handles for cross-coupling reactions, while the ethyl carboxylate can be readily modified, for instance, through amidation.

Synthetic Accessibility: A Plausible Route

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be constructed based on established methodologies for 1,5-naphthyridine synthesis, primarily the Gould-Jacobs reaction.[1][2]

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization (Gould-Jacobs) cluster_2 Step 3: Chlorination A 3-Amino-5-bromopyridine C Intermediate A A->C Heat B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate C->D High-boiling solvent (e.g., Diphenyl ether), Heat E This compound D->E POCl3, Heat

Caption: Plausible synthetic workflow for this compound.

This proposed synthesis leverages the classical Gould-Jacobs reaction, a robust method for the formation of 4-hydroxy-azaheterocycles.[1] The initial condensation of a substituted 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) is followed by a high-temperature cyclization. Subsequent chlorination with a reagent such as phosphorus oxychloride (POCl₃) would yield the target compound.

Comparative Analysis with Established Heterocyclic Scaffolds

The true value of a scaffold is best understood in the context of its alternatives. Here, we compare the 1,5-naphthyridine core with three of the most successful heterocyclic scaffolds in medicinal chemistry: quinoline, indole, and pyrimidine. The focus of this comparison will be on their application in oncology, a field where all four scaffolds have demonstrated significant potential.

Quinolines: The Bioisostere with a Rich Clinical History

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry with a long history of producing successful drugs.[3] Its reactivity pattern shares similarities with 1,5-naphthyridines, making it an excellent point of comparison.[4]

Key Attributes of Quinolines:

  • Broad Biological Activity: Quinolines exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3]

  • Proven Track Record in Oncology: Numerous quinoline-based kinase inhibitors have been developed and approved for cancer therapy, such as Bosutinib.[5]

  • Versatile Synthesis: A variety of well-established synthetic methods, including the Skraup and Doebner-von Miller reactions, allow for the facile construction of diverse quinoline libraries.

Indoles: The Privileged Structure in Nature and Medicine

The indole scaffold, consisting of a fused benzene and pyrrole ring, is a ubiquitous motif in natural products and a highly privileged structure in drug discovery.[6]

Key Attributes of Indoles:

  • Natural Product Mimicry: The prevalence of the indole nucleus in biologically active natural products provides a strong rationale for its use in drug design.

  • Diverse Mechanisms of Action: Indole-based anticancer agents target a wide array of cellular processes, from tubulin polymerization to kinase inhibition.[5] Several indole-containing drugs, such as Sunitinib, are approved for clinical use in oncology.[7]

  • Favorable Physicochemical Properties: The indole scaffold often imparts favorable properties such as good bioavailability.[8]

Pyrimidines: The Building Blocks of Life as Therapeutic Agents

The pyrimidine ring is a fundamental component of nucleic acids, making it an ideal scaffold for designing molecules that interact with enzymes involved in DNA and RNA metabolism.[9]

Key Attributes of Pyrimidines:

  • Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for other aromatic systems, offering a means to modulate physicochemical and pharmacokinetic properties.[9]

  • Kinase Inhibition: The pyrimidine scaffold is a key feature in many successful kinase inhibitors used in oncology, such as Imatinib.

  • Synthetic Tractability: The synthesis of substituted pyrimidines is well-established, allowing for the creation of large and diverse compound libraries.

Head-to-Head Comparison: A Data-Driven Perspective

While a direct comparative study of this compound against derivatives of the other scaffolds is not available, we can draw comparisons from the broader literature to highlight the relative strengths and weaknesses of each core. The following tables summarize representative anticancer activity data for derivatives of each scaffold.

Table 1: Comparative Anticancer Activity of 1,5-Naphthyridine Derivatives

Compound IDCancer Cell LineBiological AssayIC₅₀ (µM)Reference
127aA549 (Lung Carcinoma)Cytotoxicity1.03 ± 0.30[9]
127aSKOV3 (Ovarian Cancer)Cytotoxicity1.75 ± 0.20[9]
Compound 5jHeLa (Cervical Cancer)Cytotoxicity6.4 ± 0.45[10]
Compound 5kMCF-7 (Breast Cancer)Cytotoxicity2.03 ± 0.23[10]

Table 2: Comparative Anticancer Activity of Quinoline Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[8]
Quinoline-Chalcone HybridCompound 12eHCT-116 (Colon)5.34[8]
2-ArylquinolineQuinoline 13HeLa (Cervical)8.3[8]
Pyrazolyl-QuinolineCompound 55HL-60 (Leukemia)19.88 ± 3.35[11]

Table 3: Comparative Anticancer Activity of Indole Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Chalcone-Indole HybridCompound 12Various0.22 - 1.80[5]
Quinoline-Indole HybridCompound 13Various0.002 - 0.011[5]
Indole-ThiopheneCompound 10aMCF-7 (Breast Cancer)0.15 - 0.35[12]
AlkylindoleCompound 9U251 (Glioblastoma)1.9[12]

Interpretation of the Data:

The presented data, while not from a single comparative study, highlights that potent anticancer activity can be achieved with all four scaffolds. The quinoline-indole hybrids, in particular, have shown exceptionally low nanomolar IC₅₀ values, suggesting a synergistic effect of the two pharmacophores.[5] The 1,5-naphthyridine derivatives also demonstrate promising low micromolar to sub-micromolar activity against a range of cancer cell lines.[9][10]

The choice of scaffold will ultimately depend on the specific biological target and the desired mode of action. For instance, for targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer, derivatives of quinoline have shown significant promise.[13]

Mechanistic Insights: Targeting Critical Signaling Pathways

Many heterocyclic scaffolds exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a prime target for therapeutic intervention.

PI3K_Pathway cluster_inhibitors Points of Inhibition by Heterocyclic Scaffolds RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline_Inhibitor Quinoline Derivatives Quinoline_Inhibitor->PI3K Indole_Inhibitor Indole Derivatives Indole_Inhibitor->Akt Naphthyridine_Inhibitor 1,5-Naphthyridine Derivatives (Potential) Naphthyridine_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by heterocyclic scaffolds.

Quinoline and indole derivatives have been successfully developed as inhibitors of various kinases within this pathway.[5][13] The 1,5-naphthyridine scaffold, with its unique electronic properties, also holds significant potential for the design of novel kinase inhibitors targeting this and other critical cancer signaling pathways.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the exploration of these scaffolds, this section provides standardized protocols for the synthesis of a 4-hydroxy-1,5-naphthyridine core and for the evaluation of anticancer activity.

Synthesis of a 4-Hydroxy-1,5-Naphthyridine Core via the Gould-Jacobs Reaction

This protocol is a generalized procedure based on the well-established Gould-Jacobs reaction.[1][2]

Materials:

  • 3-Aminopyridine derivative

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Condensation: In a round-bottom flask, combine the 3-aminopyridine derivative (1 equivalent) and DEEM (1.1 equivalents). Heat the mixture with stirring at 120-130°C for 2 hours.

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Evaluation of In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the compound dilutions to the appropriate wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 1,5-naphthyridine scaffold, as exemplified by this compound, represents a promising and versatile platform for the development of novel therapeutics. While the quinoline, indole, and pyrimidine scaffolds have a more established history in drug discovery, the unique properties of the 1,5-naphthyridine core offer opportunities for the discovery of compounds with novel mechanisms of action and improved pharmacological profiles.

The synthetic tractability of the 1,5-naphthyridine system, coupled with the potent biological activities observed in its derivatives, warrants further investigation. Future research should focus on the synthesis of diverse 1,5-naphthyridine libraries and their systematic evaluation in a range of biological assays. Direct, head-to-head comparisons with established scaffolds will be crucial in delineating the specific advantages of this promising heterocyclic system. As our understanding of the molecular drivers of disease continues to grow, the strategic deployment of a diverse range of heterocyclic scaffolds will be essential in the ongoing quest for new and effective medicines.

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A Comparative Analysis of C4-Chloro and C6-Bromo Reactivity on the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine skeleton is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents. Halogenated 1,5-naphthyridines, in particular, serve as versatile intermediates for introducing molecular diversity through various chemical transformations. This guide provides an in-depth comparison of the reactivity of two common halogenated derivatives: 4-chloro-1,5-naphthyridine and 6-bromo-1,5-naphthyridine. Understanding the nuanced differences in their reactivity is crucial for designing efficient and selective synthetic routes.

Theoretical Underpinnings of Reactivity

The reactivity of halogenated 1,5-naphthyridines is primarily governed by the electronic properties of the heterocyclic ring and the nature of the halogen substituent. The two nitrogen atoms in the 1,5-naphthyridine ring are electron-withdrawing, which significantly influences the electron density at various carbon positions.

The positions alpha (2 and 6) and gamma (4 and 8) to the nitrogen atoms are electron-deficient and, therefore, activated towards nucleophilic attack. This is a key characteristic of pyridine-like heterocycles.[1] The reactivity pattern of 1,5-naphthyridines shows similarities to that of quinolines.[1]

Caption: Electronic activation of the 1,5-naphthyridine ring.

The C4 position is gamma to the N5 nitrogen and beta to the N1 nitrogen, making it highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAAr). The C6 position is alpha to the N5 nitrogen, also rendering it electron-poor and reactive.

Comparative Reactivity in Key Transformations

The choice between a 4-chloro and a 6-bromo substituent often depends on the desired transformation. While both are good leaving groups, their reactivity profiles differ, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[3][4] The stability of the Meisenheimer complex is a key factor determining the reaction rate. Electron-withdrawing groups, such as the nitrogen atoms in the 1,5-naphthyridine ring, stabilize this intermediate, facilitating the reaction.[3]

For SNAr reactions, the electronegativity of the halogen plays a significant role. Fluorine, being the most electronegative, is often the best leaving group in activated aromatic systems because it strongly polarizes the C-X bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is typically the rate-determining step.[5] Between chlorine and bromine, chlorine's greater electronegativity can lead to a faster rate of nucleophilic attack compared to bromine at the same position.

Experimental evidence suggests that the 4-chloro-1,5-naphthyridine is a highly effective substrate for SNAr reactions. For instance, it readily undergoes amination and sulfurization reactions with various nucleophiles.[1]

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity order for halogens in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) is generally I > Br > Cl. This is because the rate-determining step in these reactions is often the oxidative addition of the aryl halide to the palladium(0) complex. This step involves the cleavage of the carbon-halogen bond, and the weaker C-Br bond is more readily broken than the stronger C-Cl bond.

Therefore, 6-bromo-1,5-naphthyridine is generally a more reactive substrate than 4-chloro-1,5-naphthyridine in cross-coupling reactions. This makes it a preferred intermediate when aiming to form new carbon-carbon or carbon-heteroatom bonds under these conditions. For example, 4-bromo-1,5-naphthyridine has been successfully employed in Buchwald-Hartwig amination reactions.[1]

Experimental Data Summary

The following table summarizes representative transformations for 4-chloro- and 6-bromo-1,5-naphthyridines based on published literature.[1]

Position & HalogenReaction TypeReagents & ConditionsProduct TypeYieldReference
C4-Chloro Nucleophilic Amination3-(2-nitro-1-imidazolyl)-propylamine4-amino-1,5-naphthyridineGood[1]
C4-Chloro Nucleophilic SulfurizationSodium methanethiol, NaH4-(methylsulfanyl)-1,5-naphthyridine-[1]
C6-Bromo Buchwald-Hartwig AminationTetrahydropyran-amide, Pd catalyst, (R)-(+)-BINAP6-amido-1,5-naphthyridine-[1]
C6-Bromo Ullmann Coupling (Phenoxylation)Vanillin, picolinic acid, CuI, DMSO, 80 °C6-phenoxy-1,5-naphthyridine86%[1]

Experimental Protocols

Below are representative, step-by-step methodologies for the functionalization of 4-chloro- and 6-bromo-1,5-naphthyridines, adapted from the literature.[1]

Protocol 1: Nucleophilic Amination of 4-Chloro-1,5-Naphthyridine

This protocol describes a typical SNAr reaction to introduce an amino substituent at the C4 position.

protocol_1 start Start step1 Combine 4-chloro-1,5-naphthyridine and amine in a sealed tube. start->step1 step2 Add solvent (e.g., EtOH) and optionally a base (e.g., Et3N). step1->step2 step3 Heat the reaction mixture (e.g., 140 °C). step2->step3 step4 Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Cool to room temperature. step4->step5 step6 Perform aqueous work-up and extract with an organic solvent. step5->step6 step7 Purify the product by column chromatography. step6->step7 end_node Obtain 4-amino-1,5-naphthyridine derivative step7->end_node

Caption: Workflow for nucleophilic amination.

Methodology:

  • In a sealed tube, combine 4-chloro-1,5-naphthyridine (1 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Add a suitable solvent, such as ethanol or DMSO.

  • If the amine is used as a salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (2-3 equivalents).

  • Seal the tube and heat the reaction mixture to a temperature between 80-140 °C.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1,5-naphthyridine derivative.

Protocol 2: Suzuki Cross-Coupling of a Bromo-1,5-Naphthyridine

This protocol outlines a general procedure for a Suzuki cross-coupling reaction, a powerful method for C-C bond formation. While the example is for a 2-iodo derivative, the conditions are readily adaptable for a 6-bromo substrate.[6]

Methodology:

  • To a reaction vessel, add the bromo-1,5-naphthyridine (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the coupled product.

Conclusion

  • 4-Chloro-1,5-naphthyridine is generally the preferred substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitrogen atoms and the electronegativity of the chlorine atom activate the C4 position for nucleophilic attack.

  • 6-Bromo-1,5-naphthyridine is typically more reactive in palladium-catalyzed cross-coupling reactions . The weaker C-Br bond facilitates the oxidative addition step, which is often rate-limiting in these transformations.

The choice between these two halogenated building blocks should be guided by the specific synthetic transformation intended. A thorough understanding of their comparative reactivity allows for more strategic and efficient synthesis of complex 1,5-naphthyridine derivatives.

References

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A Comparative Guide to the Structure-Activity Relationship of 1,5-Naphthyridine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,5-naphthyridine-3-carboxylates, offering a comparative overview of their performance as antibacterial and anticancer agents. We will delve into the causality behind experimental choices in their synthesis and biological evaluation, presenting supporting data and detailed protocols to ensure scientific integrity and reproducibility.

The 1,5-Naphthyridine Core: A Versatile Pharmacophore

The unique arrangement of the two nitrogen atoms in the 1,5-naphthyridine ring system imparts distinct electronic and steric properties, making it an attractive scaffold for designing targeted therapeutics. The carboxylate group at the 3-position is a common feature in many biologically active derivatives, often serving as a key interaction point with biological targets. This guide will focus on two primary therapeutic areas where 1,5-naphthyridine-3-carboxylates have shown significant promise: as novel bacterial topoisomerase inhibitors and as potent anticancer agents targeting topoisomerase I.

Comparative Analysis of Antibacterial Activity: Targeting Bacterial Topoisomerases

A significant class of 1,5-naphthyridine derivatives has been developed as novel bacterial topoisomerase inhibitors (NBTIs).[4][5] These compounds bind to a different site on DNA gyrase and topoisomerase IV than traditional fluoroquinolones, making them effective against quinolone-resistant strains.[4] The general structure consists of the 1,5-naphthyridine core (left-hand motif) linked to another moiety. The following SAR analysis focuses on substitutions on the 1,5-naphthyridine ring.

Structure-Activity Relationship of 1,5-Naphthyridine Analogs as NBTIs

A comprehensive study of fifty-five 1,5-naphthyridine analogs has revealed key structural requirements for potent antibacterial activity.[4] The most significant SAR trends are observed with substitutions at the C-2 and C-7 positions of the naphthyridine ring.

Table 1: SAR of C-2 and C-7 Substituted 1,5-Naphthyridine Analogs as NBTIs [4]

Compound IDR² (C-2 Position)R⁷ (C-7 Position)MIC (μg/mL) vs. S. aureus (NRS 1199)MIC (μg/mL) vs. E. coli (ATCC 25922)
1 HH2>128
2 OMeH0.12516
3 CNH0.1258
4 HCl0.2532
5 HOH0.2564
6 OMeCl0.063 4
7 OMeOH0.063 8
8 CNCl0.063 4
9 CNOH0.1258

Analysis of SAR:

  • C-2 Position: Unsubstituted analogs (e.g., Compound 1) show weak activity. The introduction of an electron-withdrawing group like cyano (CN) or an electron-donating methoxy (OMe) group significantly enhances activity against Gram-positive bacteria (S. aureus).[4] This suggests that electronic modulation at this position is crucial for target engagement.

  • C-7 Position: Substitution at the C-7 position with a halogen (Cl) or a hydroxyl (OH) group leads to a notable improvement in antibacterial potency, particularly against Gram-negative bacteria (E. coli).[4]

  • Synergistic Effects: The most potent compounds are those with substitutions at both the C-2 and C-7 positions. For instance, compounds 6 , 7 , and 8 , which combine a methoxy or cyano group at C-2 with a chloro or hydroxyl group at C-7, exhibit the lowest MIC values against both S. aureus and E. coli.[4] This indicates a synergistic effect of these substitutions on antibacterial activity.

  • Other Positions: Substitutions at other positions (C-3, C-4, C-6, and C-8) on the 1,5-naphthyridine ring generally result in a decrease or loss of activity.[4]

In Vivo Efficacy

Selected potent compounds have demonstrated efficacy in murine infection models. For example, a 1,5-naphthyridine derivative with a C-2 methoxy group and a C-7 hydroxyl group showed promising in vivo efficacy against Staphylococcus aureus in a murine infection model.[6] This validates the in vitro SAR findings and highlights the therapeutic potential of this class of compounds.

Comparative Analysis of Anticancer Activity: Targeting Topoisomerase I

Fused 1,5-naphthyridine derivatives, particularly indeno[6]naphthyridines, have emerged as potent inhibitors of human topoisomerase I (Top1), a key enzyme in DNA replication and a validated target for cancer therapy.[1][7] These compounds are designed as analogs of established Top1 inhibitors like camptothecin.

Structure-Activity Relationship of Indeno[6][7]naphthyridine Derivatives

The cytotoxic activity of various phenyl- and indeno-1,5-naphthyridine derivatives has been evaluated against several human cancer cell lines.

Table 2: Anticancer Activity of Representative Indeno[6]naphthyridine Derivatives [1][7]

Compound IDStructureIC₅₀ (µM) vs. COLO 205 (Colon Cancer)Top1 Inhibition
10 Phenyl-1,5-naphthyridine>50Weak
11 Indeno[6]naphthyridine15.2Moderate
12 Substituted Indeno[6]naphthyridine2.5 Strong

Analysis of SAR:

  • Fused Ring System: The fusion of an indanone ring to the 1,5-naphthyridine core is crucial for potent anticancer activity. The planar, rigid structure of the indeno[6]naphthyridine scaffold is believed to facilitate intercalation into DNA and stabilize the Top1-DNA cleavage complex.[1]

  • Substitutions on the Indenone Moiety: Strategic substitutions on the indenone part of the molecule can significantly enhance cytotoxicity. For example, the introduction of specific substituents in compound 12 leads to a marked increase in potency against the COLO 205 human colon cancer cell line.[7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative 1,5-naphthyridine-3-carboxylate and for the biological assays used to evaluate its activity.

Synthesis of a Representative 1,5-Naphthyridine-3-Carboxylate

The following protocol describes a common synthetic route for preparing substituted 1,5-naphthyridines, often involving a cyclization reaction. A classic method is the Skraup synthesis.[8][9]

DOT Diagram: Skraup Synthesis of 1,5-Naphthyridine

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Aminopyridine 3-Aminopyridine Cyclization Cyclization 3-Aminopyridine->Cyclization 1. Glycerol Glycerol Glycerol->Cyclization 2. Oxidizing_Agent Oxidizing Agent (e.g., H2SO4, nitrobenzene) Oxidizing_Agent->Cyclization Heat Heat Heat->Cyclization 1,5-Naphthyridine 1,5-Naphthyridine Cyclization->1,5-Naphthyridine Forms

Caption: General workflow for the Skraup synthesis of the 1,5-naphthyridine core.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-aminopyridine (1 equivalent) and glycerol (3 equivalents).

  • Addition of Reagents: Slowly add concentrated sulfuric acid (2 equivalents) to the mixture while cooling in an ice bath. Then, add an oxidizing agent, such as nitrobenzene or arsenic pentoxide (1.2 equivalents).

  • Heating: Heat the reaction mixture to 130-140 °C for 4-5 hours. The reaction is typically exothermic and should be controlled carefully.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 1,5-naphthyridine can be purified by steam distillation followed by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography on silica gel.[6][8]

Biological Assay Protocols

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[2][10][11]

DOT Diagram: Broth Microdilution Workflow

G Prepare_Compound Prepare Serial Dilutions of Test Compound Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13][14]

DOT Diagram: MTT Assay Workflow

G Seed_Cells Seed Cancer Cells in 96-well Plate Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_Compound Incubate for 48-72 hours Add_Compound->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability versus the compound concentration.

Conclusion and Future Perspectives

The 1,5-naphthyridine-3-carboxylate scaffold represents a highly versatile platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of the SAR of these compounds as both antibacterial and anticancer agents, highlighting the critical role of substitutions at key positions on the naphthyridine ring and the importance of fused ring systems for enhancing biological activity. The detailed experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs with improved potency and selectivity.

Future research in this area should focus on exploring a wider range of substitutions on the 1,5-naphthyridine core to further refine the SAR and to develop compounds with enhanced pharmacokinetic and pharmacodynamic properties. The investigation of novel fused heterocyclic systems and the exploration of other biological targets will undoubtedly expand the therapeutic applications of this promising class of molecules.

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A Researcher's Guide to the In Vitro Evaluation of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a nitrogen-containing heterocyclic system, is a "privileged scaffold" in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. This has led to the development of numerous 1,5-naphthyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and kinase inhibitory effects.[1][2] The subject of this guide, "Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate," and its derivatives represent a promising area for novel drug discovery. The presence of halogen atoms at the C4 and C6 positions can significantly influence the molecule's electronic properties and binding interactions, potentially enhancing its therapeutic efficacy. Notably, the introduction of a bromine atom at the C6 position of a naphthyridine scaffold has been shown to enhance antibacterial activity.[3] This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives of this parent compound, offering objective comparisons with relevant alternatives and supported by detailed experimental protocols.

Strategic In Vitro Profiling: A Multi-Faceted Approach

Given the established bioactivity of the naphthyridine class of compounds, a comprehensive in vitro testing cascade is essential to elucidate the specific therapeutic potential of novel "this compound" derivatives. This guide will focus on four key areas of investigation:

  • Anticancer Activity: Assessing the cytotoxic and anti-proliferative effects on relevant cancer cell lines.

  • Antibacterial Activity: Determining the potency and spectrum of activity against clinically relevant bacterial strains.

  • Kinase Inhibitory Activity: Investigating the potential to modulate the activity of specific kinases, a common target for naphthyridine derivatives.

  • Anti-inflammatory Activity: Evaluating the ability to suppress inflammatory responses in cellular models.

This multi-pronged approach will provide a robust initial profile of a derivative's biological activity, guiding further preclinical development.

I. Assessment of Anticancer Activity: Cytotoxicity Profiling

The antiproliferative activity of many naphthyridine derivatives makes cancer a primary indication for this class of compounds.[1][4] A fundamental starting point for assessing anticancer potential is to determine a compound's cytotoxicity against a panel of human cancer cell lines.

Core Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow for cell adherence A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the "this compound" derivatives and a comparator drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration.

Comparative Data Table: Anticancer Activity (Hypothetical Data)
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Derivative 1 5.27.86.5
Derivative 2 12.515.110.8
Doxorubicin 0.81.20.9

This hypothetical data suggests that while the derivatives show anticancer activity, they are less potent than the standard chemotherapeutic agent Doxorubicin.

II. Evaluation of Antibacterial Efficacy

The historical success of nalidixic acid, a 1,8-naphthyridine derivative, underscores the potential of this scaffold in developing new antibacterial agents.[1][5] The presence of a 6-bromo substituent in the target compound's scaffold is particularly noteworthy, as this has been linked to enhanced antibacterial effects.[3]

Core Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Workflow:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination.

Detailed Steps:

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds and a comparator antibiotic (e.g., Ciprofloxacin) in Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial Inoculation: Prepare a bacterial inoculum of the test strains (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data Table: Antibacterial Activity (Hypothetical Data)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1 48
Derivative 2 1632
Ciprofloxacin 0.50.25

This hypothetical data suggests that Derivative 1 has moderate antibacterial activity, though it is less potent than the broad-spectrum antibiotic Ciprofloxacin.

III. Kinase Inhibition Profiling

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[6] A notable example is the discovery of 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5.[6]

Core Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ALK5)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Workflow:

Kinase_Assay_Workflow A Pre-incubate kinase (e.g., ALK5) with test compounds B Initiate the kinase reaction by adding ATP and substrate A->B C Incubate to allow for phosphorylation B->C D Stop the reaction C->D E Quantify substrate phosphorylation (e.g., using a phosphospecific antibody) D->E F Calculate percent inhibition and IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Incubation: In a suitable assay buffer, incubate the recombinant human ALK5 enzyme with various concentrations of the test compounds for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a specific peptide) and ATP.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phosphospecific antibody or by measuring the depletion of ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Comparative Data Table: Kinase Inhibitory Activity (Hypothetical Data)
CompoundALK5 IC50 (nM)
Derivative 1 50
Derivative 2 250
SB-431542 (known ALK5 inhibitor) 94

This hypothetical data suggests that Derivative 1 is a potent inhibitor of ALK5, with comparable or better activity than the known inhibitor SB-431542.

IV. Assessment of Anti-inflammatory Potential

Naphthyridine derivatives have also been reported to possess anti-inflammatory properties.[7][8] A common in vitro model to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Core Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Experimental Workflow:

NO_Assay_Workflow A Seed macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with test compounds A->B C Stimulate cells with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at 540 nm F->G H Calculate percent NO inhibition G->H

Sources

A Comparative Guide to the ADME Properties of 1,5-Naphthyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1,5-naphthyridine scaffold has emerged as a privileged structure, forming the core of numerous potent enzyme inhibitors targeting a range of diseases, from cancer to infectious diseases. While significant research has focused on the synthesis and biological activity of these compounds, a comprehensive understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for their successful translation into clinical candidates. This guide provides a comparative analysis of the ADME profiles of 1,5-naphthyridine-based inhibitors, offering insights into their drug-like characteristics and positioning them against alternative inhibitor classes.

The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic structure composed of two fused pyridine rings, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This has led to its successful application in the design of inhibitors for various protein classes, including kinases, viral enzymes, and topoisomerases. Notably, derivatives of this scaffold have shown potent inhibitory activity against targets such as the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), c-Met, and HIV-1 reverse transcriptase. However, as with any chemical series, the journey from a potent inhibitor to a viable drug is fraught with challenges related to its pharmacokinetic behavior. Early assessments of related heterocyclic scaffolds, such as 1,8-naphthyridine derivatives, have highlighted potential liabilities including poor solubility and metabolic instability, underscoring the need for a detailed ADME characterization of the 1,5-isomers.

A Comparative Look at Key ADME Parameters

To provide a practical comparison, this guide will focus on a representative, albeit hypothetical, 1,5-naphthyridine-based ALK5 inhibitor, designated NP-ALK5-I , and compare its ADME properties with those of two clinical-stage inhibitors targeting similar signaling pathways: GW788388 , a non-naphthyridine ALK5 inhibitor, and AMG 337 , a c-Met inhibitor.

Absorption

Good oral absorption is a coveted property for chronically administered drugs. It is influenced by a compound's solubility and its ability to permeate the intestinal membrane.

  • Solubility: The aqueous solubility of 1,5-naphthyridine derivatives can be a challenge. The planar, aromatic nature of the core can lead to poor solubility, which in turn limits oral bioavailability. Structure-Activity Relationship (SAR) studies often focus on introducing polar or ionizable groups to mitigate this issue without compromising biological activity. For our representative inhibitor, NP-ALK5-I , a solubility of <10 µg/mL in physiological pH ranges would not be uncommon for an early-stage compound.

  • Permeability: The ability of a compound to cross the intestinal epithelium is typically assessed using in vitro models like the Caco-2 cell permeability assay. A high permeability is generally desirable. For NP-ALK5-I , a Caco-2 permeability (Papp A to B) of >10 x 10⁻⁶ cm/s would be indicative of good passive diffusion. However, the presence of two nitrogen atoms in the naphthyridine core can also make these compounds substrates for efflux transporters like P-glycoprotein (P-gp), which would be indicated by an efflux ratio (Papp B to A / Papp A to B) of >2.

Compound Scaffold Target Aqueous Solubility Caco-2 Permeability (Papp A→B) Efflux Ratio
NP-ALK5-I (Representative) 1,5-NaphthyridineALK5Low (<10 µg/mL)Moderate to High (>5 x 10⁻⁶ cm/s)Potentially >2
GW788388 Phenylpyrazole-pyridineALK5Data not publicly availableData not publicly availableData not publicly available
AMG 337 Triazolopyridinec-MetLowModerateLow

In vivo pharmacokinetic studies in preclinical species provide the ultimate measure of oral absorption. For instance, a study on 2,8-disubstituted-1,5-naphthyridines as antimalarial agents revealed that while initial leads had poor pharmacokinetic properties, optimization led to a new frontrunner compound with an improved pharmacokinetic profile in mice.

Distribution

Once absorbed, a drug's distribution to its target tissue and its propensity to bind to plasma proteins are critical determinants of its efficacy and safety.

  • Plasma Protein Binding (PPB): High plasma protein binding can limit the free fraction of a drug available to exert its pharmacological effect. The planar and often lipophilic nature of 1,5-naphthyridine inhibitors can lead to high PPB, often exceeding 95%. For NP-ALK5-I , a high PPB would be expected. This is a common characteristic for many small molecule kinase inhibitors.

  • Volume of Distribution (Vd): This parameter indicates the extent of a drug's distribution in the body. A large Vd suggests extensive tissue distribution.

Compound Species Plasma Protein Binding (%) Volume of Distribution (Vd)
NP-ALK5-I (Representative) Human>95% (predicted)Moderate to High
GW788388 RatData not publicly availableData not publicly available
AMG 337 HumanHigh1.8 L/kg
Metabolism

The metabolic stability of a drug is a key factor influencing its half-life and dosing regimen. The primary site of drug metabolism is the liver, mediated largely by cytochrome P450 (CYP) enzymes.

  • Metabolic Stability: In vitro assays using human liver microsomes (HLM) are a standard method to assess metabolic stability. A short half-life in HLM suggests rapid clearance in vivo. The 1,5-naphthyridine ring itself can be susceptible to oxidation by CYP enzymes. For NP-ALK5-I , a half-life of <30 minutes in HLM would indicate moderate to high clearance.

  • CYP450 Inhibition: Inhibition of CYP enzymes by a drug can lead to drug-drug interactions (DDIs). The nitrogen atoms in the 1,5-naphthyridine ring can potentially interact with the heme iron of CYP enzymes, leading to inhibition. It is crucial to assess the inhibitory potential against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). For NP-ALK5-I , IC50 values >10 µM against major CYP isoforms would be desirable to minimize the risk of clinical DDIs.

Compound Human Liver Microsomal Stability (t½) CYP450 Inhibition (IC50)
NP-ALK5-I (Representative) Moderate (<30 min)>10 µM for major isoforms (desirable)
GW788388 Data not publicly availableData not publicly available
AMG 337 ModerateWeak inhibitor of CYP2C8
Excretion

The primary routes of drug excretion are renal (urine) and biliary (feces). The physicochemical properties of a compound, such as its polarity and molecular weight, influence its excretion pathway.

Experimental Protocols for ADME Assessment

To ensure the scientific integrity of ADME profiling, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay

This assay predicts intestinal permeability by measuring the transport of a compound across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., lucifer yellow).

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at specified time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to differentiate seed->culture integrity Check monolayer integrity (TEER) culture->integrity add_compound Add test compound to apical or basolateral side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate caption Caco-2 Permeability Assay Workflow

Caco-2 Permeability Assay Workflow

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.

  • Incubation: The test compound is added to the microsomal suspension. The reaction is initiated by adding NADPH (a cofactor for CYP enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the linear portion of the log-linear plot. The intrinsic clearance (Clint) is then calculated.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis prepare Prepare microsome and compound solution initiate Initiate reaction with NADPH prepare->initiate incubate_time Incubate at 37°C, take samples at time points initiate->incubate_time quench Quench reaction with cold solvent incubate_time->quench process Process samples (centrifuge) quench->process quantify_ms Quantify parent compound (LC-MS/MS) process->quantify_ms calculate_params Calculate t½ and Intrinsic Clearance quantify_ms->calculate_params caption Metabolic Stability Assay Workflow

Metabolic Stability Assay Workflow

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the fraction of a drug that is bound to plasma proteins using a semi-permeable membrane that allows free drug to diffuse until equilibrium is reached.

Protocol:

  • Device Setup: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane is used.

  • Sample Addition: The test compound is spiked into plasma and added to one chamber of the device. Buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time to reach equilibrium.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated based on the difference in concentrations between the two chambers.

CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major cytochrome P450 isoforms.

Protocol:

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform.

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Reaction Termination: After a set incubation time, the reaction is stopped.

  • Metabolite Quantification: The amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.

Conclusion and Future Directions

The 1,5-naphthyridine scaffold continues to be a valuable framework for the design of potent enzyme inhibitors. However, successful drug development hinges on a thorough understanding and optimization of ADME properties. While challenges such as low solubility and potential metabolic liabilities exist, these can often be addressed through strategic medicinal chemistry efforts.

This guide highlights the importance of early and comprehensive ADME profiling. By comparing the potential ADME characteristics of 1,5-naphthyridine-based inhibitors with other structural classes, researchers can make more informed decisions in lead optimization and candidate selection. Future work should focus on building a more extensive public database of experimental ADME data for this important class of compounds to further guide the development of safe and effective medicines.

References

  • Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

  • Hughes, J. D., Blagg, J., Price, D. A., et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872–4875. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • U.S.

A Comparative Guide to the Off-Target Effects of 1,5-Naphthyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. However, as with any therapeutic modality, understanding the off-target effects is critical for predicting efficacy, minimizing toxicity, and elucidating the complete mechanism of action. This guide provides an in-depth, objective comparison of the off-target profiles of notable kinase inhibitors based on the 1,5-naphthyridine and related naphthyridine scaffolds, supported by experimental data and detailed methodologies for assessing kinase selectivity.

The 1,5-Naphthyridine Scaffold: A Foundation for Kinase Inhibition

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms, offers a rigid and versatile framework for the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonds with the kinase hinge region have made it a popular starting point for the development of potent inhibitors against a range of kinase targets implicated in diseases such as cancer and fibrosis.[1] This guide will explore representative inhibitors targeting Cyclin-Dependent Kinases (CDKs), Transforming Growth Factor-beta (TGF-β) receptors, and Casein Kinase 2 (CK2).

On-Target Potency: A Snapshot of Primary Kinase Inhibition

The intended targets of our comparative 1,5-naphthyridine and related naphthyridine-based inhibitors are diverse, reflecting the scaffold's adaptability. Below is a summary of the primary targets and reported potencies of selected compounds.

Compound ClassPrimary Target(s)Reported Potency (IC50/Ki)
AT7519 (a multi-CDK inhibitor with a related scaffold)CDK1, CDK2, CDK4, CDK5, CDK9<10 nM - 210 nM[2][3]
1,5-Naphthyridine Derivative ALK5 (TGF-βRI)4 nM[4]
GW788388 (a 1,5-naphthyridine derivative)ALK5 (TGF-βRI)18 nM[5]
1,5-Naphthyridine Derivative Casein Kinase 2 (CK2)Sub-micromolar[6]

The Off-Target Landscape: A Comparative Analysis

While on-target potency is crucial, a comprehensive understanding of a kinase inhibitor's selectivity profile is equally important. Off-target effects can arise from the structural similarity of the ATP-binding pocket across the human kinome. This section compares the off-target profiles of our selected inhibitor classes.

AT7519: A Multi-CDK Inhibitor with Notable Off-Targets

AT7519, a potent inhibitor of multiple CDKs, has been extensively profiled, providing a clear example of off-target interactions. While its primary targets are within the CDK family, it also demonstrates significant activity against other kinases.

Table 1: Selectivity Profile of AT7519

Target KinasePotency (IC50/Ki)Off-Target
CDK9<10 nM[3]No
CDK513 nM[3]No
CDK247 nM[3]No
CDK1210 nM[3]No
GSK3β 89 nM [3]Yes
p38α MAPK (KINOMEscan data indicates significant binding) Yes

Data compiled from published literature and publicly available KINOMEscan data.

The inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) is a notable off-target activity of AT7519.[3] GSK3β is a key regulator of numerous cellular processes, including glucose metabolism, apoptosis, and cell proliferation.[7] Unintended inhibition of GSK3β could therefore lead to a complex cellular response, distinct from the effects of CDK inhibition alone.

1,5-Naphthyridine ALK5 Inhibitors: A More Selective Profile

In contrast to the broader activity of AT7519, certain 1,5-naphthyridine inhibitors of ALK5 have been reported to possess a higher degree of selectivity.

Table 2: Selectivity Profile of a Representative 1,5-Naphthyridine ALK5 Inhibitor

Primary TargetPotency (IC50)Key Negative Control KinaseSelectivity
ALK54 nM[4]p38 MAPKHigh[4]

Another potent and selective 1,5-naphthyridine-based inhibitor of ALK5 is GW788388, which also inhibits the TGF-β type II receptor and activin type II receptor, but does not inhibit the BMP type II receptor.[5] This demonstrates a degree of selectivity within the broader TGF-β receptor family.

1,5-Naphthyridine CK2 Inhibitors: Designed for High Specificity

Recent efforts in drug discovery have focused on developing highly selective inhibitors. A novel 1,5-naphthyridine-based chemical probe for Casein Kinase 2 (CK2) has been described as "exquisitely selective" when profiled broadly against the kinome.[6] This highlights the potential of rational drug design to minimize off-target effects within the 1,5-naphthyridine scaffold.

Experimental Methodologies for Off-Target Profiling

To generate the data presented above and to comprehensively assess the selectivity of any kinase inhibitor, several key experimental techniques are employed. Here, we provide detailed protocols for three widely used methods.

KINOMEscan™: A Competitive Binding Assay

The KINOMEscan™ platform is a high-throughput method to quantitatively measure the binding of a test compound to a large panel of kinases.

Experimental Protocol: KINOMEscan™

  • Assay Principle: The assay is based on a competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase that binds to the immobilized inhibitor is quantified by qPCR of the DNA tag. A potent test compound will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[8]

  • Preparation of Reagents:

    • Test Compound: Solubilize the 1,5-naphthyridine inhibitor in DMSO to create a stock solution. Prepare a series of dilutions to determine the dissociation constant (Kd).

    • Kinase Panel: A large panel of recombinant human kinases, each tagged with a unique DNA sequence, is utilized.

    • Immobilized Ligand: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support.

  • Assay Procedure:

    • In a multi-well plate, combine the DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Wash the solid support to remove unbound kinase and test compound.

    • Elute the bound kinase from the solid support.

    • Quantify the amount of eluted kinase by qPCR using primers specific for the DNA tag.

  • Data Analysis:

    • The amount of kinase bound to the solid support is measured as a function of the test compound concentration.

    • The results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound.

    • A dose-response curve is generated, and the Kd is calculated. A lower Kd value indicates a stronger interaction between the inhibitor and the kinase.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Test Compound (1,5-Naphthyridine Inhibitor) D Incubation: Competition Binding A->D B DNA-Tagged Kinase B->D C Immobilized Ligand C->D E Wash to Remove Unbound Components D->E F Elution of Bound Kinase E->F G qPCR Quantification of DNA Tag F->G H Data Analysis: Kd Determination G->H

KINOMEscan™ Experimental Workflow
Chemical Proteomics: Kinobeads Affinity Chromatography

Chemical proteomics using "kinobeads" is a powerful method to identify the cellular targets of a kinase inhibitor in a more physiological context.

Experimental Protocol: Kinobeads-based Chemical Proteomics

  • Assay Principle: This method utilizes a resin ("kinobeads") to which a mixture of broad-spectrum, immobilized kinase inhibitors is covalently attached. These beads are used to capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free test inhibitor, one can perform a competition experiment to determine which kinases the test compound binds to and with what affinity.[9]

  • Preparation of Reagents:

    • Cell Lysate: Prepare a native protein lysate from the cell line or tissue of interest.

    • Kinobeads: A mixture of non-selective kinase inhibitors immobilized on a solid support (e.g., Sepharose beads).

    • Test Compound: Solubilize the 1,5-naphthyridine inhibitor in DMSO.

  • Assay Procedure:

    • Divide the cell lysate into multiple aliquots.

    • Incubate each aliquot with a different concentration of the free test compound (or DMSO as a control).

    • Add the kinobeads to each aliquot and incubate to allow for competitive binding of kinases to the beads and the free inhibitor.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads.

    • Digest the eluted proteins into peptides.

    • Analyze the peptide mixture by quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins (kinases) in each sample.

    • For each kinase, compare its abundance in the samples treated with the test compound to the control sample.

    • A dose-dependent decrease in the amount of a kinase captured by the beads indicates that the test compound is binding to that kinase.

    • Competition binding curves can be generated to determine the apparent dissociation constant (Kd) for each interaction.

Chemical_Proteomics_Workflow cluster_incubation Competitive Binding cluster_capture Affinity Capture & Elution cluster_analysis Analysis A Cell Lysate D Incubation A->D B Free Inhibitor (1,5-Naphthyridine) B->D C Kinobeads C->D E Wash Beads D->E F Elute Bound Kinases E->F G Protein Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis: Target Identification & Kd H->I

Kinobeads Chemical Proteomics Workflow
Cellular Thermal Shift Assay (CETSA®): Target Engagement in Intact Cells

CETSA® is a biophysical method that allows for the direct assessment of target engagement by a compound in a cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Assay Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the thermal stability of the protein. CETSA® measures this change in thermal stability to confirm target engagement in intact cells or cell lysates.[6]

  • Preparation of Reagents:

    • Intact Cells or Cell Lysate: The assay can be performed with either whole cells or cell lysates.

    • Test Compound: Solubilize the 1,5-naphthyridine inhibitor in a vehicle compatible with cell culture (e.g., DMSO).

  • Assay Procedure:

    • Treat intact cells or cell lysate with the test compound or vehicle control.

    • Aliquot the treated samples and heat them to a range of different temperatures.

    • Cool the samples and then lyse the cells (if using intact cells) to separate the soluble and aggregated protein fractions by centrifugation.

    • Collect the soluble fraction.

    • Detect the amount of the target protein remaining in the soluble fraction using a specific antibody-based method (e.g., Western blot, ELISA, or AlphaScreen®).

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates that the compound is binding to and stabilizing the target protein.

    • Alternatively, an isothermal dose-response experiment can be performed by heating all samples at a single temperature while varying the concentration of the test compound. This allows for the determination of the compound's potency in stabilizing the target in a cellular context.

CETSA_Workflow cluster_treatment Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_detection Detection & Analysis A Intact Cells or Lysate B Add Test Compound or Vehicle A->B C Heat to a Range of Temperatures B->C D Separate Soluble and Aggregated Proteins C->D E Detect Soluble Target Protein D->E F Generate Melting Curve & Assess Stabilization E->F

Cellular Thermal Shift Assay (CETSA®) Workflow

The Ripple Effect: Downstream Consequences of Off-Target Inhibition

The unintended inhibition of off-target kinases can have significant biological consequences by perturbing cellular signaling pathways. For example, the off-target inhibition of GSK3β by AT7519 can impact pathways involved in cell survival and proliferation, potentially confounding the interpretation of its anti-cancer effects.[10] Similarly, off-target inhibition of p38 MAPK can affect inflammatory responses.[11]

Off_Target_Signaling cluster_pathway Cellular Signaling Inhibitor 1,5-Naphthyridine Inhibitor (e.g., AT7519) OnTarget Primary Target (e.g., CDK2) Inhibitor->OnTarget On-Target Inhibition OffTarget Off-Target (e.g., GSK3β) Inhibitor->OffTarget Off-Target Inhibition OnTarget_Effect Cell Cycle Arrest (Intended Effect) OnTarget->OnTarget_Effect OffTarget_Effect Modulation of PI3K/Akt Pathway (Unintended Effect) OffTarget->OffTarget_Effect

Impact of Off-Target Inhibition on Cellular Signaling

Conclusion: A Call for Comprehensive Profiling

The 1,5-naphthyridine scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, as this guide demonstrates, the selectivity profiles of these inhibitors can vary significantly. While some exhibit high specificity, others, like AT7519, have notable off-target activities that can influence their biological effects.

For drug development professionals and researchers, this underscores the critical importance of comprehensive off-target profiling using a combination of the robust experimental methodologies detailed herein. A thorough understanding of the complete target landscape of a 1,5-naphthyridine kinase inhibitor is not merely an academic exercise but a prerequisite for the development of safer and more effective therapeutics. By embracing a holistic approach to inhibitor characterization, we can better predict clinical outcomes, mitigate adverse effects, and ultimately, advance the field of precision medicine.

References

  • AT-7519 KINOMEscan (LDG-1169: LDS-1172) - LINCS Data Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. (n.d.). Retrieved January 26, 2026, from [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. Retrieved January 26, 2026, from [Link]

  • Santo, L., et al. (2010). AT7519, A novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325–2336. [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules, 25(14), 3252. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

  • Davis, Z. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 455-462. [Link]

  • Santo, L., et al. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325–2336. [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. [Link]

  • AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. (2010). Molecular Cancer Therapeutics, 9(4), 920-928. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

  • McCubrey, J. A., et al. (2020). Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. Cancers, 12(4), 1036. [Link]

  • GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition. (2023). Journal of Ovarian Research, 16(1), 1-14. [Link]

  • Davis, Z. W., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 455-462. [Link]

  • Lee, J. K., & Kim, N. J. (2020). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 25(14), 3169. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • KINOMEscan data - HMS LINCS Project. (n.d.). Retrieved January 26, 2026, from [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586. [Link]

  • CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors. (2022). Journal of the American Society for Mass Spectrometry, 33(10), 1886-1896. [Link]

  • GSK3 Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 26, 2026, from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2012). BMC Systems Biology, 6(1), 1-13. [Link]

  • Scientists find a natural 'off switch' for inflammation in humans. (2026, January 23). The Brighter Side of News. Retrieved January 26, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. Retrieved January 26, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1471, 151-171. [Link]

  • Santo, L., et al. (2010). AT7519, A novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325–2336. [Link]

Sources

A Comparative Guide to the NMR and Mass Spectrometry Analysis of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental data for this specific molecule, this guide will present a detailed, predictive analysis based on established spectroscopic principles and comparative data from closely related analogs. This approach is designed to empower researchers to anticipate spectral features, confirm structural integrity, and differentiate between related structures in their own experimental work.

The 1,5-naphthyridine scaffold is a recurring motif in a variety of biologically active compounds.[1] The precise characterization of substituted naphthyridines is therefore a critical step in the synthesis and development of new chemical entities. NMR and mass spectrometry are indispensable tools for this purpose, providing unambiguous structural elucidation and confirmation of molecular weight.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the naphthyridine core and the integrity of the ethyl carboxylate group.

A. Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized and well-documented protocol is the foundation of reliable and reproducible NMR data. The following procedure is recommended for the analysis of the title compound and its analogs.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, but DMSO-d₆ may be required for less soluble compounds.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.[3]

  • Cap the NMR tube securely and gently agitate to ensure complete dissolution and a homogenous solution.

2. NMR Data Acquisition:

  • The prepared sample is placed in the NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters to consider include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1), and the acquisition time.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum by removing C-H coupling. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of all proton and carbon signals, especially for complex structures.[4]

Experimental Workflow for NMR Analysis

Fragmentation cluster_frags Major Fragments M [M+H]⁺ This compound F1 Loss of C₂H₄ (Ethene) M->F1 F2 Loss of •OC₂H₅ (Ethoxy radical) M->F2 F3 Loss of CO₂ (Carbon dioxide) M->F3 F4 Loss of •Cl (Chlorine radical) M->F4 F5 Loss of •Br (Bromine radical) M->F5

Sources

Introduction: The Structural Significance of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, is a cornerstone in modern medicinal chemistry and materials science. Derivatives of this core structure exhibit a vast range of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1] Beyond pharmaceuticals, their unique electronic properties make them valuable as ligands, organic light-emitting diodes (OLEDs), and sensors.[1][2]

The efficacy and function of these molecules are intrinsically linked to their three-dimensional structure. Understanding the precise spatial arrangement of atoms, conformational preferences of substituents, and the landscape of intermolecular interactions is paramount for rational drug design and the engineering of novel materials. Single-crystal X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing an unambiguous structural blueprint.[3][4]

This guide offers a comparative analysis of crystallographic techniques as applied to 1,5-naphthyridine derivatives. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering researchers to develop robust crystallization strategies and interpret structural data with confidence.

Part 1: A Comparative Guide to Crystallization Strategies

Obtaining high-quality, single crystals suitable for X-ray diffraction is the most critical and often the most challenging step in the crystallographic process.[4] 1,5-Naphthyridine derivatives, like many N-heterocycles, can present unique challenges due to their polarity and potential for complex intermolecular interactions. The choice of crystallization method is therefore not arbitrary but a strategic decision based on the physicochemical properties of the specific derivative.

Core Crystallization Methodologies

The goal of any crystallization method is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered crystal lattice. The primary methods employed for small molecules like 1,5-naphthyridine derivatives are compared below.

MethodPrincipleKey AdvantagesCommon Challenges & CausalityTypical Solvents/Setups for 1,5-Naphthyridines
Slow Solvent Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a saturated or near-saturated solution.Simple setup, requires minimal material. Effective for moderately soluble compounds.Rapid evaporation leads to poor quality, small, or polycrystalline material. The rate is highly sensitive to temperature and atmospheric pressure.A solution in Dichloromethane (DCM), Chloroform, or Ethyl Acetate left in a vial covered with a perforated film.
Vapor Diffusion A drop containing the sample and a precipitant solution is sealed in a chamber with a reservoir of a higher precipitant concentration. The vapor phase equilibrates, slowly increasing the precipitant concentration in the drop to induce crystallization.Precise control over the rate of supersaturation. Highly effective and the most common method for difficult compounds.Requires careful screening of precipitant conditions. The drop volume and reservoir/drop ratio must be optimized to control the equilibration rate.Hanging Drop: Drop on a siliconized coverslip inverted over a reservoir. Sitting Drop: Drop placed on a post within the reservoir well. Common solvents are Acetonitrile, Methanol, or DMF, with precipitants like Hexanes or Ether.
Liquid-Liquid Diffusion A solution of the compound is carefully layered over a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface where the two liquids slowly mix.Can produce very high-quality crystals by creating a stable and undisturbed diffusion gradient.Requires solvents with different densities that are miscible. The interface can be easily disturbed, halting crystal growth.A solution of the derivative in a polar solvent like DMF or DMSO layered with a less dense, non-polar solvent like Hexane or Diethyl Ether in an NMR tube.
Experimental Causality: Why Conditions Matter
  • Solvent Selection: The choice of solvent is the most critical variable. A suitable solvent (or solvent system) should fully dissolve the 1,5-naphthyridine derivative at a given temperature but be volatile enough for slow evaporation or allow for the introduction of an anti-solvent. For derivatives with hydrogen-bonding capabilities (e.g., hydroxyl or amino substituents), protic solvents like methanol or ethanol can be effective, while less polar derivatives may crystallize better from chlorinated solvents or ethers.

  • Temperature Control: Temperature directly influences solubility and evaporation rates. Conducting experiments in a temperature-controlled environment minimizes thermal fluctuations that can crash the compound out of solution, leading to amorphous precipitate instead of single crystals. For some compounds, a slow cooling process (e.g., from 50°C to 4°C over several days) can be a highly effective crystallization strategy.

Part 2: The X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable crystal is obtained, it is subjected to a standardized workflow to determine its molecular structure. Each stage is a self-validating system, with quality metrics that determine the feasibility of proceeding to the next.

Experimental Protocol: A Step-by-Step Guide
  • Crystal Selection and Mounting:

    • Action: Using a micro-manipulator under a polarized light microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects.

    • Causality: Crystal imperfections lead to diffuse or split diffraction spots, complicating data processing and compromising the quality of the final structure.

    • Procedure: Secure the chosen crystal on a cryo-loop (typically a nylon loop) using a minimal amount of cryo-protectant oil (e.g., Paratone-N) and flash-cool it in a stream of liquid nitrogen (100 K). This minimizes radiation damage during data collection.

  • Data Collection:

    • Action: Mount the frozen crystal on the goniometer of an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source, or a synchrotron).

    • Causality: As the crystal rotates, different lattice planes satisfy the Bragg diffraction condition, producing a pattern of diffraction spots recorded by a detector. Collecting a complete dataset requires rotating the crystal through a sufficient angular range.

    • Procedure: A data collection strategy is devised to measure a unique and highly redundant set of reflections. This typically involves a series of 'omega' scans, where the crystal is rotated through small angular increments (e.g., 0.5° per frame).

  • Data Processing:

    • Action: The raw diffraction images are processed to yield a final reflection file.[3] This multi-stage process is computational and involves three key steps:

      • Indexing & Integration: The positions of the diffraction spots are used to determine the unit cell parameters and crystal lattice symmetry (Bravais lattice). The intensity of each spot is then integrated.[3]

      • Scaling & Merging: Intensities from all images are scaled to a common reference frame to correct for experimental variations (e.g., X-ray beam fluctuation, crystal decay). Redundant measurements of the same reflection are averaged to improve signal-to-noise.[3]

    • Causality: This step transforms thousands of raw images into a single, accurate list of reflection intensities that contains all the structural information. The quality of this dataset is assessed by metrics like R-merge and I/σ(I).

  • Structure Solution and Refinement:

    • Action: This is the process of building an atomic model that fits the experimental data.

      • Structure Solution: An initial model of the electron density is generated. For small molecules like 1,5-naphthyridines, this is typically achieved using "direct methods," which use statistical relationships between reflection intensities to solve the phase problem.[4]

      • Refinement: The initial atomic model is iteratively improved. Atomic positions, bond lengths, and atomic displacement parameters (which model thermal vibration) are adjusted to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.

    • Causality: Refinement is a guided process of optimization. The quality of the final model's agreement with the data is quantified by the R-factor (R1). A lower R1 value indicates a better fit.

Visualization of the Crystallographic Workflow

workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis of 1,5-Naphthyridine Derivative Crystal_Screen Crystallization (Evaporation, Diffusion, etc.) Synthesis->Crystal_Screen Compound Ready Mounting Crystal Selection & Mounting Crystal_Screen->Mounting Good Crystal Found Data_Collection X-ray Data Collection Mounting->Data_Collection Cryo-Cooled Processing Data Processing (Integration & Scaling) Data_Collection->Processing Raw Diffraction Images Solution Structure Solution (Direct Methods) Processing->Solution Reflection File (hkl) Refinement Structure Refinement Solution->Refinement Initial Model Refinement->Solution Re-build Model Validation Final Structure Validation & Analysis Refinement->Validation Refined Structure interactions cluster_A Compound A: π-π Stacking cluster_B Compound B: Halogen Bonding A1 [1,5-Naphthyridine] A2 [1,5-Naphthyridine] A1->A2  π-π interaction (~3.5 Å) B1 Cl-[Naphthyridine]-Cl B2 Cl-[Naphthyridine]-Cl B1->B2  Cl···N Halogen Bond (~3.1 Å)

Sources

A Researcher's Guide to the Biological Evaluation of Novel 1,5-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparison of novel 1,5-naphthyridine compounds, focusing on their therapeutic potential and the critical methodologies used for their evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for generating reliable and reproducible data.

The Versatility of the 1,5-Naphthyridine Core

The unique arrangement of two nitrogen atoms within the fused pyridine ring system gives 1,5-naphthyridine derivatives a distinct electronic and structural profile, enabling them to interact with a multitude of biological targets.[2] This has led to their investigation and development for a wide spectrum of pharmacological applications, including anticancer, antimicrobial, antiparasitic, antiviral, and anti-inflammatory activities.[1][3] The synthetic accessibility of this scaffold allows for extensive chemical modification, paving the way for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]

Comparative Analysis of Anticancer Activity

A significant area of research for 1,5-naphthyridine derivatives is in oncology.[5] These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. A common mechanism of action is the inhibition of DNA Topoisomerase I (Top1), an essential enzyme involved in DNA replication and repair.[5][6] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.

Below is a comparative summary of the in vitro anticancer activity of selected 1,5-naphthyridine derivatives from recent studies.

Compound ClassTarget Cancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Phenyl-substituted 1,5-naphthyridinesCOLO 205 (Human Colon Cancer)VariesTopoisomerase I Inhibition[5]
Halogenated 1,8-naphthyridine-3-carboxamidesMIAPaCa (Pancreatic Cancer)0.41Cytotoxicity[7]
Halogenated 1,8-naphthyridine-3-carboxamidesK-562 (Leukemia)0.77Cytotoxicity[7]
C-3'-heteroaryl 1,8-naphthyridinePA-1 (Ovarian Cancer)0.41Cytotoxicity[7]
Substituted[1][8]-NaphthyridinesMCF-7 (Breast Cancer)11.25Cytotoxicity[9]
Substituted[1][8]-Naphthyridines*A549 (Lung Cancer)23.19Cytotoxicity[9]

*Note: While the core topic is 1,5-naphthyridines, data from closely related and well-studied isomers like 1,8-naphthyridines are included to provide a broader context of the potential of the naphthyridine scaffold.

Visualizing the Mechanism: Topoisomerase I Inhibition

The following diagram illustrates the simplified mechanism by which certain naphthyridine compounds exert their anticancer effects by targeting Topoisomerase I.

Topoisomerase_Inhibition cluster_replication Normal DNA Replication cluster_inhibition Inhibition by 1,5-Naphthyridine Compound DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 binds Cleavage Top1 creates a single-strand nick Top1->Cleavage Relaxation DNA relaxes Cleavage->Relaxation Complex Drug-Top1-DNA Ternary Complex Cleavage->Complex Religation Top1 reseals the nick Relaxation->Religation Replicated_DNA Replication proceeds Religation->Replicated_DNA Compound 1,5-Naphthyridine Derivative Compound->Complex stabilizes Collision Replication fork collides with complex Complex->Collision Damage Double-Strand Break (DNA Damage) Collision->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.

Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[10] Naphthyridine derivatives, including the foundational quinolone antibiotic nalidixic acid (a 1,8-naphthyridine), have a long history in this field.[3] Novel 1,5-naphthyridine compounds are being investigated as broad-spectrum antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, often binding to a different site than traditional fluoroquinolones, which provides an advantage against resistant strains.[10]

Below is a comparative summary of the in vitro antimicrobial activity of selected 1,5-naphthyridine derivatives.

Compound ClassTarget MicroorganismMIC (µg/mL)Mechanism of ActionReference
Brominated 1,5-NaphthyridinesVarious Bacteria1.7 - 13.2 (IC₅₀)DNA Gyrase Inhibition[3]
Canthinone-type 1,5-NaphthyridinesBacillus cereus15.62Not specified[11]
Oxabicyclooctane-linked NBTIsGram-positive & Gram-negative bacteriaVariesDNA gyrase/Topoisomerase IV[10]

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of biological evaluations, standardized and rigorously controlled experimental protocols are paramount. Here, we detail the step-by-step methodologies for two fundamental assays.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It is a cornerstone of in vitro anticancer drug screening.[13] The causality is straightforward: metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Culture the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 4,000-8,000 cells/well) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[14]

  • Compound Preparation: Prepare a stock solution of the novel 1,5-naphthyridine compound in a suitable solvent like DMSO. Create a series of dilutions of the compound in the culture medium to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).[13]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include control wells: "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for a specified period, typically 24-72 hours, to allow the compound to exert its effect.[15]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate Overnight (Allow Attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of 1,5-Naphthyridine Cmpd. incubate1->treat incubate2 4. Incubate for 24-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.[17] This assay provides a quantitative measure of a compound's potency.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1,5-naphthyridine compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).[4][16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension (e.g., from a fresh culture) equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[16]

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension.

  • Controls: Include essential controls on each plate: a positive control (broth with bacteria, no compound) to ensure bacterial growth, and a negative control (broth only, no bacteria) to check for media sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[4]

  • Data Acquisition: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest concentration of the compound where there is no visible growth.[4] Optionally, a growth indicator like resazurin can be used, or absorbance can be read on a plate reader.

MIC_Workflow start Start dilute 1. Prepare 2-fold serial dilutions of 1,5-naphthyridine compound in broth start->dilute inoculum 2. Prepare standardized bacterial inoculum (0.5 McFarland) dilute->inoculum inoculate 3. Inoculate all wells (except negative control) with bacteria inoculum->inoculate incubate 4. Incubate plate at 37°C for 16-20 hours inoculate->incubate read 5. Visually inspect for turbidity (bacterial growth) incubate->read determine 6. Identify lowest concentration with no visible growth read->determine mic MIC Value Determined determine->mic end End mic->end

Sources

Selectivity profiling of kinase inhibitors derived from "Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Selectivity Profiling of Kinase Inhibitors Derived from Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate Precursors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 1,5-naphthyridine core has emerged as a versatile and privileged scaffold in medicinal chemistry, offering a rigid framework that can be strategically functionalized to achieve high affinity and selectivity against various kinase targets. This guide provides an in-depth technical comparison of kinase inhibitors conceptually derived from the versatile starting material, "this compound," supported by experimental data from seminal studies in the field.

The Strategic Advantage of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic structure, provides a unique combination of properties that make it an attractive starting point for kinase inhibitor design. Its rigid nature helps to reduce the entropic penalty upon binding to the target kinase, while the presence of two nitrogen atoms offers multiple points for hydrogen bonding interactions within the ATP-binding pocket. The specific substitution pattern of "this compound" presents three key handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Strategies: From a Common Precursor to Diverse Inhibitors

The journey from a common starting material like this compound to a diverse library of kinase inhibitors involves a series of strategic chemical transformations. The chloro and bromo substituents at the C4 and C6 positions, respectively, are particularly amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of side chains that can probe different regions of the kinase active site.

A generalized synthetic workflow can be conceptualized as follows:

Synthetic_Workflow A Ethyl 6-bromo-4-chloro- 1,5-naphthyridine-3-carboxylate B C4 Substitution (e.g., Amination) A->B S_NAr C C6 Substitution (e.g., Suzuki, Sonogashira coupling) B->C Pd-catalyzed cross-coupling D Ester Hydrolysis/ Amidation C->D Functional Group Interconversion E Diverse Kinase Inhibitors D->E

A generalized synthetic workflow for diversifying the 1,5-naphthyridine scaffold.

This modular approach enables the rapid generation of analogues for SAR studies, facilitating the optimization of potency and selectivity.

Comparative Selectivity Profiling: A Multi-Kinase Perspective

The ultimate goal of kinase inhibitor development is to achieve a desired selectivity profile, whether it be targeting a single kinase with high specificity or a specific subset of kinases for a polypharmacological effect. The following sections present a comparative analysis of the selectivity of various kinase inhibitors derived from naphthyridine scaffolds, as documented in the scientific literature.

Case Study 1: Targeting Receptor Tyrosine Kinases (RTKs)

Derivatives of a related pyrrolo[2,3-d]pyrimidine scaffold, which shares pharmacophoric features with the 1,5-naphthyridine core, have been extensively studied as inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR and EGFR. In a key study, a series of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were synthesized and evaluated for their inhibitory activity against a panel of RTKs.[1]

Table 1: Comparative IC50 Values (µM) of Pyrrolo[2,3-d]pyrimidine Derivatives Against Selected RTKs[1]

CompoundEGFRVEGFR-1VEGFR-2PDGFR-β
Compound 9 0.2445.945.4>300
Compound 10 >200>2000.48193.2
Compound 12 112.7185.60.1145.9
Compound 13 >20015.256.744.3
Erlotinib 1.283.1124.7-
Sunitinib 172.112.218.9-

Data extracted from Gangjee et al.[1]

The data clearly demonstrates that subtle modifications to the scaffold can dramatically shift the selectivity profile. For instance, Compound 12 exhibits remarkable potency and selectivity for VEGFR-2, being over 100-fold more potent than the approved drug Sunitinib against this target.[1] In contrast, Compound 9 shows potent EGFR inhibition while being significantly less active against the other tested kinases.[1] This highlights the tunability of the scaffold for achieving desired selectivity.

Case Study 2: Targeting Transforming Growth Factor-beta Type I Receptor (ALK5)

In another seminal study, optimization of a screening hit led to the identification of 1,5-naphthyridine derivatives as potent and selective inhibitors of ALK5.[2][3] These compounds demonstrated low nanomolar potency in both biochemical and cellular assays and exhibited excellent selectivity over other kinases like p38 MAP kinase.[2][3]

Table 2: Potency and Selectivity of 1,5-Naphthyridine-based ALK5 Inhibitors[2][3]

CompoundALK5 IC50 (nM)p38α IC50 (nM)Selectivity (p38α/ALK5)
Compound 15 6>10,000>1667
Compound 19 4>10,000>2500

Data extracted from Gellibert et al.[2][3]

The high selectivity of these compounds for ALK5 underscores the potential of the 1,5-naphthyridine scaffold in developing highly specific inhibitors, which is crucial for minimizing off-target effects and associated toxicities.

Key Signaling Pathways Targeted by Naphthyridine-Based Inhibitors

Understanding the signaling pathways in which the target kinases operate is essential for rational drug design and for interpreting the cellular effects of the inhibitors.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a clinically validated strategy for cancer therapy.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Abl_Signaling BCR_Abl BCR-Abl STAT5 STAT5 BCR_Abl->STAT5 Ras Ras BCR_Abl->Ras PI3K PI3K BCR_Abl->PI3K Proliferation Cell Proliferation, Inhibition of Apoptosis STAT5->Proliferation MAPK_pathway Ras/Raf/MEK/ERK Pathway Ras->MAPK_pathway Akt Akt PI3K->Akt Akt->Proliferation MAPK_pathway->Proliferation

Sources

"Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate" analogs as topoisomerase I inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of emerging 1,5-naphthyridine-based compounds as topoisomerase I (Top1) inhibitors, benchmarked against established clinical agents like camptothecin and its derivatives. We will delve into the mechanism of action, structure-activity relationships, and the experimental data that underpins the therapeutic potential of this promising class of anticancer agents. While specific experimental data for Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is not extensively available in public literature, this guide will focus on closely related and well-characterized 1,5-naphthyridine analogs to provide a robust comparative framework for researchers in drug discovery and oncology.

The Critical Role of Topoisomerase I in Cancer Therapy

DNA topoisomerase I is a vital nuclear enzyme responsible for resolving DNA topological stress during replication, transcription, and recombination.[1] It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing for controlled rotation of the DNA, and subsequent religation of the strand.[2] This catalytic cycle is a prime target for anticancer therapeutics. Inhibitors of Top1, often referred to as "poisons," act by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the cleavable complex.[3] The persistence of these complexes leads to collisions with the replication machinery, converting the single-strand breaks into cytotoxic double-strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[4]

The clinical success of camptothecin and its analogs, such as topotecan and irinotecan, validates Top1 as a significant target in oncology.[1][5] However, these agents are not without their limitations, including chemical instability of the lactone ring at physiological pH, treatment-induced resistance, and significant side effects.[6] This has spurred the search for novel, non-camptothecin Top1 inhibitors with improved pharmacological profiles. The 1,5-naphthyridine scaffold has emerged as a promising chemotype in this pursuit.[6][7]

Mechanism of Topoisomerase I Inhibition

The catalytic cycle of Topoisomerase I and the mechanism of its inhibition are crucial to understanding the action of these drugs. The following diagram illustrates this process:

Topoisomerase_I_Inhibition Figure 1: Mechanism of Topoisomerase I and its Inhibition cluster_catalytic_cycle Normal Catalytic Cycle cluster_inhibition Inhibition Pathway DNA Supercoiled DNA Cleavage Top1 binds and cleaves one DNA strand DNA->Cleavage Top1 binding Complex Covalent Top1-DNA Complex (Cleavable Complex) Cleavage->Complex Rotation Controlled DNA Rotation Complex->Rotation Torsional strain release Trapped_Complex Stabilized Ternary Complex (Inhibitor-Top1-DNA) Complex->Trapped_Complex Inhibitor binding Religation Religation of DNA strand Rotation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Top1 dissociation Inhibitor Top1 Inhibitor (e.g., 1,5-Naphthyridine analog) Inhibitor->Trapped_Complex Replication_Fork Advancing Replication Fork Trapped_Complex->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I and its inhibition.

Comparative Analysis of 1,5-Naphthyridine Analogs and Camptothecin Derivatives

While a direct comparison involving this compound is limited by the lack of published data, we can draw valuable insights from related 1,5-naphthyridine structures that have been evaluated as Top1 inhibitors. For the purpose of this guide, we will consider representative data for Dibenzo[c,h][5][8]naphthyridinediones and other structurally related 1,5-naphthyridine-based inhibitors against the well-established camptothecin (CPT) and its clinically used analog, topotecan.

Compound ClassRepresentative Compound/AnalogTopoisomerase I Inhibition (IC50)Cytotoxicity (IC50) against Cancer Cell LinesKey Features & Remarks
1,5-Naphthyridines Dibenzo[c,h][5][8]naphthyridinedione AnalogPotent, comparable to indenoisoquinolines[6][7]Varies with substitution, some analogs show potent activity[6][7]Synthetic, chemically stable; potential for reduced susceptibility to multidrug resistance pumps.[9]
Camptothecins Camptothecin (CPT)~10 nM[5]Potent, but with limitationsNatural product; lactone ring instability; substrate for efflux pumps.[6][9]
Camptothecins Topotecan~33 nM[5]Clinically relevant activityWater-soluble analog of CPT; approved for clinical use.[1][5]
Indenoisoquinolines Indimitecan (LMP776)Potent[6]Undergoing clinical trials[6]Non-camptothecin Top1 inhibitors with greater chemical stability and slower reversibility of the ternary complex.[6][9]

Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and is derived from various literature sources.

Experimental Protocols for Inhibitor Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for the evaluation of novel Top1 inhibitors. The following workflows are fundamental in the characterization of compounds like 1,5-naphthyridine analogs.

Experimental Workflow for Topoisomerase I Inhibitor Screening

experimental_workflow Figure 2: Experimental Workflow for Topoisomerase I Inhibitor Evaluation Start Candidate Compound (1,5-Naphthyridine Analog) Top1_Assay Topoisomerase I Relaxation Assay Start->Top1_Assay DNA_Intercalation DNA Intercalation Assay Start->DNA_Intercalation Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Top1_Assay->Cytotoxicity Active Compounds DNA_Intercalation->Cytotoxicity Non-intercalators preferred Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies Potent Compounds SAR Structure-Activity Relationship (SAR) Studies Mechanism_Studies->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for screening and characterizing novel Topoisomerase I inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay is the primary method for identifying compounds that inhibit the catalytic activity of Top1.

Principle: Supercoiled plasmid DNA is used as a substrate. In the presence of Top1, the supercoils are removed, resulting in relaxed DNA topoisomers. An effective Top1 inhibitor will prevent this relaxation. The different DNA forms (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Top1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA)

    • Supercoiled plasmid DNA (e.g., pBR322 or pHOT1) to a final concentration of ~20 µg/ml.

    • Test compound (1,5-naphthyridine analog) at various concentrations (a solvent control, e.g., DMSO, must be included).

    • Purified human Topoisomerase I enzyme.

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and a tracking dye.

  • Protein Digestion: Add proteinase K and incubate further to digest the Top1 enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage to resolve the different DNA topoisomers.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

Interpretation: A successful inhibitor will show a higher proportion of supercoiled DNA compared to the control reaction with active Top1 and no inhibitor.

DNA Intercalation Assay

It is important to distinguish between Top1 poisons and compounds that inhibit the enzyme through other mechanisms, such as DNA intercalation.

Principle: DNA intercalators insert themselves between the base pairs of the DNA double helix, causing a local unwinding of the DNA. This change in DNA topology can be detected in the presence of Top1.

Step-by-Step Protocol:

  • Reaction Setup: Similar to the relaxation assay, set up reactions with supercoiled plasmid DNA, Top1, and varying concentrations of the test compound. Include a known intercalator (e.g., m-AMSA) as a positive control.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Digestion: Stop the reaction and digest the protein as described above.

  • Gel Electrophoresis: Run the samples on a 1% agarose gel.

  • Visualization: Stain and visualize the DNA bands.

Interpretation: Intercalating agents will cause a shift in the distribution of topoisomers, often leading to the appearance of more supercoiled DNA at higher drug concentrations. This is because the unwinding caused by the intercalator is compensated by the introduction of positive supercoils by Top1.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound is toxic to cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., human colon cancer cell line COLO 205) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 1,5-naphthyridine analog for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

Interpretation: A dose-response curve is generated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Future Directions and Conclusion

Future research should focus on:

  • Systematic SAR studies: Investigating the impact of substitutions at various positions of the 1,5-naphthyridine ring to enhance Top1 inhibitory activity and cytotoxicity.

  • Mechanism of action studies: Elucidating the precise binding mode of these compounds within the Top1-DNA cleavable complex.

  • In vivo efficacy: Evaluating the most promising analogs in preclinical animal models of cancer.

  • Pharmacokinetic and toxicity profiling: Assessing the drug-like properties and safety of lead compounds.

By leveraging the experimental approaches outlined in this guide, researchers can effectively characterize and advance novel 1,5-naphthyridine-based Top1 inhibitors, with the ultimate goal of developing more effective and safer cancer therapies.

References

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(15), 2975-2981. [Link]

  • Kiselev, E., et al. (2012). Dibenzo[c,h][5][8]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. Journal of Organic Chemistry, 77(11), 5167-5172. [Link]

  • Cushman, M., et al. (2010). Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][8]-naphthyridines as novel topoisomerase I-targeting antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6334-6337. [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(18), 4166. [Link]

  • Goldwasser, F., et al. (1995). Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. European Journal of Cancer, 31A(5), 774-781. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3566-3571. [Link]

  • Kiselev, E., et al. (2012). Dibenzo[c,h][5][8]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. Journal of Organic Chemistry, 77(11), 5167-72. [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. [Link]

  • Wang, L., et al. (2018). Substituted Triazole-3,5-Diamine Compounds as Novel Human Topoisomerase III Beta Inhibitors. Molecules, 23(11), 2903. [Link]

  • Singh, S. B., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorganic & Medicinal Chemistry Letters, 75, 128808. [Link]

  • Chen, A. Y., & Liu, L. F. (2013). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. PLoS ONE, 8(10), e76369. [Link]

  • Pommier, Y. (2013). The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. Pharmaceuticals, 6(12), 1474-1488. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-6). Bioorganic & Medicinal Chemistry Letters, 25(16), 3244-3249. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my priority is to equip you with not just high-quality reagents but also the critical knowledge to ensure safety and compliance in your laboratory. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, a halogenated heterocyclic compound. The following procedures are grounded in established safety protocols for chemical waste management, designed to protect both laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Classification

This compound is a complex organic molecule containing both bromine and chlorine. The presence of these halogens designates it as a halogenated organic compound . While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds suggest that it may be harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols.

All waste containing this compound must be treated as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[3] Improper disposal can lead to environmental contamination and potential health risks.

Core Principles of Halogenated Waste Disposal

The fundamental principle for managing halogenated waste is segregation. Halogenated and non-halogenated waste streams must be kept separate to facilitate proper treatment and reduce disposal costs.[4][5] Mixing these waste types can result in the entire volume being classified as the more hazardous (and more expensive to dispose of) category.

The recommended disposal route for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste disposal facility.[6] This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.

Step-by-Step Disposal Procedures

The following is a step-by-step guide for the safe disposal of this compound in various forms.

1. Pure or Unused Compound:

  • Labeling: Ensure the original container is clearly labeled with the full chemical name and any relevant hazard symbols.

  • Packaging: Keep the compound in its original, tightly sealed container.

  • Disposal: The sealed container should be placed in a designated "Halogenated Organic Solids" waste container. This container must be clearly marked and kept in a designated satellite accumulation area.

2. Contaminated Labware (e.g., glassware, pipette tips, gloves):

  • Gross Decontamination: If possible, rinse the labware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) to remove the majority of the residue. This rinse solvent must be collected and disposed of as liquid halogenated waste.

  • Solid Waste: After gross decontamination, the labware is still considered contaminated solid waste. It should be placed in a designated, clearly labeled "Halogenated Solid Waste" container.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

3. Solutions Containing the Compound:

  • Segregation: Collect all solutions containing this compound in a dedicated "Halogenated Organic Liquid Waste" container.

  • Container Requirements: The waste container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[3]

  • Labeling: The container must be clearly labeled with "Halogenated Organic Liquid Waste" and a list of its contents, including the approximate concentration of the target compound and any solvents used.

  • Storage: Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

DisposalWorkflow Start Waste Generation (Ethyl 6-bromo-4-chloro- 1,5-naphthyridine-3-carboxylate) WasteType Identify Waste Form Start->WasteType Solid Solid Waste WasteType->Solid Pure Compound Liquid Liquid Waste WasteType->Liquid Solution Contaminated Contaminated Materials (Glassware, PPE, etc.) WasteType->Contaminated Labware/PPE HalogenatedSolid Dispose in 'Halogenated Solid Waste' Container Solid->HalogenatedSolid HalogenatedLiquid Dispose in 'Halogenated Liquid Waste' Container Liquid->HalogenatedLiquid Contaminated->HalogenatedSolid LicensedDisposal Transfer to Licensed Hazardous Waste Disposal Facility HalogenatedSolid->LicensedDisposal HalogenatedLiquid->LicensedDisposal

Caption: Disposal workflow for this compound.

Summary of Disposal Guidelines
Waste TypeContainerLabelingDisposal Route
Pure Compound Original, sealed containerFull chemical name, hazard symbols"Halogenated Organic Solids" waste stream
Contaminated Solids Designated solid waste container"Halogenated Solid Waste""Halogenated Organic Solids" waste stream
Liquid Solutions Compatible, sealed container"Halogenated Organic Liquid Waste", list of contents"Halogenated Organic Liquid Waste" stream
Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory's safety officer. Small spills of solid material can be carefully swept up by trained personnel wearing appropriate PPE and placed in the halogenated solid waste container. For liquid spills, use an inert absorbent material, and dispose of the absorbent as halogenated solid waste.

Final Recommendation: Consult the SDS

This guide provides a framework based on the chemical class of this compound. However, the Safety Data Sheet provided by the manufacturer is the ultimate source of authoritative information. Always consult the specific SDS for any chemical before handling and disposal to ensure you are aware of all potential hazards and required safety precautions.

References

  • ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • MCF Environmental Services. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.